9-methylnonadecanoyl-CoA
Description
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Properties
Molecular Formula |
C41H74N7O17P3S |
|---|---|
Molecular Weight |
1062.1 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 9-methylnonadecanethioate |
InChI |
InChI=1S/C41H74N7O17P3S/c1-5-6-7-8-9-10-12-15-18-29(2)19-16-13-11-14-17-20-32(50)69-24-23-43-31(49)21-22-44-39(53)36(52)41(3,4)26-62-68(59,60)65-67(57,58)61-25-30-35(64-66(54,55)56)34(51)40(63-30)48-28-47-33-37(42)45-27-46-38(33)48/h27-30,34-36,40,51-52H,5-26H2,1-4H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56) |
InChI Key |
UJXARPRLQJRFBZ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Endogenous Role of Branched-Chain Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific endogenous role of 9-methylnonadecanoyl-CoA is not documented in current scientific literature, this technical guide will delve into the established functions of a closely related and highly relevant class of molecules: branched-chain fatty acyl-CoAs (BCFA-CoAs). These molecules are increasingly recognized for their significant roles in cellular signaling, metabolism, and the regulation of gene expression. This guide will synthesize the current understanding of BCFA-CoAs, providing a framework for inferring the potential biological activities of novel long-chain methylated acyl-CoAs like this compound. We will explore their biosynthesis, their interaction with nuclear receptors, and the downstream physiological effects, with a focus on quantitative data and detailed experimental methodologies.
Core Concepts: The Significance of Branched-Chain Fatty Acyl-CoAs
Branched-chain fatty acids (BCFAs) are primarily saturated fatty acids characterized by one or more methyl branches along their carbon chain. They are found in various biological contexts, from bacterial membranes to human tissues. Once activated to their coenzyme A (CoA) thioester derivatives, BCFA-CoAs transition from metabolic intermediates to potent signaling molecules. A primary mechanism through which they exert their influence is by acting as ligands for nuclear receptors, a class of transcription factors that regulate gene expression in response to small lipophilic molecules.
Biosynthesis of Branched-Chain Fatty Acyl-CoAs
The synthesis of BCFA-CoAs is intrinsically linked to the metabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. In bacteria, the catabolism of these amino acids provides the initial branched-chain acyl-CoA primers (e.g., isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA) for the fatty acid synthase system, leading to the formation of iso- and anteiso-BCFAs.[1] In mammals, while the pathways are more complex, the degradation of BCAAs also generates these branched-chain acyl-CoA precursors.
Biosynthesis of Branched-Chain Fatty Acyl-CoAs from BCAAs.
Signaling Pathways: Interaction with Nuclear Receptors
A pivotal role for BCFA-CoAs is their function as ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][3] PPARα is a nuclear receptor that plays a crucial role in the transcriptional regulation of genes involved in fatty acid oxidation. The binding of a ligand, such as a BCFA-CoA, to PPARα induces a conformational change in the receptor. This leads to the dissociation of corepressors and the recruitment of coactivators, forming a complex that binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This, in turn, initiates the transcription of genes that enhance the breakdown of fatty acids.
BCFA-CoA Signaling Pathway via PPARα.
Quantitative Data
The interaction between BCFA-CoAs and PPARα has been quantified, demonstrating a high-affinity relationship. These interactions are significantly more potent than those of their corresponding free fatty acids, suggesting that the CoA thioesters are the active signaling molecules.[2][3]
| Ligand | Receptor | Binding Affinity (Kd) | Experimental Method |
| Phytanoyl-CoA | PPARα | ~11 nM | Quenching of intrinsic amino acid fluorescence |
| Pristanoyl-CoA | PPARα | ~12 nM | Quenching of intrinsic amino acid fluorescence |
Experimental Protocols
Quantification of Endogenous Branched-Chain Fatty Acyl-CoAs by LC-MS/MS
This protocol outlines a general method for the extraction and quantification of BCFA-CoAs from cellular or tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation and Extraction:
-
Homogenize cell pellets or tissue samples in a cold solvent mixture (e.g., isopropanol/water/acetic acid).
-
Add an internal standard, such as an odd-chain length fatty acyl-CoA, to correct for extraction efficiency.
-
Perform a liquid-liquid extraction using a non-polar solvent (e.g., hexane) to remove neutral lipids.
-
Isolate the aqueous phase containing the acyl-CoAs.
2. Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with a low-concentration organic solvent to remove polar impurities.
-
Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Separate the acyl-CoAs using a C18 reverse-phase HPLC column with a gradient of mobile phases (e.g., water with a volatile ion-pairing agent like triethylamine (B128534) and an organic solvent like acetonitrile).
-
Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Develop a calibration curve using standards of known concentrations to quantify the endogenous BCFA-CoAs.
PPARα Activation Assessment using a Luciferase Reporter Assay
This protocol describes a cell-based assay to determine the ability of a compound, such as a BCFA-CoA, to activate PPARα.
Workflow for a PPARα Luciferase Reporter Assay.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media. Co-transfect the cells with three plasmids: an expression vector for human PPARα, a reporter plasmid containing a luciferase gene under the control of a PPRE promoter, and a control plasmid expressing Renilla luciferase for normalization.
-
Compound Treatment: After allowing for plasmid expression (typically 24 hours), treat the cells with the test compound (BCFA-CoA), a vehicle control (e.g., DMSO), and a known PPARα agonist as a positive control.
-
Luciferase Assay: Following an incubation period (e.g., 18-24 hours), lyse the cells and measure the luminescence of both Firefly and Renilla luciferase using a luminometer and appropriate reagents.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the fold activation of the test compound relative to the vehicle control.
Electrophoretic Mobility Shift Assay (EMSA) for PPARα-PPRE Binding
This protocol details a method to qualitatively assess the binding of the PPARα/RXRα heterodimer to a PPRE in the presence of a potential ligand.
General Workflow for an Electrophoretic Mobility Shift Assay (EMSA).
Methodology:
-
Probe Preparation: Synthesize and label a short double-stranded DNA oligonucleotide containing a consensus PPRE sequence. Labeling can be done with a radioisotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye).
-
Binding Reaction: In a small volume, combine the labeled PPRE probe, purified recombinant PPARα and RXRα proteins, a binding buffer (containing components like glycerol, MgCl₂, and a non-specific competitor DNA like poly(dI-dC)), and the test ligand (BCFA-CoA) or a vehicle control.
-
Electrophoresis: After a short incubation at room temperature to allow for protein-DNA complex formation, load the samples onto a native polyacrylamide gel and perform electrophoresis.
-
Detection: After electrophoresis, detect the labeled DNA. For radiolabeled probes, this involves exposing the gel to X-ray film. For non-radioactive probes, detection depends on the specific label used (e.g., chemiluminescence for biotin, fluorescence imaging for fluorescent dyes).
-
Analysis: A "shift" in the migration of the labeled probe (i.e., a band that moves slower than the free probe) indicates the formation of a protein-DNA complex. An increase in the intensity of the shifted band in the presence of the BCFA-CoA would suggest that the ligand promotes the binding of the PPARα/RXRα heterodimer to the PPRE.
Implications for Drug Development
The understanding of BCFA-CoAs as endogenous ligands for nuclear receptors like PPARα opens up new avenues for drug development. Targeting the enzymes involved in the biosynthesis or degradation of specific BCFA-CoAs could modulate the activity of these signaling pathways. Furthermore, the development of synthetic BCFA analogues could lead to novel therapeutics for metabolic disorders, inflammation, and other conditions where PPARα activation is beneficial. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of such novel therapeutic agents.
Conclusion
While direct research on this compound is currently unavailable, the study of branched-chain fatty acyl-CoAs as a class provides a compelling precedent for its potential biological significance. As high-affinity ligands for nuclear receptors, these molecules are key players in the intricate network of metabolic regulation. The continued investigation into the endogenous roles of these and other novel fatty acyl-CoA species, utilizing the methodologies described herein, will undoubtedly uncover new layers of biological control and present exciting opportunities for therapeutic intervention.
References
- 1. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 2. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
The Biological Synthesis of 9-Methylnonadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the proposed biological synthesis of 9-methylnonadecanoyl-CoA, a long-chain, mid-chain methyl-branched fatty acyl-CoA. While direct experimental evidence for the complete pathway of this specific molecule is emerging, a robust biosynthetic route can be postulated based on well-characterized analogous pathways, primarily the synthesis of tuberculostearic acid in mycobacteria. This document details the key enzymatic steps, requisite precursors, and potential regulatory mechanisms. Furthermore, it furnishes detailed hypothetical experimental protocols for the heterologous production and analysis of this compound, alongside structured tables summarizing anticipated quantitative data. Diagrams generated using the DOT language are provided to visualize the proposed metabolic pathway and experimental workflows, offering a comprehensive resource for researchers in lipid biochemistry and drug development.
Introduction
Methyl-branched fatty acids (MBFAs) are a class of lipids found in various organisms, particularly bacteria, where they play crucial roles in maintaining membrane fluidity and integrity. The position of the methyl branch along the acyl chain significantly influences the physicochemical properties of these molecules. Mid-chain MBFAs, such as the theorized this compound, are of particular interest due to their potential applications in the development of novel therapeutics and biofuels. Understanding the biosynthetic machinery responsible for their production is paramount for harnessing their potential through metabolic engineering and synthetic biology approaches.
This guide focuses on the proposed biological synthesis of this compound, a 20-carbon fatty acyl-CoA with a methyl group at the C9 position. The pathway is largely inferred from the well-documented biosynthesis of 10-methyloctadecanoic acid (tuberculostearic acid), a hallmark lipid of Mycobacterium tuberculosis and other actinomycetes.
Proposed Biosynthetic Pathway of this compound
The proposed biosynthesis of this compound is a two-step enzymatic process that acts upon a pre-existing unsaturated fatty acid. This pathway is distinct from the synthesis of iso- and anteiso-branched-chain fatty acids, which utilize branched-chain amino acid degradation products as primers for the fatty acid synthase (FAS) complex.
The key steps are:
-
Methylation of a C19 or C20 Monounsaturated Fatty Acid: An S-adenosyl-L-methionine (SAM)-dependent methyltransferase adds a methyl group to the C9 position of a C19 or C20 monounsaturated fatty acid with a double bond at the Δ9 position.
-
Reduction of the Methylene (B1212753) Intermediate: An FAD-dependent oxidoreductase reduces the resulting exocyclic methylene group to a methyl group, yielding the saturated, branched-chain fatty acid.
-
Activation to Acyl-CoA: The resulting 9-methylnonadecanoic acid is then activated to its CoA thioester by an acyl-CoA synthetase.
Precursor Synthesis
The synthesis of this compound is contingent on the availability of two key precursors: a C19 or C20 Δ9-monounsaturated fatty acid and the methyl donor S-adenosyl-L-methionine (SAM).
-
De novo Fatty Acid Synthesis and Elongation: The backbone of the fatty acid is synthesized by the fatty acid synthase (FAS) system, typically producing palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0). Elongase systems are then responsible for extending these chains to C19 or C20.
-
Desaturation: A Δ9-desaturase introduces a double bond between carbons 9 and 10 of the elongated saturated fatty acid, yielding a C19:1Δ9 or C20:1Δ9 fatty acid.
-
S-adenosyl-L-methionine (SAM) Biosynthesis: SAM is a universal methyl donor synthesized from methionine and ATP by the enzyme SAM synthetase (methionine adenosyltransferase). The regulation of the methionine and folate cycles is crucial for maintaining an adequate supply of SAM for methylation reactions.
Key Enzymes
-
Fatty Acid Methyltransferase (BfaB/Cfa family): These enzymes are responsible for the methylation of the double bond. Studies on the methyltransferase BfaB from actinomycetes have shown a substrate range of C14 to C20 fatty acids with unsaturation at the Δ9, Δ10, or Δ11 position[1]. This suggests that a C19:1Δ9 or C20:1Δ9 fatty acid would be a viable substrate.
-
Methylene-fatty-acyl Reductase (BfaA family): This FAD-dependent enzyme catalyzes the reduction of the methylene intermediate to the final methyl-branched product.
-
Acyl-CoA Synthetase: This enzyme activates the free fatty acid to its metabolically active CoA thioester form.
Data Presentation
The following tables summarize hypothetical quantitative data for the biosynthesis of this compound based on reported values for similar branched-chain fatty acid production systems.
Table 1: Hypothetical Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | kcat (s-1) |
| Fatty Acid Methyltransferase | C19:1Δ9-ACP | 50 - 150 | 0.1 - 0.5 |
| SAM | 20 - 80 | ||
| Methylene-fatty-acyl Reductase | 9-methylene-nonadecanoyl-ACP | 30 - 100 | 0.5 - 2.0 |
| FADH2 | 10 - 40 |
Table 2: Anticipated Production Titers in a Heterologous Host (e.g., E. coli)
| Parameter | Value |
| Precursor (C19:1Δ9) Titer (mg/L) | 100 - 500 |
| 9-methylnonadecanoic acid Titer (mg/L) | 50 - 200 |
| Conversion Efficiency (%) | 10 - 40 |
| Cellular Content of 9-methylnonadecanoic acid (% of total fatty acids) | 5 - 15 |
Experimental Protocols
Heterologous Production of 9-Methylnonadecanoic Acid in E. coli
This protocol describes the engineering of E. coli for the production of 9-methylnonadecanoic acid.
1. Strain Engineering: a. Select a suitable E. coli host strain (e.g., BL21(DE3)). b. Co-express the following genes from a suitable expression vector (e.g., pETDuet-1): i. A gene encoding a Δ9-desaturase capable of acting on C19 or C20 fatty acids. ii. A codon-optimized gene for a fatty acid methyltransferase (e.g., bfaB from a suitable actinomycete). iii. A codon-optimized gene for a methylene-fatty-acyl reductase (e.g., bfaA from the same actinomycete). c. To enhance precursor supply, consider overexpression of genes involved in fatty acid elongation and SAM synthesis.
2. Culture Conditions: a. Grow the engineered E. coli strain in a suitable medium (e.g., TB medium) supplemented with the appropriate antibiotic at 37°C with shaking. b. Induce protein expression with IPTG (e.g., 0.1 - 1 mM) when the culture reaches an OD600 of 0.6-0.8. c. Continue cultivation at a lower temperature (e.g., 20-25°C) for 24-48 hours to enhance protein folding and activity.
3. Extraction of Fatty Acids: a. Harvest the cells by centrifugation. b. Perform a whole-cell fatty acid methyl ester (FAME) analysis. Resuspend the cell pellet in a solution of methanol, acetyl chloride, and an internal standard (e.g., heptadecanoic acid). c. Heat the mixture at 80°C for 1 hour to simultaneously extract and transesterify the fatty acids to their methyl esters. d. Add a saturated NaCl solution and extract the FAMEs with hexane (B92381).
4. Analysis of Fatty Acid Methyl Esters (FAMEs): a. Analyze the hexane extract by Gas Chromatography-Mass Spectrometry (GC-MS). b. Use a suitable GC column (e.g., DB-23) and a temperature program that allows for the separation of C19 and C20 FAMEs. c. Identify the 9-methylnonadecanoate methyl ester based on its mass spectrum and retention time compared to a synthesized standard. d. Quantify the product using the internal standard.
In Vitro Enzyme Assays
1. Expression and Purification of Enzymes: a. Clone the methyltransferase and reductase genes into an expression vector with a purification tag (e.g., His-tag). b. Express the proteins in E. coli and purify them using affinity chromatography (e.g., Ni-NTA).
2. Methyltransferase Assay: a. Prepare a reaction mixture containing the purified methyltransferase, the C19:1Δ9-ACP substrate, and [14C]-labeled SAM in a suitable buffer. b. Incubate the reaction at the optimal temperature for the enzyme. c. Stop the reaction and extract the lipids. d. Analyze the products by thin-layer chromatography (TLC) and autoradiography to detect the formation of the radiolabeled methylene intermediate.
3. Reductase Assay: a. Prepare a reaction mixture containing the purified reductase, the methylene-fatty-acyl-ACP intermediate (synthesized in the previous step), and a source of FADH2 (e.g., generated in situ using an FAD reductase). b. Monitor the consumption of the methylene intermediate or the formation of the final methyl-branched product by GC-MS after hydrolysis and methylation.
Visualization of Pathways and Workflows
Proposed Biosynthetic Pathway
Caption: Proposed biosynthetic pathway for this compound.
Experimental Workflow
Caption: Experimental workflow for heterologous production and analysis.
Conclusion
The biological synthesis of this compound represents a fascinating area of lipid biochemistry with significant potential for biotechnological applications. While the direct pathway remains to be fully elucidated, the strong analogy to tuberculostearic acid biosynthesis provides a solid foundation for future research. The proposed pathway, involving a fatty acid methyltransferase and a reductase acting on a C19 or C20 monounsaturated fatty acid, offers a clear roadmap for the heterologous production of this novel molecule. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers seeking to explore and engineer the biosynthesis of mid-chain methyl-branched fatty acids for applications in medicine and industry. Further investigation into the substrate specificity of the key enzymes and the optimization of precursor supply will be critical for achieving high-yield production.
References
The Metabolic Pathway of 9-Methylnonadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic pathway of 9-methylnonadecanoyl-CoA, a long-chain branched-chain fatty acid (BCFA). Due to the limited direct research on this specific molecule, this document extrapolates from the established metabolic pathways of other long-chain and very-long-chain BCFAs. The guide details the probable biosynthetic and degradative routes, the key enzymes involved, and the subcellular localization of these processes. It is intended to serve as a foundational resource for researchers in lipid metabolism, drug development professionals targeting fatty acid pathways, and scientists investigating the roles of BCFAs in health and disease. While specific quantitative data and experimental protocols for this compound are not extensively available in the current literature, this guide presents generalized methodologies and data tables based on analogous, well-studied BCFAs to facilitate future research in this area.
Introduction to this compound and Branched-Chain Fatty Acids
Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by the presence of one or more methyl groups along their acyl chain.[1] While less common than their straight-chain counterparts, BCFAs are integral components of cell membranes and play significant roles in various biological processes.[1] 9-methylnonadecanoic acid is a C20 saturated fatty acid with a methyl group at the 9th carbon position. Its activated form, this compound, is the substrate for metabolic enzymes that direct it towards either anabolic (incorporation into complex lipids) or catabolic (energy production) pathways.
The metabolism of BCFAs is of particular interest due to its implications in various physiological and pathological states. For instance, defects in BCFA metabolism are associated with several inherited metabolic disorders, such as Refsum disease, which is caused by the accumulation of phytanic acid.[2][3] Furthermore, BCFAs are being investigated for their roles in cancer biology and metabolic diseases.[4][5]
Biosynthesis of this compound (Putative Pathway)
The biosynthesis of long-chain BCFAs is not as well-elucidated as that of straight-chain fatty acids. In some organisms, particularly bacteria, the synthesis of BCFAs is initiated by primers derived from branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[6][7] These primers, such as isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA, are then elongated by the fatty acid synthase (FAS) system.[7]
For a long-chain BCFA with a methyl branch distant from the carboxyl end, such as 9-methylnonadecanoic acid, the biosynthetic origin of the methyl group is less clear. It is plausible that a mid-chain methyl group is introduced by a specific methyltransferase enzyme acting on a long-chain fatty acid precursor. Alternatively, a methylated precursor could be elongated.
A proposed biosynthetic workflow is presented below:
Figure 1: Putative biosynthetic pathway of this compound.
Degradation of this compound
The degradation of long-chain and very-long-chain fatty acids, including BCFAs, primarily occurs in peroxisomes via β-oxidation.[8][9] Unlike fatty acids with methyl branches at the β-carbon (C3), which require an initial α-oxidation step to remove the blocking methyl group, a methyl group at the 9-position does not sterically hinder the initial cycles of β-oxidation.[2][10]
Therefore, it is proposed that this compound undergoes several cycles of peroxisomal β-oxidation. Each cycle shortens the acyl chain by two carbons, producing one molecule of acetyl-CoA. This process continues until the methyl-branched acyl-CoA intermediate is formed. The metabolism of this intermediate may require specific enzymes to proceed. The resulting shorter-chain acyl-CoAs can then be transported to the mitochondria for complete oxidation to CO2 and H2O.[8]
The proposed degradation pathway is as follows:
-
Activation: 9-methylnonadecanoic acid is activated to this compound by an acyl-CoA synthetase.[11][12] This can occur in the endoplasmic reticulum, peroxisomes, or the outer mitochondrial membrane.
-
Peroxisomal β-oxidation: this compound enters the peroxisome and undergoes cycles of β-oxidation.
-
Handling of the methyl-branched intermediate: As the chain is shortened, a methyl-branched acyl-CoA will be generated. The subsequent metabolic fate depends on the position of the methyl group in this intermediate. If it results in a 3-methyl (β-methyl) acyl-CoA, α-oxidation would be required. If a 2-methyl (α-methyl) acyl-CoA is formed, an α-methylacyl-CoA racemase would be necessary to convert the (R)-epimer to the (S)-epimer for further β-oxidation.[5][13]
-
Mitochondrial oxidation: The resulting shorter-chain acyl-CoAs and acetyl-CoA are transported to the mitochondria for further oxidation via the carnitine shuttle and the Krebs cycle, respectively.[8]
Figure 2: Proposed degradation pathway for this compound.
Key Enzymes in Branched-Chain Fatty Acid Metabolism
Several key enzymes are involved in the metabolism of BCFAs. While their specific activity with this compound has not been documented, their roles in the degradation of other BCFAs are well-established.
| Enzyme | Function | Subcellular Location |
| Acyl-CoA Synthetase (ACSL/ACSVL) | Activates fatty acids by attaching Coenzyme A. | Endoplasmic Reticulum, Peroxisomes, Outer Mitochondrial Membrane |
| Acyl-CoA Oxidase | Catalyzes the first step of peroxisomal β-oxidation. | Peroxisomes |
| Bifunctional/Multifunctional Protein (EHHADH/HSD17B4) | Possesses enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities in peroxisomal β-oxidation.[14] | Peroxisomes |
| Peroxisomal Thiolase | Catalyzes the final step of peroxisomal β-oxidation, releasing acetyl-CoA. | Peroxisomes |
| Phytanoyl-CoA Dioxygenase (PHYH) | Hydroxylates the α-carbon of β-methylated fatty acids in α-oxidation.[2][10] | Peroxisomes |
| 2-Hydroxyphytanoyl-CoA Lyase (HACL1) | Cleaves the C1-C2 bond in the α-oxidation pathway.[2] | Peroxisomes |
| α-Methylacyl-CoA Racemase (AMACR) | Interconverts (R)- and (S)-2-methylacyl-CoA esters, enabling their degradation.[5][13] | Peroxisomes, Mitochondria |
Experimental Protocols for Studying BCFA Metabolism
Detailed experimental protocols for this compound are not available. However, the following methodologies, adapted from studies on other BCFAs, can be applied.
In Vitro Fatty Acid Oxidation Assay
This assay measures the rate of β-oxidation of a radiolabeled fatty acid substrate in cultured cells or tissue homogenates.
Protocol:
-
Cell Culture/Tissue Preparation: Culture human skin fibroblasts or other relevant cell lines to confluence.[15] For tissue studies, prepare homogenates from liver or other metabolically active tissues.
-
Radiolabeling: Synthesize or procure [1-¹⁴C]-9-methylnonadecanoic acid.
-
Incubation: Incubate the cells or homogenates with the radiolabeled substrate in a suitable buffer containing cofactors such as ATP, CoA, NAD+, and L-carnitine.[15]
-
Measurement of Oxidation Products:
-
¹⁴CO₂ Trapping: For complete oxidation, trap the produced ¹⁴CO₂ in a suitable absorbent and quantify using liquid scintillation counting.
-
Chain-shortened Products: For peroxisomal oxidation, measure the production of radiolabeled acetyl-CoA or propionyl-CoA by separating the products using HPLC or TLC and quantifying with a radioisotope detector.[15]
-
-
Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of radiolabeled product formed per unit of time and protein concentration.
Enzyme Activity Assays
The activity of specific enzymes involved in BCFA metabolism can be measured using spectrophotometric or mass spectrometry-based assays with specific substrates. For example, the activity of α-methylacyl-CoA racemase (AMACR) can be determined by monitoring the conversion of a specific (R)-2-methylacyl-CoA substrate to its (S)-epimer using chiral chromatography and mass spectrometry.
Lipidomics Analysis
Mass spectrometry-based lipidomics can be used to identify and quantify 9-methylnonadecanoic acid and its metabolites in biological samples.
Workflow:
Figure 3: A generalized workflow for the lipidomic analysis of BCFAs.
Quantitative Data
As of the date of this publication, specific quantitative data for the metabolism of this compound (e.g., enzyme kinetics, metabolic flux) are not available in the peer-reviewed literature. The following table provides representative data for the more commonly studied BCFA, phytanic acid, to serve as a reference.
| Parameter | Value | Organism/System | Reference |
| Plasma Phytanic Acid Concentration (Normal) | 1-10 µM | Human | [16] |
| Plasma Phytanic Acid Concentration (Refsum Disease) | >200 µM | Human | [3] |
| Km of Phytanoyl-CoA Dioxygenase for Phytanoyl-CoA | ~20 µM | Rat Liver Peroxisomes | N/A |
| Vmax of Phytanoyl-CoA Dioxygenase | ~1 nmol/min/mg protein | Rat Liver Peroxisomes | N/A |
Note: The kinetic data for phytanoyl-CoA dioxygenase are illustrative and may vary depending on the experimental conditions.
Conclusion and Future Directions
The metabolic pathway of this compound is likely to follow the general principles of long-chain branched-chain fatty acid metabolism, primarily involving peroxisomal β-oxidation. However, the exact enzymes involved, their kinetics, and the regulation of this pathway remain to be elucidated. Future research should focus on:
-
Synthesis of Labeled Standards: The chemical synthesis of isotopically labeled 9-methylnonadecanoic acid is crucial for metabolic tracing studies.
-
Enzyme Characterization: In vitro studies are needed to identify and characterize the specific acyl-CoA synthetases, oxidases, and other enzymes that act on this compound.
-
Cellular and Animal Models: The use of cell culture and animal models will be essential to understand the physiological and pathological roles of this specific BCFA.
-
Advanced Lipidomics: The application of high-resolution mass spectrometry will enable the sensitive detection and quantification of this compound and its metabolites in complex biological samples.
This technical guide provides a framework based on current knowledge of BCFA metabolism. It is anticipated that with the advancement of analytical technologies and increased interest in the biological roles of BCFAs, a more detailed understanding of the this compound metabolic pathway will emerge.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 3. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus [frontiersin.org]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Peroxisomal β-Oxidation | Encyclopedia MDPI [encyclopedia.pub]
- 10. byjus.com [byjus.com]
- 11. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular basis of acyl-CoA ester recognition by α-methylacyl-CoA racemase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peroxisomes can oxidize medium- and long-chain fatty acids through a pathway involving ABCD3 and HSD17B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human Metabolome Database: Showing metabocard for Pristanic acid (HMDB0000795) [hmdb.ca]
9-Methylnonadecanoyl-CoA as a Biomarker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While direct research on 9-methylnonadecanoyl-CoA as a specific biomarker is limited in currently available scientific literature, this technical guide provides an in-depth overview of the broader class of molecules to which it belongs: branched-chain fatty acyl-CoAs (BCFA-CoAs). By examining the established roles of branched-chain fatty acids (BCFAs) and the analytical methodologies for acyl-CoA species, we can infer the potential significance and approaches for studying this compound. This document outlines the potential context of this compound as a biomarker, details relevant signaling pathways, and provides comprehensive experimental protocols for its analysis.
Introduction to Branched-Chain Fatty Acyl-CoAs
Branched-chain fatty acids (BCFAs) are saturated fatty acids characterized by one or more methyl branches on their carbon skeleton.[1][2] They are found in various organisms, including bacteria, and are present in the human diet, particularly in dairy products.[2][3] Once in the body, BCFAs are converted to their active form, branched-chain fatty acyl-CoAs (BCFA-CoAs), to participate in metabolic processes.[4]
The unique structure of BCFAs, with their methyl branches, imparts distinct physical and chemical properties, such as a lower freezing point and greater thermal and oxidative stability compared to their straight-chain counterparts.[1] These properties can influence cell membrane fluidity.[1] The metabolism of BCFA-CoAs differs from that of straight-chain fatty acyl-CoAs, suggesting unique physiological functions.[1]
Branched-Chain Fatty Acids as Biomarkers
Circulating BCFAs have been associated with various physiological and pathological states, suggesting their potential as biomarkers. Lowered blood concentrations of BCFAs have been observed in obese patients.[3] Furthermore, an inverse correlation has been reported between serum levels of iso-BCFAs and concentrations of C-reactive protein (CRP), insulin, and triglycerides, which are markers for inflammation and metabolic disorders.[3]
BCFAs are also discussed as markers of protein fermentation by gut microbiota.[5] They are produced from the bacterial degradation of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine.[2][5]
Table 1: Quantitative Data on BCFAs and Related Biomarkers
| Biomarker Class | Specific Analyte | Association | Population/Context | Reference |
| Branched-Chain Amino Acids (BCAAs) | Higher BCAAs | Lower HDL-C, Higher Triglycerides, Higher LDL-C | Women | [6] |
| Branched-Chain Fatty Acids (BCFAs) | Lower iso-BCFAs | Higher C-reactive protein (CRP), Higher Insulin, Higher Triglycerides | Obese Patients | [3] |
| Short- and Branched-Chain Fatty Acids | Propionate | Tended to be higher in omnivores | Vegans vs. Omnivores | [5] |
| Short- and Branched-Chain Fatty Acids | Butyrate | Tended to be higher in vegans | Vegans vs. Omnivores | [5] |
Signaling Pathways and Metabolic Roles
Acyl-CoAs, including BCFA-CoAs, are central to cellular metabolism. They are not only metabolic intermediates but also act as signaling molecules that can regulate enzyme activity, gene expression, and protein function.[4][7]
Fatty Acid Metabolism and Energy Homeostasis
Long-chain acyl-CoAs are substrates for beta-oxidation in mitochondria and peroxisomes to produce energy.[4] They are also foundational for the synthesis of complex lipids such as phospholipids, triglycerides, and ceramides.[4] The balance between fatty acid synthesis and oxidation is tightly regulated, with malonyl-CoA playing a key inhibitory role in fatty acid oxidation.[8]
Caption: Biosynthesis and metabolic fate of this compound.
Regulation of Gene Expression and Protein Function
Acyl-CoAs are involved in the post-translational modification of proteins through acylation, which can alter their function and localization.[4] They can also influence transcription, potentially through direct interaction with transcription factors or by modifying chromatin structure.[4]
Experimental Protocols
The analysis of a specific long-chain BCFA-CoA such as this compound requires sensitive and specific analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and powerful method for the quantification of acyl-CoA species.[9][10]
Sample Preparation and Extraction of Acyl-CoAs
Accurate measurement of acyl-CoAs necessitates rapid quenching of metabolism and efficient extraction from biological samples.
Protocol: Acyl-CoA Extraction from Tissues or Cells
-
Quenching: Immediately freeze the biological sample in liquid nitrogen to halt enzymatic activity.
-
Homogenization: Homogenize the frozen sample in a cold extraction solvent. A common solvent mixture is acetonitrile/methanol/water (2:2:1 v/v/v).[11]
-
Protein Precipitation: The organic solvent will precipitate proteins. Centrifuge the homogenate at a high speed (e.g., 16,000 x g) at 4°C.
-
Supernatant Collection: Collect the supernatant containing the acyl-CoAs.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis, such as a water/methanol mixture.[12] The use of glass vials is recommended to minimize signal loss.[12][13]
Caption: Workflow for the analysis of acyl-CoAs from biological samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS provides high sensitivity and specificity for the quantification of acyl-CoAs.
Table 2: Typical LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Description |
| Chromatography | Reversed-phase liquid chromatography (RPLC) is commonly used.[9] A C18 column is often employed.[10] |
| Mobile Phase | A gradient of an aqueous buffer (e.g., water with ammonium (B1175870) acetate) and an organic solvent (e.g., methanol) is typically used.[9] Ion-pairing agents like N,N-dimethylbutylamine (DMBA) can improve chromatographic resolution for phosphorylated molecules like CoAs.[10] |
| Mass Spectrometry | A triple quadrupole mass spectrometer is frequently used for targeted analysis.[9] |
| Ionization Mode | Electrospray ionization (ESI) in positive or negative ion mode. |
| Detection Mode | Multiple Reaction Monitoring (MRM) is used for quantification, based on the specific precursor-to-product ion transitions for each acyl-CoA. A common fragmentation is the neutral loss of adenosine (B11128) diphosphate.[9][10] |
Quantification: Absolute quantification is achieved by using a standard curve of known concentrations of the analyte of interest (in this case, a this compound standard would be required) and often includes the use of a stable isotope-labeled internal standard to correct for matrix effects and variations in extraction efficiency.[1][9]
Conclusion and Future Directions
While this compound has not been extensively studied as a standalone biomarker, the broader class of BCFA-CoAs shows promise in reflecting metabolic health, particularly in relation to inflammation, obesity, and gut microbiome activity. The analytical workflows and protocols detailed in this guide provide a robust framework for initiating research into the specific roles of this compound.
Future research should focus on:
-
Developing specific assays for this compound to enable its precise quantification in various biological matrices.
-
Investigating the correlation between circulating levels of this compound and the incidence and progression of metabolic diseases.
-
Elucidating the specific signaling pathways modulated by this compound to understand its biological function.
By applying the principles and methodologies outlined herein, researchers can begin to unravel the potential of this compound as a novel biomarker and its role in health and disease.
References
- 1. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Malonyl-CoA: the regulator of fatty acid synthesis and oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
The Obscure Presence of 9-Methylnonadecanoyl-CoA in Marine Ecosystems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain fatty acids (BCFAs) are significant components of the lipidome in various marine organisms, playing crucial roles in membrane fluidity, energy storage, and as potential biomarkers. While the presence of iso- and anteiso-BFCAs is well-documented, specific isomers such as 9-methylnonadecanoic acid and its activated form, 9-methylnonadecanoyl-CoA, remain largely uncharacterized within marine environments. This technical guide synthesizes the current understanding of BCFAs in marine organisms, providing a framework for the potential discovery, analysis, and functional characterization of this compound. The document outlines relevant experimental protocols, data presentation strategies, and conceptual pathways, drawing from established methodologies for similar lipid molecules.
Introduction: The Enigma of Mid-Chain Branched-Chain Fatty Acids
Marine invertebrates, particularly sponges and their associated microbial symbionts, are prolific producers of a vast array of unique fatty acids with diverse structural modifications.[1][2] These include elongated chains, unusual unsaturation patterns, and methyl branching.[3] Methyl-branched fatty acids are broadly categorized as iso- (branched at the penultimate carbon) and anteiso- (branched at the antepenultimate carbon) structures. However, the existence and functional significance of mid-chain BCFAs, such as 9-methylnonadecanoic acid, are less understood.
The activated form, this compound, would be a key intermediate in the metabolic pathways involving this fatty acid, including its incorporation into complex lipids or its catabolism for energy. While direct evidence for the discovery of this compound in marine organisms is not prominent in currently available literature, the presence of structurally related compounds in marine sponges and bacteria suggests its potential existence. For instance, the marine sponge Cinachyrella aff. schulzei is reported to contain 27-methyl-5(Z),9(Z)-octacosadienoic acid, a long-chain fatty acid with methyl branching.[3]
This guide provides a comprehensive overview of the methodologies and conceptual frameworks necessary to investigate the potential presence and role of this compound in marine ecosystems.
Quantitative Data on Branched-Chain Fatty Acids in Marine Organisms
Quantitative data for this compound is not available due to its putative nature in marine organisms. However, the following table summarizes the abundance of other relevant BCFAs found in marine invertebrates, offering a comparative context.
| Fatty Acid | Organism | Tissue/Fraction | Abundance (% of Total Fatty Acids) | Reference |
| iso-15:0 | Various Sponges | Phospholipids | 1.5 - 5.0 | [3] |
| anteiso-15:0 | Various Sponges | Phospholipids | 2.0 - 6.0 | [3] |
| iso-17:0 | Various Sponges | Phospholipids | 0.5 - 3.0 | [3] |
| anteiso-17:0 | Various Sponges | Phospholipids | 1.0 - 4.0 | [3] |
| 27-methyl-5,9-octacosadienoic acid | Cinachyrella aff. schulzei | Phospholipids | Not specified | [3] |
Table 1: Representative Quantitative Data of Branched-Chain Fatty Acids in Marine Sponges. This table provides a general overview of the abundance of common BCFAs in marine sponges. The specific concentrations can vary significantly depending on the species, geographical location, and environmental conditions.
Experimental Protocols
The investigation of this compound requires a multi-step approach involving lipid extraction, fractionation, derivatization, and sophisticated analytical techniques.
Lipid Extraction and Fractionation
A modified Bligh-Dyer method is recommended for the total lipid extraction from marine organism tissues.
Protocol:
-
Homogenize 1 g of lyophilized tissue with a mixture of chloroform (B151607):methanol (B129727):water (1:2:0.8 v/v/v).
-
After vigorous mixing, add chloroform and water to achieve a final ratio of 1:1:0.9 (v/v/v) of chloroform:methanol:water.
-
Centrifuge the mixture to separate the phases. The lower chloroform phase contains the total lipids.
-
Collect the chloroform phase and dry it under a stream of nitrogen.
-
Fractionate the total lipid extract using solid-phase extraction (SPE) with silica (B1680970) cartridges to separate neutral lipids, free fatty acids, and polar lipids.
Fatty Acid Derivatization for GC-MS Analysis
For the analysis of fatty acid composition, the fatty acids in the lipid fractions are converted to their fatty acid methyl esters (FAMEs).
Protocol:
-
Transesterify the lipid fractions using 0.5 M KOH in methanol at 60°C for 15 minutes.
-
Neutralize the reaction with 1 M HCl.
-
Extract the FAMEs with hexane (B92381).
-
Wash the hexane layer with water and dry it over anhydrous sodium sulfate.
-
Concentrate the hexane extract under nitrogen before GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
GC-MS is the primary tool for identifying the structure of FAMEs.
Instrumentation:
-
Gas Chromatograph: Equipped with a polar capillary column (e.g., BPX70, 60 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Initial temperature of 60°C, ramp to 240°C at 4°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 650.
Identification: The mass spectrum of a methyl-branched FAME shows a characteristic fragmentation pattern. The location of the methyl branch can be determined by the diagnostic ions resulting from cleavage on either side of the branch point. For 9-methylnonadecanoic acid methyl ester, key fragments would be expected around the C8-C9 and C9-C10 bond cleavages.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acyl-CoA Analysis
To directly detect this compound, a targeted LC-MS/MS approach is necessary.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system with a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
Detection: A Multiple Reaction Monitoring (MRM) method would be developed to specifically detect the transition from the precursor ion (the molecular ion of this compound) to a characteristic product ion (e.g., the phosphopantetheine fragment).
Signaling Pathways and Experimental Workflows
While no specific signaling pathways involving this compound in marine organisms have been elucidated, a hypothetical biosynthetic pathway and the general workflow for its discovery and characterization can be visualized.
Hypothetical Biosynthesis of this compound
The biosynthesis of mid-chain BCFAs is not as well understood as that of iso- and anteiso-BFCAs. It could potentially involve a methyltransferase acting on an unsaturated fatty acyl-CoA precursor.
Caption: Hypothetical biosynthetic pathway for this compound.
Experimental Workflow for Discovery and Characterization
The logical flow for the investigation of a novel branched-chain fatty acyl-CoA is outlined below.
Caption: Experimental workflow for novel BCFA discovery.
Potential Physiological Roles and Future Directions
The physiological roles of mid-chain BCFAs in marine organisms are likely multifaceted. By analogy with other BCFAs, 9-methylnonadecanoic acid, once incorporated into membrane phospholipids, could:
-
Modulate Membrane Fluidity: The methyl branch would disrupt the ordered packing of acyl chains, thereby increasing membrane fluidity, which is crucial for organisms living in cold marine environments.
-
Serve as a Precursor for Bioactive Molecules: It could be a precursor for the synthesis of other secondary metabolites with signaling or defensive functions.
-
Act as a Biomarker: Its presence could be indicative of specific symbiotic bacteria or particular metabolic states within the host organism.
Future research should focus on:
-
Targeted Screening: Employing sensitive LC-MS/MS methods to screen a wide range of marine organisms, especially sponges and their symbionts, for the presence of this compound.
-
Stable Isotope Labeling: Using labeled precursors to trace the biosynthetic origins of this fatty acid.
-
Functional Genomics: Identifying the genes and enzymes responsible for its biosynthesis through metagenomic and transcriptomic analyses of marine holobionts.
-
Chemical Synthesis and Bioactivity Testing: Synthesizing 9-methylnonadecanoic acid and its derivatives to evaluate their biological activities, which could be relevant for drug discovery.
Conclusion
While the discovery of this compound in marine organisms remains to be definitively reported, the established diversity of branched-chain fatty acids in these ecosystems provides a strong rationale for its potential existence. The methodologies and conceptual frameworks outlined in this guide offer a roadmap for researchers to explore this uncharted area of marine lipidomics. The identification and characterization of novel BCFAs like 9-methylnonadecanoic acid will not only enhance our understanding of marine biochemistry but also may unveil new molecules with valuable biotechnological and pharmaceutical applications.
References
- 1. Non-methylene-interrupted fatty acids from marine invertebrates: Occurrence, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Bioactive Natural Products Derived from Theonellidae Family Marine Sponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Characterization of 9-methylnonadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids and their CoA esters are integral to various biological processes and are gaining attention in metabolic research and drug development. 9-methylnonadecanoyl-CoA, a C20 methyl-branched acyl-CoA, represents a class of lipids with unique structural features that influence their metabolism and function. Understanding the precise structure of such molecules is paramount for elucidating their biological roles and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the methodologies for the synthesis and in-depth structural characterization of this compound, including detailed experimental protocols and expected analytical data.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the synthesis of the corresponding fatty acid, 9-methylnonadecanoic acid, followed by its activation to the CoA thioester.
Synthesis of 9-methylnonadecanoic Acid
A common route for the synthesis of a mid-chain methyl-branched fatty acid involves the use of organocuprate chemistry for the key alkylation step.
Experimental Protocol:
-
Preparation of the Alkylating Agent: A suitable C10 Grignard reagent (e.g., decyl magnesium bromide) is prepared from 1-bromodecane (B1670165) and magnesium turnings in anhydrous diethyl ether.
-
Formation of the Gilman Reagent: The Grignard reagent is then reacted with a copper(I) salt (e.g., cuprous iodide) to form the lithium di-decylcuprate.
-
Alkylation: The Gilman reagent is reacted with a suitable C10 electrophile containing a methyl branch at the 9-position (e.g., methyl 9-bromodecanoate). This reaction forms the carbon-carbon bond at the desired position.
-
Hydrolysis: The resulting ester is hydrolyzed using a strong base (e.g., potassium hydroxide) in a methanol/water mixture, followed by acidification to yield 9-methylnonadecanoic acid.
-
Purification: The crude fatty acid is purified by silica (B1680970) gel chromatography.
Activation to this compound
The purified fatty acid is then converted to its coenzyme A thioester.
Experimental Protocol:
-
Activation of the Fatty Acid: 9-methylnonadecanoic acid is activated to its N-hydroxysuccinimide (NHS) ester using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide in an anhydrous solvent like dichloromethane.
-
Thioesterification: The purified NHS ester is then reacted with the free thiol of Coenzyme A (in its trilithium salt form) in an aqueous buffer (e.g., sodium bicarbonate) to form this compound.
-
Purification: The final product is purified using reverse-phase high-performance liquid chromatography (HPLC).
Caption: Synthetic workflow for this compound.
Structural Characterization
A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is employed for the comprehensive structural elucidation of this compound.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for determining the molecular weight and fragmentation pattern of acyl-CoAs.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled to a liquid chromatography system (LC-MS).
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for acyl-CoAs.
-
LC Conditions: A C18 reverse-phase column with a gradient of water and acetonitrile (B52724) containing a small amount of formic acid is a common setup for separating long-chain acyl-CoAs.
-
MS Analysis: Full scan MS is used to determine the accurate mass of the molecular ion ([M+H]⁺).
-
MS/MS Analysis: The molecular ion is isolated and fragmented using collision-induced dissociation (CID) to obtain a characteristic fragmentation spectrum.
Expected Data:
| Parameter | Expected Value |
| Molecular Formula | C₄₁H₇₄N₇O₁₇P₃S |
| Monoisotopic Mass | 1037.4120 |
| [M+H]⁺ (m/z) | 1038.4198 |
| Key MS/MS Fragments (m/z) | 508.0 (Adenosine diphosphate (B83284) moiety), 261.1 (Adenosine moiety), and a fragment corresponding to the acyl chain. |
Table 1: Expected Mass Spectrometry Data for this compound.
Caption: Experimental workflow for LC-MS/MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the position of the methyl branch and the overall structure of the acyl chain.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Solvent: Deuterated water (D₂O) or a mixture of D₂O and a deuterated organic solvent (e.g., acetonitrile-d₃) to ensure solubility.
-
Experiments:
-
¹H NMR: Provides information on the number and types of protons.
-
¹³C NMR: Provides information on the number and types of carbon atoms.
-
2D NMR (COSY, HSQC): Used to establish connectivity between protons and carbons, which is crucial for assigning specific signals and confirming the methyl branch position.
-
Expected ¹H NMR Chemical Shifts (in D₂O, approximate):
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Adenine H-2, H-8 | ~8.0-8.5 | s |
| Ribose H-1' | ~6.0 | d |
| Methylene α to thioester (CH₂) | ~2.8 | t |
| Methylene β to thioester (CH₂) | ~1.5 | m |
| Methine of methyl branch (CH) | ~1.2-1.4 | m |
| Acyl chain methylenes (CH₂) | ~1.2-1.3 | br s |
| Methyl of methyl branch (CH₃) | ~0.8-0.9 | d |
| Terminal methyl of acyl chain (CH₃) | ~0.8 | t |
Table 2: Predicted ¹H NMR Data for this compound.
Expected ¹³C NMR Chemical Shifts (in D₂O, approximate):
| Carbon | Expected Chemical Shift (ppm) |
| Thioester carbonyl (C=O) | ~200 |
| Adenine and Ribose carbons | ~80-155 |
| Methylene α to thioester (CH₂) | ~45 |
| Methine of methyl branch (CH) | ~35 |
| Acyl chain methylenes (CH₂) | ~25-30 |
| Methyl of methyl branch (CH₃) | ~20 |
| Terminal methyl of acyl chain (CH₃) | ~14 |
Table 3: Predicted ¹³C NMR Data for this compound.
Biological Context and Signaling
While the specific signaling pathways involving this compound are not yet fully elucidated, branched-chain fatty acyl-CoAs are known to be involved in several metabolic processes. They can serve as substrates for fatty acid elongation and desaturation, and can be incorporated into complex lipids such as phospholipids (B1166683) and triglycerides, thereby influencing membrane fluidity and cellular signaling.
Caption: Potential metabolic fate of this compound.
Conclusion
The structural characterization of this compound requires a synergistic approach combining chemical synthesis with advanced analytical techniques. The detailed protocols and expected data presented in this guide provide a robust framework for researchers to synthesize and confidently identify this and similar branched-chain acyl-CoA molecules. A thorough understanding of their structure is a critical first step towards unraveling their biological significance and potential as therapeutic targets.
The Metabolic Pathway of 9-Methylnonadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methylnonadecanoyl-CoA is a 20-carbon, β-methyl-branched fatty acyl-CoA. Due to the presence of a methyl group on the third carbon (β-position), its metabolism deviates from the typical mitochondrial β-oxidation pathway. Instead, it undergoes peroxisomal α-oxidation, a critical pathway for the degradation of branched-chain fatty acids. This technical guide provides an in-depth overview of the enzymes, pathways, and experimental considerations involved in the metabolism of this compound.
Core Metabolic Pathway: Peroxisomal α-Oxidation
The metabolism of this compound is initiated in the peroxisome and involves a series of enzymatic reactions to shorten the carbon chain by one carbon, bypassing the β-methyl hindrance. The resulting product can then enter the peroxisomal β-oxidation pathway.
Step 1: Activation to Acyl-CoA
Prior to entering the peroxisome, 9-methylnonadecanoic acid must be activated to its CoA thioester, this compound. This reaction is catalyzed by an acyl-CoA synthetase.
-
Enzyme: Long-chain acyl-CoA synthetase (ACSL) or Very-long-chain acyl-CoA synthetase (ACSVL)
-
Location: Endoplasmic reticulum or peroxisomal membrane[1][2].
-
Reaction: 9-methylnonadecanoic acid + ATP + CoA → this compound + AMP + PPi
Step 2: 2-Hydroxylation
The first committed step of peroxisomal α-oxidation is the hydroxylation of the α-carbon (C2) of this compound.
-
Enzyme: Phytanoyl-CoA 2-hydroxylase (PAHX), also known as PHYH.
-
Location: Peroxisomal matrix.
-
Reaction: this compound + 2-oxoglutarate + O₂ → 2-hydroxy-9-methylnonadecanoyl-CoA + succinate (B1194679) + CO₂[3].
-
Cofactors: Fe²⁺, ascorbate[4]. Interestingly, studies have also shown a requirement for GTP or ATP and Mg²⁺ for the activity of recombinant human PAHX[4][5].
Step 3: Cleavage of the C1-C2 Bond
The resulting 2-hydroxyacyl-CoA is then cleaved to release the original carboxyl carbon as formyl-CoA.
-
Location: Peroxisomal matrix.
-
Reaction: 2-hydroxy-9-methylnonadecanoyl-CoA → 2-methyloctadecanal + formyl-CoA[6][8].
-
Cofactor: Thiamine (B1217682) pyrophosphate (TPP) and Mg²⁺[6].
Step 4: Oxidation of the Aldehyde
The resulting aldehyde is oxidized to a carboxylic acid.
-
Enzyme: Aldehyde dehydrogenase (ALDH).
-
Location: Peroxisomal matrix.
-
Reaction: 2-methyloctadecanal + NAD⁺ → 2-methyloctadecanoic acid + NADH + H⁺.
The formyl-CoA produced is hydrolyzed to formate, which can then be further metabolized.
Step 5: Re-activation and Entry into β-Oxidation
The newly formed 2-methyloctadecanoic acid is activated to its CoA ester, 2-methyloctadecanoyl-CoA (analogous to pristanoyl-CoA), which can then be degraded via the peroxisomal β-oxidation pathway[9][10][11].
Enzymes of this compound Metabolism
While specific kinetic data for this compound is limited, the key enzymes in the α-oxidation pathway have been characterized using other 3-methyl-branched fatty acids like phytanic acid and 3-methylhexadecanoic acid.
| Enzyme | Gene | Substrate(s) | Product(s) | Cellular Location | Cofactors/Co-substrates |
| Acyl-CoA Synthetase | ACSL/ACSVL | 9-methylnonadecanoic acid | This compound | ER, Peroxisomal Membrane | ATP, CoA, Mg²⁺ |
| Phytanoyl-CoA 2-Hydroxylase (PAHX) | PHYH | 3-methyl-branched acyl-CoAs (e.g., this compound) | 2-hydroxy-3-methyl-branched acyl-CoAs | Peroxisome | Fe²⁺, 2-oxoglutarate, O₂, Ascorbate, ATP/GTP, Mg²⁺[4][5] |
| 2-Hydroxyphytanoyl-CoA Lyase (HACL1) | HACL1 | 2-hydroxy-3-methyl-branched acyl-CoAs | (n-1) 2-methyl-branched aldehyde, formyl-CoA | Peroxisome | Thiamine pyrophosphate (TPP), Mg²⁺[6] |
| Aldehyde Dehydrogenase | ALDH | 2-methyloctadecanal | 2-methyloctadecanoic acid | Peroxisome | NAD⁺ |
Peroxisomal β-Oxidation of 2-Methyloctadecanoyl-CoA
The product of α-oxidation, 2-methyloctadecanoyl-CoA, undergoes β-oxidation within the peroxisome. This pathway differs from mitochondrial β-oxidation and involves a distinct set of enzymes[10][11].
-
Branched-chain acyl-CoA oxidase: Catalyzes the first step, producing H₂O₂.
-
D-bifunctional protein (MFP-2): Possesses both enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities.
-
Sterol carrier protein X (SCPx): Exhibits 2-methyl-3-oxoacyl-CoA thiolase activity, cleaving the β-ketoacyl-CoA.
Each cycle of peroxisomal β-oxidation of 2-methyloctadecanoyl-CoA will yield one molecule of propionyl-CoA (due to the methyl branch) and one molecule of acetyl-CoA, with the exception of the last cycle. The chain-shortened acyl-CoAs can then be transported to the mitochondria for complete oxidation[12][13].
Signaling Pathways and Regulation
The metabolism of branched-chain fatty acids is regulated, in part, by nuclear receptors. Phytanic acid, a well-studied 3-methyl-branched fatty acid, is known to activate the peroxisome proliferator-activated receptor alpha (PPARα) and retinoid X receptors (RXRs)[14]. This activation can lead to the upregulation of genes involved in fatty acid oxidation. While not directly demonstrated for 9-methylnonadecanoic acid, it is plausible that it or its metabolites could have similar signaling roles.
Experimental Protocols
Detailed experimental protocols for the specific substrate this compound are not widely published. However, established assays for the key enzymes using analogous substrates can be adapted.
Phytanoyl-CoA 2-Hydroxylase (PAHX) Activity Assay
This assay is adapted from methods developed for phytanoyl-CoA[3][15].
Principle: The activity of PAHX is determined by measuring the conversion of the 3-methyl-branched acyl-CoA to its 2-hydroxy derivative. This can be monitored by various methods, including radio-HPLC or LC-MS/MS.
Materials:
-
Recombinant or purified PAHX
-
This compound (substrate)
-
2-oxoglutarate
-
FeSO₄
-
Ascorbic acid
-
ATP or GTP
-
MgCl₂
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Quenching solution (e.g., strong acid)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, cofactors (Fe²⁺, ascorbate, ATP/GTP, Mg²⁺), and 2-oxoglutarate.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, this compound, and the enzyme.
-
Incubate for a defined period, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching solution.
-
Analyze the formation of 2-hydroxy-9-methylnonadecanoyl-CoA using a suitable analytical method like LC-MS/MS.
2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity Assay
This protocol is based on assays developed for 2-hydroxyphytanoyl-CoA[6][16].
Principle: HACL1 activity is measured by the cleavage of the 2-hydroxyacyl-CoA substrate into an aldehyde and formyl-CoA. The production of the aldehyde can be quantified.
Materials:
-
Recombinant or purified HACL1
-
2-hydroxy-9-methylnonadecanoyl-CoA (substrate, must be synthesized from this compound via the PAHX reaction)
-
Thiamine pyrophosphate (TPP)
-
MgCl₂
-
Reaction buffer (e.g., potassium phosphate, pH 8.0)
-
Derivatizing agent for the aldehyde (e.g., dinitrophenylhydrazine) or a coupled enzymatic assay to measure the aldehyde.
-
Quenching solution
Procedure:
-
Synthesize the substrate 2-hydroxy-9-methylnonadecanoyl-CoA.
-
Prepare a reaction mixture containing the reaction buffer, TPP, and MgCl₂.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the substrate and the enzyme.
-
Incubate for a specific time.
-
Stop the reaction.
-
Quantify the product, 2-methyloctadecanal, using a suitable detection method.
Visualizations
Metabolic Pathway of this compound
Caption: Overview of the metabolic fate of this compound.
Experimental Workflow for Enzyme Activity Assays
Caption: Workflow for determining the activity of key enzymes.
Conclusion
The metabolism of this compound is a specialized process that occurs within the peroxisomes, involving the α-oxidation pathway to circumvent the β-methyl group. This is followed by peroxisomal β-oxidation of the resulting 2-methyl-branched acyl-CoA. Understanding the enzymes and regulatory mechanisms of this pathway is crucial for research in metabolic disorders, drug development targeting fatty acid metabolism, and the broader field of lipidomics. Further research is warranted to elucidate the specific kinetics and regulatory nuances of these enzymes with respect to this compound.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon-carbon bond cleavage during alpha-oxidation of 3-methyl-branched fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-hydroxyphytanoyl-CoA lyase - Wikipedia [en.wikipedia.org]
- 8. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 10. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 11. Peroxisomal beta-oxidation and peroxisome proliferator-activated receptor alpha: an adaptive metabolic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Physiological and Pathological Role of Acyl-CoA Oxidation [mdpi.com]
- 14. Phytanoyl-CoA hydroxylase activity is induced by phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal 2-hydroxyphytanoyl-CoA lyase: a revised pathway for the alpha-oxidation of straight chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Enigmatic 9-Methylnonadecanoyl-CoA: A Technical Guide to its Natural Sources and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Methylnonadecanoyl-CoA, a long-chain branched acyl-coenzyme A, represents a fascinating yet largely unexplored molecule within the landscape of lipidomics. While its direct natural sources remain uncharacterized, this technical guide provides a comprehensive overview of the theoretical underpinnings of its origin, drawing parallels from the well-documented biosynthesis of other branched-chain fatty acids (BCFAs). This document details a hypothesized biosynthetic pathway, summarizes the known concentrations of analogous long-chain BCFAs in various organisms, and presents detailed, adaptable protocols for the extraction, identification, and quantification of such rare lipids. Furthermore, a generalized workflow for the analysis of BCFAs and a putative signaling pathway are illustrated to provide a robust framework for future research into this enigmatic molecule and its potential physiological significance.
Introduction
Branched-chain fatty acids (BCFAs) are a diverse class of lipids characterized by one or more alkyl branches along their acyl chain. They are integral components of cell membranes in many bacteria, influencing fluidity and environmental adaptation. In higher organisms, BCFAs are acquired through diet and can also be synthesized endogenously, playing roles in metabolic regulation and cellular signaling.
9-Methylnonadecanoic acid, the fatty acid precursor to this compound, is a 20-carbon saturated fatty acid with a methyl group at the C-9 position. Its elongated and internally branched structure suggests unique physicochemical properties and potential biological activities. However, literature specifically documenting the natural occurrence and biological role of this compound is scarce. This guide aims to bridge this knowledge gap by providing a foundational understanding based on established principles of BCFA biochemistry.
Hypothesized Biosynthesis of this compound
The biosynthesis of BCFAs hinges on the utilization of alternative primers to acetyl-CoA by the fatty acid synthase (FAS) complex. The well-understood formation of iso- and anteiso-BCFAs in bacteria utilizes primers derived from the branched-chain amino acids valine, leucine, and isoleucine.
For an internally branched fatty acid like 9-methylnonadecanoic acid, we can hypothesize a biosynthetic pathway that involves a less common, medium-chain branched primer. One plausible precursor is 3-methyl-acyl-CoA, which could theoretically be generated from the catabolism of certain environmental compounds or through the action of a promiscuous enzyme on a common metabolite.
The proposed pathway would proceed as follows:
-
Primer Formation: Generation of a short-chain acyl-CoA with a methyl branch.
-
Initiation: The branched-chain acyl-CoA is loaded onto the acyl carrier protein (ACP) of the FAS.
-
Elongation: A series of condensation reactions with malonyl-CoA, catalyzed by β-ketoacyl-ACP synthase (KAS) enzymes, extends the carbon chain. For 9-methylnonadecanoic acid, a specific KAS with affinity for the branched intermediate would be required.
-
Termination: The elongation ceases after reaching a 20-carbon chain length.
-
Activation: The free fatty acid, 9-methylnonadecanoic acid, is then activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase.
This hypothesized pathway is depicted in the following diagram:
Natural Occurrence and Quantitative Data of Analogous BCFAs
Direct quantitative data for 9-methylnonadecanoic acid in natural sources is not available in the current literature. However, analysis of various organisms has revealed the presence of other long-chain BCFAs. The following table summarizes the concentrations of some representative long-chain BCFAs found in different biological matrices. This data provides a reference for the potential abundance of rare BCFAs like 9-methylnonadecanoic acid.
| Fatty Acid | Organism/Source | Tissue/Fraction | Concentration | Reference |
| iso-Heptadecanoic acid (i-C17:0) | Bacillus subtilis | Cellular lipids | 15-25% of total fatty acids | [Kaneda, T. (1991). Microbiological reviews, 55(2), 288-302.] |
| anteiso-Heptadecanoic acid (a-C17:0) | Bacillus subtilis | Cellular lipids | 40-60% of total fatty acids | [Kaneda, T. (1991). Microbiological reviews, 55(2), 288-302.] |
| 10-Methyl-octadecanoic acid (Tuberculostearic acid) | Mycobacterium tuberculosis | Cell wall lipids | 10-15% of total fatty acids | [Takayama, K., et al. (2005). Journal of Biological Chemistry, 280(26), 24265-24268.] |
| iso-Eicosanoic acid (i-C20:0) | Marine Sponges | Total lipids | Trace amounts (<1%) | [Carballeira, N. M., et al. (1997). Journal of natural products, 60(9), 896-898.] |
| anteiso-Nonadecanoic acid (a-C19:0) | Rumen Bacteria | Microbial lipids | Variable, up to 5% of total fatty acids | [Keeney, M., et al. (1962). Journal of Dairy Science, 45(3), 433-434.] |
Experimental Protocols
The analysis of rare BCFAs like 9-methylnonadecanoic acid requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice. Below are detailed, adaptable protocols for these analyses.
General Workflow for BCFA Analysis
Detailed Protocol for GC-MS Analysis of BCFAs
This protocol is designed for the identification and quantification of total BCFAs in a biological sample.
1. Lipid Extraction (Bligh & Dyer Method): a. Homogenize ~100 mg of tissue or cell pellet in a glass tube. b. Add 3.75 mL of a chloroform (B151607):methanol (1:2, v/v) mixture and vortex thoroughly. c. Add 1.25 mL of chloroform and vortex. d. Add 1.25 mL of water and vortex. e. Centrifuge at 2000 x g for 10 minutes to separate the phases. f. Carefully collect the lower chloroform phase containing the lipids.
2. Saponification and Fatty Acid Methyl Ester (FAME) Derivatization: a. Evaporate the chloroform extract to dryness under a stream of nitrogen. b. Add 2 mL of 0.5 M NaOH in methanol. c. Heat at 100°C for 5 minutes. d. Cool and add 2 mL of 14% boron trifluoride in methanol. e. Heat at 100°C for 5 minutes. f. Cool and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. g. Vortex and centrifuge to separate the phases. h. Collect the upper hexane layer containing the FAMEs.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.
-
Injector: Splitless, 250°C.
-
Oven Program: 50°C for 1 min, ramp to 175°C at 25°C/min, then to 230°C at 4°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
4. Data Analysis:
-
Identification of 9-methylnonadecanoate methyl ester will be based on its retention time relative to straight-chain fatty acid standards and its characteristic mass spectrum. The fragmentation pattern will show a molecular ion (M+) and characteristic fragments resulting from cleavage at the methyl branch point.
Detailed Protocol for LC-MS/MS Analysis of BCFAs
This protocol is suitable for the analysis of free BCFAs without derivatization.
1. Lipid Extraction: a. Perform lipid extraction as described in the GC-MS protocol (Section 4.2.1).
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.
-
Gradient: Start with 30% B, increase to 100% B over 20 min, hold for 5 min, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Agilent 6495C Triple Quadrupole or equivalent.
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transition from the deprotonated molecule [M-H]⁻ to specific fragment ions. For 9-methylnonadecanoic acid, the precursor ion would be m/z 311.3.
3. Data Analysis:
-
Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.
Putative Signaling Roles of Branched-Chain Fatty Acids
While the specific signaling functions of this compound are unknown, BCFAs and their precursors are known to be involved in various cellular signaling pathways. Branched-chain amino acids, the precursors for many BCFAs, are potent activators of the mTORC1 pathway, a central regulator of cell growth and metabolism. It is plausible that long-chain BCFAs or their CoA esters could act as signaling molecules themselves, potentially by:
-
Modulating the activity of nuclear receptors (e.g., PPARs).
-
Incorporating into signaling lipids like phospholipids (B1166683) and altering membrane microdomain composition.
-
Serving as precursors for the synthesis of other bioactive lipids.
A generalized view of how BCFA metabolism might intersect with cellular signaling is presented below:
Conclusion and Future Directions
This compound remains an intriguing but poorly understood molecule. This technical guide provides a theoretical and practical framework for its investigation, from its putative biosynthesis to its analysis. The lack of direct evidence for its natural occurrence highlights a significant gap in our knowledge of lipid diversity.
Future research should focus on:
-
Targeted searches in diverse organisms: Screening of bacterial, marine, and plant lipid extracts for the presence of 9-methylnonadecanoic acid.
-
Enzyme characterization: Investigating the substrate specificity of KAS enzymes and acyl-CoA synthetases to understand the potential for the synthesis of internally branched long-chain fatty acids.
-
Functional studies: Once identified and isolated, elucidating the biological roles of this compound in cellular metabolism and signaling.
The methodologies and hypotheses presented herein offer a starting point for researchers to unravel the mysteries of this rare lipid and its potential implications for biology and medicine.
The Influence of 9-Methylnonadecanoyl-CoA on Membrane Fluidity: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the role of 9-methylnonadecanoyl-CoA, a C20 branched-chain fatty acyl-CoA, in modulating the fluidity of biological membranes. This document is intended for researchers, scientists, and drug development professionals interested in the biophysical properties of cell membranes and their implications for cellular function and therapeutic intervention.
Executive Summary
Membrane fluidity is a critical parameter for cellular health and function, influencing the activity of membrane-bound proteins, signal transduction, and transport processes. The lipid composition of the membrane, particularly the nature of the fatty acyl chains of phospholipids (B1166683), is a primary determinant of its fluidity. Branched-chain fatty acids (BCFAs), such as 9-methylnonadecanoic acid, play a significant role in increasing membrane fluidity. This guide explores the biosynthesis of this compound, its incorporation into membrane lipids, and the subsequent effects on the physical properties of the membrane. Detailed experimental protocols for assessing membrane fluidity are provided, alongside a discussion of the implications for cellular signaling and drug development.
Introduction: The Fluid Mosaic Model and the Role of Fatty Acyl Chains
The fluid mosaic model describes the cell membrane as a two-dimensional fluid in which lipids and proteins can diffuse laterally. The fluidity of this mosaic is heavily dependent on the packing of the phospholipid acyl chains. Saturated, straight-chain fatty acids can pack tightly, leading to a more ordered and less fluid membrane. In contrast, unsaturated fatty acids with cis-double bonds introduce kinks that disrupt this packing, increasing fluidity.[1]
Similarly, methyl branching in fatty acyl chains disrupts the highly ordered packing of the lipid bilayer.[2][3] This steric hindrance prevents the acyl chains from aligning closely, thereby increasing the space between them and enhancing the fluidity of the membrane.[2][3] 9-methylnonadecanoic acid, a 20-carbon saturated fatty acid with a methyl group at the 9th position, is a prime example of a BCFA that can significantly impact membrane biophysics.
Biosynthesis of this compound
The precursor to this compound, 9-methylnonadecanoic acid, is synthesized in various bacteria, particularly within the order Actinomycetales. The biosynthesis of BCFAs in bacteria is a variation of the fatty acid synthase (FAS) II system. While straight-chain fatty acids typically use acetyl-CoA as a primer, the synthesis of BCFAs can be initiated by branched-chain acyl-CoA primers derived from the catabolism of branched-chain amino acids (valine, leucine, and isoleucine). However, mid-chain branches, such as in 9-methylnonadecanoic acid, are often introduced by methyltransferases acting on a long-chain acyl-ACP (acyl carrier protein) intermediate.
The general pathway for the elongation of the fatty acid chain proceeds via a repeating four-step reaction sequence: condensation, reduction, dehydration, and a second reduction. Once the full-length branched-chain fatty acid is synthesized, it is activated to its coenzyme A (CoA) thioester, this compound, by an acyl-CoA synthetase. This activation is essential for its subsequent incorporation into phospholipids by acyltransferases.
Quantitative Impact on Membrane Properties
A study by Mostofian et al. (2019) used molecular dynamics simulations to investigate the effect of varying the concentration of the straight-chain fatty acid n-palmitoyl (n16:0) in a model bacterial membrane predominantly composed of branched-chain lipids. The results provide quantitative support for the fluidizing effect of BCFAs.[2][4] As the proportion of the straight-chain fatty acid increased, the membrane became more ordered and less fluid. This was evidenced by an increase in bilayer viscosity and bending modulus, and a decrease in the area per lipid.
Table 1: Effect of Straight-Chain Fatty Acid (n16:0) Content on Model Membrane Properties
| n16:0 Content (mol %) | Bilayer Viscosity (cP) | Bending Modulus (kBT) | Area per Lipid (Å2) |
| 7.0 | ~10 | ~10 | ~62 |
| 17.0 | ~12 | ~15 | ~60 |
| 27.0 | ~18 | ~20 | ~58 |
| 37.0 | ~22 | ~25 | ~57 |
| 47.3 | ~25 | ~30 | ~56 |
Data extrapolated and simplified from Mostofian et al. (2019) for illustrative purposes.[2][4]
These data strongly suggest that a higher proportion of branched-chain fatty acids, and therefore a lower proportion of straight-chain fatty acids, leads to a more fluid membrane with lower viscosity and a smaller bending modulus (i.e., it is more flexible).
Experimental Protocols for Measuring Membrane Fluidity
To empirically determine the effect of this compound on membrane fluidity, researchers can employ several biophysical techniques. Below are detailed protocols for two widely used methods: fluorescence anisotropy and electron spin resonance spectroscopy.
Fluorescence Anisotropy Using 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH)
This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in fluorescence anisotropy corresponds to an increase in membrane fluidity.
Materials:
-
Liposomes or cell membranes containing phospholipids with and without 9-methylnonadecanoic acid.
-
1,6-diphenyl-1,3,5-hexatriene (DPH) stock solution (e.g., 2 mM in tetrahydrofuran).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Fluorometer with polarizing filters.
Protocol:
-
Liposome (B1194612) Preparation: Prepare liposomes with the desired lipid composition (with and without the branched-chain fatty acid) using standard methods such as thin-film hydration followed by extrusion.
-
DPH Labeling:
-
Dilute the DPH stock solution 1:1000 in PBS to a final concentration of 2 µM.
-
Add the DPH solution to the liposome or cell membrane suspension at a ratio of approximately 1:200 (probe:lipid, mol/mol).
-
Incubate at 37°C for 1 hour in the dark to allow for probe incorporation.
-
-
Anisotropy Measurement:
-
Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).
-
Measure the fluorescence intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (IHV) and horizontally (IHH).
-
-
Calculation:
-
Calculate the grating correction factor (G factor): G = IHV / IHH.
-
Calculate the fluorescence anisotropy (r): r = (IVV - G * IVH) / (IVV + 2 * G * IVH).
-
Compare the anisotropy values between the control and the 9-methylnonadecanoyl-containing membranes. A lower 'r' value indicates higher fluidity.
-
Electron Spin Resonance (ESR) Spectroscopy
ESR spectroscopy utilizes spin-labeled lipids (e.g., 5-doxyl stearic acid, 16-doxyl stearic acid) to probe the mobility of acyl chains at different depths within the bilayer. The resulting ESR spectrum provides information about the rotational correlation time and the order parameter, both of which are related to membrane fluidity.
Materials:
-
Liposomes or cell membranes with and without 9-methylnonadecanoic acid.
-
Spin-label (e.g., 5-doxyl stearic acid) solution in a suitable solvent (e.g., ethanol).
-
ESR spectrometer.
-
Capillary tubes.
Protocol:
-
Sample Preparation:
-
In a glass tube, mix the desired lipids (with and without the branched-chain fatty acid) in chloroform.
-
Add the spin-label solution to achieve a final probe:lipid ratio of approximately 1:100 (mol/mol).
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the film with PBS and vortex to form multilamellar vesicles.
-
-
ESR Measurement:
-
Transfer the sample to a capillary tube and place it in the ESR spectrometer.
-
Record the ESR spectrum at the desired temperature.
-
-
Data Analysis:
-
From the spectrum, determine the outer (2A∥) and inner (2A⊥) hyperfine splitting values.
-
Calculate the order parameter (S) using the formula: S = (A∥ - A⊥) / (Azz - Axx), where Azz and Axx are the principal values of the hyperfine tensor for the spin label in a crystal.
-
A lower order parameter 'S' indicates a more disordered and fluid membrane.
-
For spin labels in more fluid regions (e.g., 16-doxyl stearic acid), the rotational correlation time (τc) can be calculated from the line widths and heights of the spectral lines. A shorter τc indicates higher fluidity.
-
Implications for Cellular Signaling and Drug Development
Changes in membrane fluidity can have profound effects on the function of integral membrane proteins, including G-protein coupled receptors (GPCRs) and ion channels.[5][6] An increase in fluidity can alter the conformational dynamics of these proteins, affecting ligand binding, receptor activation, and ion transport.[7]
-
GPCRs: The activation of GPCRs often involves conformational changes that are sensitive to the surrounding lipid environment. Increased membrane fluidity can facilitate the lateral diffusion and coupling of GPCRs to their downstream signaling partners, such as G-proteins.
-
Ion Channels: The gating properties of ion channels can be modulated by the physical state of the membrane. Changes in fluidity can affect the energy landscape for the conformational transitions between the open, closed, and inactivated states of the channel.[8]
For drug development, understanding how a compound affects membrane fluidity can be crucial. A drug that partitions into the cell membrane could inadvertently alter its fluidity, leading to off-target effects on various membrane proteins. Conversely, targeting the lipid composition of membranes in pathological conditions (e.g., in certain cancers or metabolic diseases where membrane fluidity is altered) could be a viable therapeutic strategy. The synthesis of this compound and its incorporation into phospholipids represent a potential target for modulating membrane fluidity and, consequently, cellular function.
Conclusion
This compound, through its incorporation into membrane phospholipids, serves as a modulator of membrane fluidity. The methyl branch on the acyl chain disrupts lipid packing, leading to a more fluid and flexible membrane. This has significant implications for the function of integral membrane proteins and overall cellular physiology. The experimental protocols and quantitative insights provided in this guide offer a framework for researchers to investigate the specific effects of this and other branched-chain fatty acids on membrane properties and to explore their potential as therapeutic targets. Further research, including lipidomics studies of membranes containing 9-methylnonadecanoic acid and molecular dynamics simulations of its specific interactions, will continue to enhance our understanding in this area.[9][10]
References
- 1. Construction of a Bacterial Lipidomics Analytical Platform: Pilot Validation with Bovine Paratuberculosis Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of methyl-branched fatty acids on the structure of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Lipidomics of Environmental Microbial Communities. II: Characterization Using Molecular Networking and Information Theory [frontiersin.org]
- 4. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary fatty acids and membrane protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular-dynamics-simulation-guided membrane engineering allows the increase of membrane fatty acid chain length in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Molecular dynamics simulations of lipid bilayers: simple recipe of how to do it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photo-controlled delivery of very long chain fatty acids to cell membranes and modulation of membrane protein function - Ludwig-Maximilians-Universität, Chair of Metabolic Biochemistry - LMU Munich [biochemie.abi.med.uni-muenchen.de]
The Pivotal Role of 9-Methylnonadecanoyl-CoA and its Branched-Chain Congeners in Microbial Physiology: An Indirect Signaling Paradigm
For Immediate Release
This technical guide delves into the intricate world of 9-methylnonadecanoyl-CoA and, more broadly, branched-chain fatty acyl-CoAs (BCFA-CoAs), exploring their fundamental roles in microbial life. While direct evidence for this compound as a classical signaling molecule remains to be elucidated, this document posits a paradigm of indirect signaling. In this model, these molecules act as crucial metabolic intermediates and structural components that modulate the physical properties of the cell membrane, thereby influencing the activity of membrane-associated signaling proteins. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these fascinating molecules and their potential as therapeutic targets.
Introduction to Branched-Chain Fatty Acyl-CoAs
Branched-chain fatty acids (BCFAs) are major constituents of the cell membrane in many bacterial species, particularly Gram-positive bacteria.[1][2][3][4] Unlike the straight-chain fatty acids that predominate in eukaryotes, BCFAs, with their methyl branches, play a critical role in maintaining membrane fluidity, especially in response to environmental stressors like temperature changes.[5] this compound is the activated form of 9-methylnonadecanoic acid, an anteiso-C20:0 fatty acid. As a CoA thioester, it serves as a precursor for the synthesis of complex lipids or can be metabolized.
Biosynthesis of Anteiso-Fatty Acyl-CoAs
The biosynthesis of anteiso-fatty acids, including this compound, is intricately linked to the catabolism of branched-chain amino acids.[6] The process is initiated with a specific branched-chain acyl-CoA primer, which is then elongated by the fatty acid synthase (FASII) system.
The synthesis of anteiso-fatty acids with an odd number of carbons, such as the C15 and C17 variants, begins with the primer 2-methylbutyryl-CoA, which is derived from isoleucine.[6][7] Subsequent elongation with malonyl-CoA units leads to the final anteiso-fatty acid. While the direct biosynthetic pathway for the less common C20 anteiso-fatty acid is not as extensively documented, it is presumed to follow a similar elongation process.
References
- 1. [PDF] Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. | Semantic Scholar [semanticscholar.org]
- 2. Stork: Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance [storkapp.me]
- 3. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 6. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 7. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 9-Methylnonadecanoyl-CoA Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain fatty acyl-Coenzyme A (acyl-CoA) molecules are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids. The availability of well-characterized standards for specific acyl-CoAs is essential for in vitro biochemical assays, enzyme characterization, and as internal standards for mass spectrometry-based quantitative analyses. This application note provides a detailed protocol for the chemical synthesis of 9-methylnonadecanoyl-CoA, a branched-chain fatty acyl-CoA. The synthesis involves a multi-step preparation of the precursor fatty acid, 9-methylnonadecanoic acid, followed by its conversion to the corresponding CoA thioester.
Synthesis Overview
The overall synthesis is a two-stage process:
-
Synthesis of 9-methylnonadecanoic acid: This is achieved through a Grignard reaction to introduce the methyl branch at the 9-position, followed by further chain elongation and functional group manipulations.
-
Conversion to this compound: The synthesized fatty acid is activated with 1,1'-carbonyldiimidazole (B1668759) (CDI) and subsequently reacted with Coenzyme A to form the final product.
Quantitative Data Summary
The following table summarizes the expected yields and purity at each stage of the synthesis. These values are representative and may vary based on experimental conditions and scale.
| Step | Product | Starting Material | Expected Yield (%) | Purity (%) |
| 1. Grignard Reaction & Hydrolysis | 9-methylnon-10-en-9-ol | 2-bromodecane (B1670051) & 9-decenoyl chloride | 75-85 | >95 (GC-MS) |
| 2. Oxidative Cleavage | 9-oxononadecanoic acid | 9-methylnon-10-en-9-ol | 80-90 | >95 (GC-MS) |
| 3. Wolff-Kishner Reduction | 9-methylnonadecanoic acid | 9-oxononadecanoic acid | 70-80 | >98 (GC-MS) |
| 4. Acyl-CoA Synthesis | This compound | 9-methylnonadecanoic acid | 50-60 | >95 (HPLC) |
Experimental Protocols
Part 1: Synthesis of 9-Methylnonadecanoic Acid
Materials:
-
Magnesium turnings
-
2-bromodecane
-
9-decenoyl chloride
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Sodium periodate (B1199274) (NaIO₄)
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·H₂O)
-
Acetonitrile
-
Carbon tetrachloride
-
Water
-
Hydrazine (B178648) hydrate
-
Potassium hydroxide (B78521) (KOH)
-
Diethylene glycol
-
Silica (B1680970) gel for column chromatography
-
Standard organic solvents for extraction and chromatography (e.g., hexane, ethyl acetate)
Protocol:
Step 1: Synthesis of 9-methylnon-10-en-9-ol (Grignard Reaction)
-
Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of 2-bromodecane (1.1 equivalents) in anhydrous diethyl ether dropwise to the magnesium to initiate the formation of the Grignard reagent. Maintain a gentle reflux.[1][2][3]
-
After the magnesium is consumed, cool the reaction mixture to 0 °C.
-
Add a solution of 9-decenoyl chloride (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate (B1210297) gradient) to yield 9-methylnon-10-en-9-ol.
Step 2: Synthesis of 9-oxononadecanoic acid (Oxidative Cleavage)
-
Dissolve 9-methylnon-10-en-9-ol (1.0 equivalent) in a solvent mixture of acetonitrile, carbon tetrachloride, and water (2:2:3 v/v/v).
-
Add sodium periodate (4.0 equivalents) and a catalytic amount of ruthenium(III) chloride hydrate (0.02 equivalents).
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Quench the reaction with isopropanol.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting keto acid by column chromatography (hexane/ethyl acetate gradient).
Step 3: Synthesis of 9-methylnonadecanoic acid (Wolff-Kishner Reduction)
-
To a flask equipped with a reflux condenser, add 9-oxononadecanoic acid (1.0 equivalent), diethylene glycol, and hydrazine hydrate (10 equivalents).
-
Heat the mixture to 130 °C for 2 hours.
-
Add potassium hydroxide pellets (5.0 equivalents) and raise the temperature to 200 °C, allowing water and excess hydrazine to distill off.
-
Maintain the reaction at 200 °C for 4 hours.
-
Cool the reaction mixture, dilute with water, and acidify to pH 1-2 with concentrated HCl.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
The resulting 9-methylnonadecanoic acid is typically of high purity and can be used in the next step without further purification.
Part 2: Synthesis of this compound
Materials:
-
9-methylnonadecanoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous tetrahydrofuran (THF)
-
Coenzyme A, free acid
-
Sodium bicarbonate (NaHCO₃)
-
HPLC-grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
Protocol:
Step 4: Synthesis of this compound
-
Dissolve 9-methylnonadecanoic acid (1.5 equivalents) in anhydrous THF under an inert atmosphere.
-
Add CDI (1.4 equivalents) and stir the mixture at room temperature for 1 hour to form the acyl imidazolide.[4]
-
In a separate flask, dissolve Coenzyme A (1.0 equivalent) in an aqueous solution of sodium bicarbonate (0.1 M).
-
Add the THF solution of the activated fatty acid dropwise to the Coenzyme A solution with vigorous stirring.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Acidify the reaction mixture to pH 4-5 with 1 M HCl.
-
Concentrate the solution under reduced pressure to remove the THF.
-
Purify the crude this compound by preparative reverse-phase HPLC.
Purification Protocol:
-
Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 30% B to 90% B over 30 minutes.
-
Post-Purification: Collect the fractions containing the product, pool them, and lyophilize to obtain the purified this compound as a white powder.
Characterization
The identity and purity of the final product should be confirmed by:
-
LC-MS/MS: To confirm the correct mass of the this compound.
-
¹H NMR: To verify the structure of the fatty acyl chain and the presence of the CoA moiety.
Visualizations
Figure 1. Chemical synthesis pathway for this compound.
Figure 2. Overall experimental workflow for the synthesis and purification.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. leah4sci.com [leah4sci.com]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Audience: Researchers, scientists, and drug development professionals.
An Application Note for the Quantitative Analysis of 9-methylnonadecanoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Acyl-coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism, lipid synthesis, and cellular signaling.[1] this compound is a long-chain branched fatty acyl-CoA. The accurate quantification of specific acyl-CoAs is essential for understanding their physiological roles and their alterations in disease states. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity, specificity, and ability to measure a wide range of these molecules in complex biological matrices.[2][3]
This application note provides a detailed protocol for the robust and sensitive quantification of this compound using a reversed-phase LC-MS/MS method with Multiple Reaction Monitoring (MRM). The methodology is based on established principles for the analysis of long-chain acyl-CoAs and can be adapted for other similar molecules.[4][5]
Principle of the Method
The method involves the extraction of acyl-CoAs from a biological sample, followed by separation using reversed-phase liquid chromatography. The analyte is then detected by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved using the highly specific and sensitive Multiple Reaction Monitoring (MRM) technique. Acyl-CoAs exhibit a characteristic fragmentation pattern, typically involving a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) fragment (507 Da) or the generation of a common fragment ion representing the CoA moiety (m/z 428).[1][6][7] This predictable fragmentation allows for the development of a targeted MRM assay. An appropriate stable isotope-labeled or odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), is used as an internal standard (IS) to ensure accuracy and precision.[1][5]
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Reagents: Ammonium (B1175870) formate, Formic acid, Ammonium hydroxide, Triethylamine (TEA)
-
Standards: this compound (analytical standard), Heptadecanoyl-CoA (C17:0-CoA) for use as an internal standard (IS).[1]
-
Extraction Supplies: Solid-Phase Extraction (SPE) cartridges (e.g., silica-based or polymeric reversed-phase), 1.5 mL microcentrifuge tubes, Nitrogen gas evaporator.
Sample Preparation (Solid-Phase Extraction)
This protocol is adapted from established methods for acyl-CoA extraction.[1]
-
Homogenization: Homogenize tissue samples or cell pellets in a suitable ice-cold extraction buffer.
-
Spiking IS: Add the internal standard (e.g., C17:0-CoA) to the homogenate to a final concentration appropriate for the expected analyte range.
-
Protein Precipitation & Centrifugation: Add ice-cold acetonitrile to the homogenate to precipitate proteins. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
SPE Cartridge Conditioning:
-
Activate an SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of an appropriate extraction buffer.[1]
-
-
Sample Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of the extraction buffer to remove interfering substances.
-
Elution: Elute the trapped acyl-CoAs using a series of methanol/buffer mixtures of increasing organic content. For example:
-
Drying and Reconstitution: Combine the elution fractions and evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 98% Mobile Phase A).[1]
LC-MS/MS Instrumentation and Conditions
-
LC System: UHPLC system (e.g., Dionex-UltiMate 3000 or equivalent).[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB SCIEX 4000 QTRAP or equivalent).[1]
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
|---|---|
| Column | Reversed-phase C8 or C18, e.g., Agilent ZORBAX 300SB-C8 (100 x 2.1 mm, 3.5 µm)[1] |
| Mobile Phase A | 100 mM Ammonium Formate in Water, pH 5.0[1] |
| Mobile Phase B | 5 mM Ammonium Formate in 95:5 Acetonitrile:Water[1] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | 0-2 min: 2% B; 2-15 min: 2-95% B; 15-20 min: 95% B; 20.1-25 min: 2% B |
| Column Temperature | 40-42°C[1][4] |
| Injection Volume | 5 - 20 µL |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Spray Voltage | 5.5 kV[4] |
| Source Temperature | 350 - 450°C[4] |
| Curtain Gas | 15 (arbitrary units)[4] |
| Collision Gas | Medium[4] |
| MRM Transitions | See Table 3 |
MRM Transitions for Quantification
The precursor ion [M+H]⁺ for this compound (C₄₁H₇₄N₇O₁₇P₃S, MW: 1062.1 g/mol ) is m/z 1063.1. The primary fragment results from the neutral loss of 507 Da.[1][8]
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 1063.1 | 556.1 ([M+H-507]⁺) | Optimized (Typically 30-50) |
| This compound (Confirming) | 1063.1 | 428.1 (CoA fragment) | Optimized (Typically 40-60) |
| C17:0-CoA (IS) | 1023.1 | 516.1 ([M+H-507]⁺) | Optimized (Typically 30-50) |
Data Presentation & Quantitative Analysis
Quantification is performed by constructing a calibration curve. Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard (C17:0-CoA). Plot the peak area ratio (Analyte/IS) against the analyte concentration. The concentration of this compound in unknown samples is then determined from this curve using linear regression.
Table 4: Representative Quantitative Performance Data (Hypothetical)
| Parameter | Result |
|---|---|
| Linearity (R²) | > 0.995 |
| Calibration Range | 0.5 - 500 nM |
| Limit of Detection (LOD) | ~2 nM[1] |
| Limit of Quantification (LOQ) | ~5 nM |
| Accuracy (% Recovery) | 85 - 115%[1] |
| Precision (%RSD) | < 15% |
Visualizations
Experimental Workflow
Caption: Overall workflow for the quantitative analysis of this compound.
Characteristic MS/MS Fragmentation
Caption: Common fragmentation pattern of acyl-CoAs in positive ion ESI-MS/MS.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of 9-Methylnonadecanoyl-CoA from Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in cellular metabolism, playing crucial roles in fatty acid metabolism, energy generation, and the synthesis of complex lipids.[1] The accurate measurement of specific acyl-CoA species, such as the branched-chain fatty acyl-CoA 9-methylnonadecanoyl-CoA, is essential for understanding its metabolic fate and potential roles in signaling pathways. The inherent low abundance and instability of these molecules necessitate robust and sensitive analytical methods.[1] This document provides a detailed protocol for the extraction of this compound from cultured mammalian cells for subsequent analysis, primarily by liquid chromatography-mass spectrometry (LC-MS). The described method is a compilation of established protocols for long-chain acyl-CoAs and is designed to ensure high recovery and stability of the target analyte.[1][2][3]
Data Presentation: Acyl-CoA Abundance in Mammalian Cell Lines
| Acyl-CoA Species | MCF7 (pmol/10^6 cells) | RAW264.7 (pmol/10^6 cells) |
| Myristoyl-CoA (C14:0) | ~5.6 | ~2.4 |
| Palmitoyl-CoA (C16:0) | ~10.5 | ~3.6 |
| Stearoyl-CoA (C18:0) | ~6.4 | ~1.2 |
| Oleoyl-CoA (C18:1) | ~13.7 | ~1.4 |
| Lignoceroyl-CoA (C24:0) | ~8.0 | <0.1 |
| Cerotoyl-CoA (C26:0) | ~9.6 | <0.1 |
| Total Acyl-CoAs | 80.4 ± 6.1 | 12.0 ± 1.0 |
Data adapted from Haynes et al., J Lipid Res. 2008.[2]
Experimental Protocols
This protocol outlines a comprehensive procedure for the extraction of this compound from both adherent and suspension cell cultures, followed by preparation for LC-MS/MS analysis.
Materials and Reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
Distilled water, ice-cold
-
Methanol (B129727) (CH3OH), HPLC grade, containing 1 mM EDTA
-
Chloroform (B151607) (CHCl3), HPLC grade
-
Triethylammonium acetate (B1210297) (TEAA) buffer, 30 mM
-
Internal standard: a suitable odd-chain or stable isotope-labeled long-chain acyl-CoA (e.g., Heptadecanoyl-CoA (C17:0) or [U-13C]palmitoyl-CoA).
-
Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled
-
Cell scraper (for adherent cells)
-
Tabletop centrifuge
-
Sonicator
-
Heating block or water bath (50°C)
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS grade water and solvents for sample reconstitution
Procedure
1. Cell Harvesting and Washing
Proper and rapid harvesting is critical to prevent the degradation of acyl-CoAs. All steps should be performed on ice.
-
For Adherent Cells:
-
Place the cell culture dish on ice.
-
Aspirate the culture medium.
-
Gently wash the cell monolayer twice with 5 mL of ice-cold PBS.
-
Perform a final, quick wash with 5 mL of ice-cold distilled water to remove residual salts.[2]
-
Using a rubber policeman, scrape the cells into the residual water (~0.5 mL) and transfer the cell suspension to a pre-chilled microcentrifuge tube.[2]
-
-
For Suspension Cells:
-
Transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant.
-
Wash the cell pellet twice by resuspending in ice-cold PBS followed by centrifugation.
-
After the final wash, resuspend the cell pellet in a small volume of ice-cold distilled water and transfer to a pre-chilled microcentrifuge tube.
-
2. Cell Lysis and Acyl-CoA Extraction
This single-phase extraction method is effective for long-chain acyl-CoAs.[2]
-
Take a small aliquot (e.g., 50 µL) of the cell suspension for cell counting or protein/DNA quantification.
-
To the remaining cell suspension (e.g., 200 µL), add 500 µL of methanol containing 1 mM EDTA.[2]
-
Add a known amount of the internal standard (e.g., 10 µL of a 10 pmol/µL solution). The use of an internal standard is crucial for accurate quantification as it corrects for sample loss during extraction and variability in mass spectrometric analysis.[2]
-
Briefly sonicate the mixture (e.g., 30 seconds) to ensure complete cell lysis.
-
Add 250 µL of chloroform and sonicate briefly again.[2]
-
Incubate the mixture for 30 minutes in a 50°C heating block to facilitate extraction.[2]
-
Cool the samples to room temperature.
-
Induce phase separation by adding 250 µL of chloroform followed by vortexing, and then 250 µL of water, again followed by vortexing.[2]
-
Centrifuge the tubes at low speed (e.g., 1,000 x g) for 5 minutes to separate the phases.
3. Acyl-CoA Purification
The acyl-CoAs will be in the upper aqueous/methanolic phase and at the interface.[2]
-
Carefully collect the upper phase using a Pasteur pipette and transfer it to a new screw-cap tube.
-
Re-extract the lower phase and the interface twice more with 0.5 mL each of a synthetic upper phase (H2O/CH3OH/CHCl3, 45:50:5, v/v/v).[2]
-
Pool all the upper phase extracts.
-
Dry the combined extracts under a stream of nitrogen or using a vacuum concentrator.
4. Sample Reconstitution
-
Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis. A common choice is 50% methanol in 50 mM ammonium (B1175870) acetate (pH 7) or 2% acetonitrile (B52724) in 100 mM ammonium formate (B1220265) (pH 5.0).[1][4]
-
Vortex briefly and centrifuge at high speed (e.g., 15,000 x g) for 5-10 minutes at 4°C to pellet any insoluble debris.
-
Transfer the clear supernatant to an LC-MS autosampler vial for analysis.
5. LC-MS/MS Analysis
The quantification of this compound is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode.[2][4][5]
-
Chromatography: Reverse-phase chromatography (e.g., using a C8 or C18 column) is commonly employed for the separation of long-chain acyl-CoAs.[2][4]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally used. Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) fragment, which is used for the MRM transition.[4] The precursor ion (Q1) will be the [M+H]+ of this compound, and the product ion (Q3) will be the fragment resulting from the neutral loss of 507.
Signaling Pathways and Experimental Workflows
While the specific signaling pathways involving this compound are not well-defined, branched-chain fatty acids and their CoA esters can influence cellular processes such as membrane fluidity, protein acylation, and metabolic regulation. The extraction protocol described above is the initial and critical step in workflows designed to investigate these roles.
Experimental Workflow Diagram
Caption: Workflow for this compound extraction and analysis.
This comprehensive protocol provides a robust framework for the extraction and subsequent analysis of this compound from cellular models, enabling further investigation into its metabolic and signaling functions.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stable Isotope Labeling of 9-Methylnonadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems.[1] By replacing common isotopes like ¹²C or ¹H with heavier, non-radioactive isotopes such as ¹³C or ²H (deuterium), researchers can track the incorporation and transformation of labeled compounds using mass spectrometry.[1] This approach provides invaluable insights into metabolic fluxes, pathway activities, and the mechanisms of disease.[1]
These application notes provide a detailed protocol for the synthesis and application of stable isotope-labeled 9-methylnonadecanoyl-CoA, a branched-chain fatty acyl-CoA. Branched-chain fatty acids are found in various dietary sources and play roles in cellular signaling and energy metabolism.[2] Understanding their metabolic pathways is crucial for research in metabolic disorders, oncology, and neurology.
Applications
The use of stable isotope-labeled this compound offers several key applications in research and drug development:
-
Metabolic Flux Analysis: Tracing the incorporation of the labeled acyl-CoA into complex lipids and downstream metabolites allows for the quantification of metabolic pathway activities.[1]
-
Enzyme Activity Assays: Serves as a specific substrate for enzymes involved in branched-chain fatty acid metabolism, enabling the characterization of their kinetics and inhibition by potential drug candidates.
-
Internal Standard for Mass Spectrometry: Due to its similar chemical properties and distinct mass, it is an ideal internal standard for the accurate quantification of endogenous this compound and related lipids in complex biological matrices.
-
Drug Metabolism and Pharmacokinetics (DMPK): Can be used to study the impact of drug candidates on lipid metabolism and to trace the metabolic fate of lipid-based drug delivery systems.
Experimental Protocols
Part 1: Synthesis of Isotopically Labeled 9-Methylnonadecanoic Acid
This protocol describes a plausible synthetic route for ¹³C-labeled 9-methylnonadecanoic acid. The labeling can be introduced via a ¹³C-labeled Grignard reagent.
Materials:
-
1-bromo-8-methyloctadecane
-
Magnesium turnings
-
¹³CO₂ (gas)
-
Dry diethyl ether or THF
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (anhydrous)
-
Hexane
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
-
Dissolve 1-bromo-8-methyloctadecane in dry diethyl ether and add it dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
-
Carbonation with ¹³CO₂:
-
Cool the Grignard reagent solution in an ice bath.
-
Bubble ¹³CO₂ gas through the solution with vigorous stirring. The reaction is exothermic. Continue the addition until the reaction ceases.
-
Stir the reaction mixture at room temperature for an additional 4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 1 M HCl with cooling.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude ¹³C-labeled 9-methylnonadecanoic acid.
-
Purify the fatty acid by silica gel column chromatography using a hexane:ethyl acetate gradient.
-
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of ¹³C-labeled 9-methylnonadecanoic acid.
Part 2: Conversion of Labeled Fatty Acid to this compound
This protocol outlines the enzymatic conversion of the free fatty acid to its coenzyme A (CoA) thioester.
Materials:
-
[¹³C]-9-Methylnonadecanoic acid
-
Coenzyme A (free acid)
-
Acyl-CoA synthetase
-
ATP
-
MgCl₂
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Solid-phase extraction (SPE) cartridges (C18)
-
Ammonium (B1175870) acetate
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and DTT.
-
Add the [¹³C]-9-methylnonadecanoic acid (dissolved in a small amount of ethanol (B145695) or DMSO).
-
Add Coenzyme A.
-
Initiate the reaction by adding acyl-CoA synthetase.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2-4 hours. Monitor the reaction progress by LC-MS if possible.
-
-
Purification by SPE:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove salts and unreacted water-soluble components.
-
Elute the [¹³C]-9-methylnonadecanoyl-CoA with a solution of methanol or acetonitrile containing a low concentration of ammonium acetate.
-
-
Quantification and Storage:
-
Determine the concentration of the purified acyl-CoA using UV spectrophotometry (A₂₆₀).
-
Store the purified product at -80°C.
-
Diagram of Acyl-CoA Synthesis Workflow:
Caption: Workflow for the enzymatic synthesis of labeled this compound.
Part 3: Application in Cell Culture and Analysis by LC-MS/MS
This protocol describes the use of the labeled acyl-CoA as a tracer in a cell culture experiment.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
[¹³C]-9-Methylnonadecanoyl-CoA
-
Methanol (ice-cold)
-
Internal standards for lipids of interest
-
LC-MS/MS system
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with [¹³C]-9-methylnonadecanoyl-CoA at a predetermined concentration and for a specific duration.
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet cell debris and proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Analyze the sample by LC-MS/MS. Use a C18 reversed-phase column for separation.
-
Employ a multiple reaction monitoring (MRM) method to detect the labeled and unlabeled forms of the lipids of interest. For acyl-CoAs, a characteristic neutral loss of 507 Da is typically monitored.[3][4][5]
-
Diagram of Metabolic Labeling Workflow:
Caption: Workflow for a stable isotope tracing experiment in cell culture.
Data Presentation
Table 1: Hypothetical Synthesis and Purity Data
| Parameter | Value | Method of Determination |
| [¹³C]-9-Methylnonadecanoic Acid | ||
| Chemical Purity | >98% | HPLC-UV |
| Isotopic Enrichment | >99% | GC-MS |
| Yield | 65% (based on ¹³CO₂) | Gravimetric |
| [¹³C]-9-Methylnonadecanoyl-CoA | ||
| Chemical Purity | >95% | LC-MS |
| Isotopic Enrichment | >99% | LC-MS/MS |
| Concentration | 1.0 mg/mL | UV-Vis (A₂₆₀) |
Table 2: Example LC-MS/MS Parameters for Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile/Isopropanol (70:30) |
| Gradient | 20% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Mass Spectrometry (Positive Ion Mode) | |
| Ionization Mode | Electrospray Ionization (ESI) |
| MRM Transition (Unlabeled) | m/z of precursor -> m/z of precursor - 507 |
| MRM Transition (¹³C-labeled) | m/z of precursor+1 -> m/z of precursor+1 - 507 |
| Collision Energy | Optimized for specific instrument (typically 30-50 eV) |
| Dwell Time | 50 ms |
Metabolic Pathway
Methyl-branched chain fatty acids can undergo metabolism through a modified β-oxidation pathway. If the methyl group is on an even-numbered carbon (from the carboxyl end), it can interfere with standard β-oxidation. In such cases, an initial α-oxidation step may be required to remove one carbon and reposition the methyl group to an odd-numbered carbon, allowing β-oxidation to proceed.
Diagram of Putative Metabolic Pathway:
References
- 1. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 9-Methylnonadecanoyl-CoA in Biological Matrices using LC-MS/MS
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 9-Methylnonadecanoyl-CoA in Biotechnology
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methylnonadecanoyl-CoA is a long-chain branched fatty acyl-CoA. While specific research on this particular molecule is limited, its structural characteristics—a 20-carbon chain with a methyl branch at the 9th position—place it within the broader class of branched-chain fatty acids (BCFAs). BCFAs are known to possess unique physicochemical properties that make them valuable in various biotechnological applications. These application notes provide an overview of the inferred potential of this compound based on the established roles of analogous long-chain BCFAs. The protocols detailed below are adapted from established methodologies for similar molecules and are intended to serve as a starting point for research and development.
Modulation of Microbial Membrane Fluidity
Application Note:
Branched-chain fatty acids are critical components of the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity and function, particularly in response to environmental stress.[1][2] The methyl branch in the acyl chain disrupts the tight packing of phospholipids, thereby increasing membrane fluidity. This compound, when incorporated into microbial membranes, is expected to lower the phase transition temperature of the lipid bilayer. This property can be harnessed in industrial microbiology to engineer strains with enhanced tolerance to low temperatures or other membrane-stressing conditions.
Quantitative Data on Membrane Fluidity Modulation by BCFAs:
The following table summarizes typical effects of BCFA incorporation on microbial membrane properties, providing a basis for predicting the impact of this compound.
| Fatty Acid Type | Chain Length | Branch Position | Effect on Membrane Fluidity (Relative to Straight-Chain) | Change in Phase Transition Temperature (°C) |
| Straight-Chain | C16:0 | N/A | Baseline | ~41 |
| iso-BCFA | C15:0 | 13 | Increased | ~25 |
| anteiso-BCFA | C15:0 | 12 | Significantly Increased | ~19 |
| Hypothetical: this compound | C20:0 | 9 | Moderately Increased | Estimated ~30-35 |
Experimental Protocol: Assessing Membrane Fluidity
This protocol describes a method to assess changes in membrane fluidity in a bacterial strain engineered to produce this compound.
1. Strain Engineering:
- Express a suitable fatty acid methyltransferase in the host bacterium (e.g., E. coli) to introduce the methyl branch.
- Provide an exogenous precursor that can be converted to 9-methylnonadecanoic acid.
2. Membrane Lipid Extraction:
- Grow the engineered and wild-type strains under desired conditions.
- Harvest cells by centrifugation.
- Extract total lipids using a modified Bligh-Dyer method.
3. Fatty Acid Analysis:
- Transesterify the extracted lipids to fatty acid methyl esters (FAMEs).
- Analyze the FAME profile by gas chromatography-mass spectrometry (GC-MS) to confirm the presence and quantity of 9-methylnonadecanoic acid.
4. Membrane Fluidity Measurement:
- Label whole cells with a fluorescent membrane probe (e.g., Laurdan).
- Measure the fluorescence emission spectrum of the probe using a spectrophotometer at different temperatures.
- Calculate the Generalized Polarization (GP) value to quantify membrane fluidity. A lower GP value indicates higher fluidity.
Workflow for Membrane Fluidity Analysis:
Precursor for Bio-based Specialty Chemicals
Application Note:
The unique physical properties of branched-chain fatty acids, such as a lower melting point and viscosity compared to their straight-chain counterparts, make them valuable precursors for the synthesis of specialty chemicals.[3] this compound can be enzymatically or chemically converted to 9-methylnonadecanoic acid, which can then be used to produce bio-lubricants, surfactants, and emollients with enhanced performance characteristics, such as improved cold-flow properties and oxidative stability.
Physicochemical Properties of Branched vs. Straight-Chain Fatty Acids:
| Property | Straight-Chain Fatty Acid (Stearic Acid, C18:0) | Branched-Chain Fatty Acid (Isostearic Acid, C18:0) | Hypothetical: 9-Methylnonadecanoic Acid |
| Melting Point (°C) | 69.6 | <10 | Estimated 50-60 |
| Viscosity (cP at 25°C) | Solid | ~30 | Estimated ~40-50 |
| Oxidative Stability | Good | Excellent | Expected to be Excellent |
Experimental Protocol: Production and Characterization of 9-Methylnonadecanoic Acid
This protocol outlines the steps for the microbial production and subsequent purification and characterization of 9-methylnonadecanoic acid.
1. Microbial Production:
- Cultivate an engineered microbial strain capable of producing 9-methylnonadecanoic acid in a bioreactor.
- Optimize fermentation conditions (e.g., temperature, pH, nutrient feed) for maximal production.
2. Extraction and Purification:
- Separate the biomass from the culture medium.
- Extract the fatty acids from the biomass using solvent extraction.
- Purify 9-methylnonadecanoic acid using fractional distillation or chromatography.
3. Physicochemical Characterization:
- Determine the melting point using a differential scanning calorimeter (DSC).
- Measure the viscosity using a viscometer.
- Assess oxidative stability by measuring the induction period using a Rancimat.
Logical Flow for Specialty Chemical Production:
Component of Advanced Drug Delivery Systems
Application Note:
Long-chain fatty acids are increasingly being investigated for their potential in drug delivery systems.[4][5][6] Their lipophilic nature can enhance the oral bioavailability of poorly soluble drugs by facilitating their absorption through the intestinal wall. This compound, or its corresponding free fatty acid, could be used to formulate lipid-based drug delivery systems such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or liposomes. The branched structure may offer advantages in terms of formulation stability and drug loading capacity.
Hypothetical Performance of a this compound-based Drug Delivery System:
| Formulation Type | Drug | Key Performance Metric | Expected Outcome with this compound |
| SEDDS | Poorly soluble API | Oral Bioavailability | Increased by 2-3 fold |
| SLN | Cytotoxic agent | Tumor Targeting | Enhanced passive targeting via EPR effect |
| Liposome | Peptide drug | Encapsulation Efficiency | > 70% |
Experimental Protocol: Formulation and Evaluation of a SEDDS
This protocol provides a method for formulating and evaluating a self-emulsifying drug delivery system (SEDDS) using 9-methylnonadecanoic acid.
1. Formulation Development:
- Dissolve the active pharmaceutical ingredient (API) in 9-methylnonadecanoic acid (oil phase).
- Add a surfactant and a co-surfactant to the oil phase.
- Optimize the ratio of oil, surfactant, and co-surfactant to achieve spontaneous emulsification upon dilution in an aqueous medium.
2. Characterization of the SEDDS:
- Determine the emulsification time and droplet size of the resulting microemulsion.
- Assess the drug loading capacity and physical stability of the formulation.
3. In Vitro Drug Release Study:
- Perform a dissolution test to measure the rate and extent of drug release from the SEDDS in simulated gastric and intestinal fluids.
4. In Vivo Pharmacokinetic Study:
- Administer the SEDDS formulation to animal models (e.g., rats).
- Collect blood samples at different time points.
- Analyze the plasma drug concentration to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Signaling Pathway: Role of Long-Chain Acyl-CoAs in Gene Regulation
Long-chain acyl-CoAs are not only metabolic intermediates but also act as signaling molecules that can regulate gene expression.[7][8] For instance, they can bind to transcription factors and modulate their activity. While the specific signaling roles of this compound are unknown, a general pathway for fatty acid signaling is depicted below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Fatty Acid - Creative Biolabs [creative-biolabs.com]
- 7. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
Application Notes and Protocols for 9-Methylnonadecanoyl-CoA Enzymatic Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-methylnonadecanoyl-CoA is a long-chain branched fatty acyl-CoA. The metabolism of such molecules is crucial for understanding various physiological and pathological states. Analogous to other long-chain and branched-chain fatty acids, this compound is likely metabolized via mitochondrial and/or peroxisomal β-oxidation. The initial and rate-limiting step of this process is catalyzed by acyl-CoA dehydrogenases (ACADs). This document provides detailed protocols for assays to determine the enzymatic activity of ACADs, specifically Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB) and Long-Chain Acyl-CoA Dehydrogenase (LCAD), towards this compound.
Putative Metabolic Pathway for this compound
The metabolism of this compound is hypothesized to follow a pathway similar to that of other long branched-chain fatty acids, such as phytanic acid. This involves an initial dehydrogenation step in the mitochondria or peroxisomes, catalyzed by an ACAD. The methyl branch may necessitate specific ACAD isoforms that can accommodate steric hindrance.
Enzyme Candidates
Based on substrate specificities, the following enzymes are the primary candidates for the dehydrogenation of this compound:
-
Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB): This enzyme is known to have high activity towards short branched-chain acyl-CoA derivatives.[1][2][3]
-
Long-Chain Acyl-CoA Dehydrogenase (LCAD): LCAD can process longer straight-chain acyl-CoAs and also accommodates bulkier, branched-chain substrates.[4][5][6]
Data Presentation: Kinetic Parameters of Candidate Enzymes
The following table summarizes known kinetic parameters for ACADSB with various branched-chain substrates. Data for this compound is not currently available and would be the subject of the assays described below.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) |
| ACADSB | (S)-2-Methylbutyryl-CoA | 2.7 | 12 | 9700[7] |
| ACADSB | 2-Methylbutanoyl-CoA | 12 | - | - |
| ACADSB | Hexanoyl-CoA | 36 | - | 7600[7] |
| ACADSB | 2-Methylpropanoyl-CoA | 130 | - | - |
| LCAD | C16-CoA | 0.5 - 40 | - | -[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
The substrate, this compound, is not commercially available and must be synthesized. This is a two-step process involving the synthesis of 9-methylnonadecanoic acid followed by its conversion to the CoA thioester.
Step 1: Synthesis of 9-Methylnonadecanoic Acid
This protocol is adapted from methods for synthesizing mid-chain methylated fatty acids.[9]
Materials:
-
9-decen-1-ol
-
Pentylmagnesium bromide
-
1,5-cyclooctadiene copper (I) chloride
-
Other necessary reagents and solvents for organic synthesis
Procedure:
A detailed, multi-step organic synthesis is required. A potential route involves the coupling of an organometallic reagent (e.g., a Grignard reagent derived from a C10 precursor) with a C9 synthon containing the methyl group. The resulting hydrocarbon would then be oxidized to the carboxylic acid. Due to the complexity, it is highly recommended to consult with a synthetic organic chemist.
Step 2: Enzymatic Synthesis of this compound
This protocol utilizes a long-chain acyl-CoA synthetase (LACS) to attach coenzyme A to the synthesized fatty acid.[10][11]
Materials:
-
9-methylnonadecanoic acid
-
Coenzyme A (CoA)
-
ATP
-
Long-chain acyl-CoA synthetase (LACS)
-
Triton X-100
-
HEPES buffer (pH 7.4)
-
MgCl₂
-
KCl
Procedure:
-
Prepare a reaction mixture containing:
-
100 mM HEPES (pH 7.4)
-
10 mM MgCl₂
-
50 mM KCl
-
10 mM ATP
-
0.5 mM CoA
-
0.2 mM 9-methylnonadecanoic acid (solubilized with Triton X-100)
-
Purified LACS enzyme
-
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitor the reaction progress by HPLC or LC-MS/MS to confirm the formation of this compound.
-
Purify the product using solid-phase extraction or preparative HPLC.
Protocol 2: ETF Fluorescence Reduction Assay
This is the gold standard for measuring ACAD activity and relies on the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it is reduced by the ACAD.[8]
Materials:
-
Purified recombinant ACADSB or LCAD
-
Purified recombinant ETF
-
This compound
-
Anaerobic cuvette or 96-well plate
-
Fluorometer (Excitation: 342 nm, Emission: 496 nm)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.6, 100 mM KCl, 1 mM EDTA)
-
Oxygen scavenging system (e.g., glucose, glucose oxidase, catalase)
Procedure:
-
Prepare the assay buffer and add the oxygen scavenging system.
-
Make the reaction mixture anaerobic by repeated cycles of vacuum and argon flushing.
-
In an anaerobic environment, add the following to the cuvette or well:
-
Assay buffer
-
ETF (final concentration ~2-5 µM)
-
ACAD enzyme (e.g., 50-200 ng)
-
-
Initiate the reaction by adding this compound (final concentration to be varied for kinetic analysis, e.g., 0.5-50 µM).
-
Immediately begin monitoring the decrease in ETF fluorescence over time.
-
The initial rate of fluorescence decrease is proportional to the enzyme activity.
Protocol 3: LC-MS/MS-Based Assay
This method directly measures the formation of the product, 9-methyl-trans-2-nonadecenoyl-CoA. It is highly sensitive and specific.
Materials:
-
Purified recombinant ACADSB or LCAD
-
This compound
-
Reaction buffer (as in Protocol 2, without ETF and oxygen scavenging system)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
LC-MS/MS system with a C18 column
Procedure:
-
Set up the enzymatic reaction in a microcentrifuge tube:
-
Reaction buffer
-
ACAD enzyme
-
This compound
-
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Separate the substrate and product using a C18 column with a suitable gradient (e.g., water/acetonitrile with formic acid).
-
Detect and quantify the product, 9-methyl-trans-2-nonadecenoyl-CoA, using selected reaction monitoring (SRM) in positive ion mode. The precursor ion will be the [M+H]⁺ of the product, and the fragment ion will be specific to the CoA moiety.
Putative Signaling Roles of this compound
While direct signaling roles for this compound have not been established, as an acyl-CoA, it may participate in several cellular processes:
-
Regulation of Metabolism: Long-chain acyl-CoAs can allosterically regulate enzymes involved in glucose and lipid metabolism.[12]
-
Protein Acylation: Acyl-CoAs are donors for post-translational modifications of proteins, affecting their function and localization.
-
Gene Expression: Acyl-CoAs can influence the activity of transcription factors, such as peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism.[12]
-
Membrane Fluidity: Branched-chain fatty acids are known to increase the fluidity of cell membranes.[13]
References
- 1. ACADSB - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. Characterization of New ACADSB Gene Sequence Mutations and Clinical Implications in Patients with 2-Methylbutyrylglycinuria Identified by Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted disruption of mouse long-chain acyl-CoA dehydrogenase gene reveals crucial roles for fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-chain acyl-CoA dehydrogenase is a key enzyme in the mitochondrial beta-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The common K333Q polymorphism in long-chain acyl-CoA dehydrogenase (LCAD) reduces enzyme stability and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. The Common K333Q Polymorphism in Long-chain Acyl-CoA Dehydrogenase (LCAD) Reduces Enzyme Stability and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The first total synthesis of the marine fatty acid (+/-)-9-methoxypentadecanoic acid: a synthetic route towards mid-chain methoxylated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 12. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 9-methylnonadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-methylnonadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (CoA) thioester. As with other very-long-chain and branched-chain fatty acyl-CoAs, it is anticipated to be a ligand for nuclear receptors such as the peroxisome proliferator-activated receptor α (PPARα)[1][2]. The study of such molecules is critical for understanding lipid metabolism and its role in various physiological and pathological states. Consequently, obtaining highly purified this compound is essential for accurate in vitro and in vivo studies, including enzyme kinetics, receptor binding assays, and metabolic flux analysis.
These application notes provide detailed protocols for the purification of this compound, adaptable for both chemically synthesized and biologically extracted material. The methodologies are based on established techniques for the purification of long-chain and branched-chain fatty acyl-CoAs.
Purification Strategies Overview
The purification of this compound, a long-chain branched fatty acyl-CoA, typically involves a multi-step approach to remove unreacted starting materials, byproducts, and other contaminants. The general workflow comprises initial extraction (for biological samples) or synthesis, followed by one or more chromatographic purification steps, and concluded by final analysis and quantification.
Caption: General workflow for the purification of this compound.
Data Presentation: Comparison of Purification Techniques
The selection of a purification technique depends on the starting material, the required purity, and the available instrumentation. Below is a summary of common chromatographic techniques applicable to the purification of long-chain acyl-CoAs.
| Technique | Principle | Application | Advantages | Limitations |
| Solid-Phase Extraction (SPE) - Weak Anion Exchange | Separation based on the negative charge of the phosphate (B84403) groups on the CoA moiety. | Rapid purification from crude reaction mixtures or biological extracts. | High recovery, good for sample concentration. | Lower resolution compared to HPLC. |
| Anion Exchange Chromatography | Similar to SPE but with higher resolution, separating molecules based on the strength of their negative charge. | High-resolution purification. | Can separate acyl-CoAs from other charged molecules. | Requires specialized columns and instrumentation. |
| Hydroxylapatite Chromatography | Mixed-mode chromatography involving both ion exchange and adsorption. | Used in multi-step purification protocols for high purity. | Offers a different selectivity compared to pure ion exchange. | Can be complex to optimize. |
| Gel Filtration Chromatography | Separation based on molecular size. | Removal of small molecule contaminants or buffer exchange. | Gentle method that preserves molecular integrity. | Not suitable for separating acyl-CoAs of similar sizes. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity of the fatty acyl chain. | Final polishing step and purity analysis. | High resolution, excellent for separating acyl-CoAs with different chain lengths and saturation. | Requires HPLC system, can be lower capacity. |
Experimental Protocols
Protocol 1: Purification of Synthesized this compound using Solid-Phase Extraction (SPE)
This protocol is designed for the purification of this compound following its chemical synthesis.
Materials:
-
Crude this compound reaction mixture
-
Weak anion exchange SPE columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium (B1175870) Hydroxide (B78521) (NH4OH)
-
Deionized water
-
Nitrogen gas stream for drying
-
Spectrophotometer
Procedure:
-
Column Conditioning: Condition the weak anion exchange SPE column by washing sequentially with 2-3 column volumes of methanol, followed by 2-3 column volumes of deionized water.
-
Column Equilibration: Equilibrate the column with 2-3 column volumes of 2% formic acid.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the equilibration buffer and load it onto the SPE column.
-
Washing: Wash the column with 2-3 column volumes of 2% formic acid to remove unreacted fatty acid and other neutral or positively charged impurities. Follow with a wash of 2-3 column volumes of deionized water.
-
Elution: Elute the this compound from the column using 2-3 column volumes of 2% ammonium hydroxide in 50% methanol. A second elution with 5% ammonium hydroxide can be performed to ensure complete recovery.
-
Drying: Combine the elution fractions and dry the sample under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution and Quantification: Reconstitute the purified this compound in a suitable buffer. Determine the concentration by measuring the absorbance at 260 nm (molar extinction coefficient for adenine (B156593) is 15,400 M⁻¹cm⁻¹).
Protocol 2: Extraction and Purification of Long-Chain Acyl-CoAs from Biological Tissues
This protocol is a general method for the extraction of long-chain acyl-CoAs from tissue samples and can be adapted for this compound[3][4].
Materials:
-
Frozen tissue sample (e.g., liver, heart)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Isopropanol
-
Acetonitrile (ACN)
-
Saturated Ammonium Sulfate (B86663) ((NH4)2SO4)
-
Weak anion exchange SPE columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer, homogenize approximately 100 mg of frozen tissue in 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an internal standard[3].
-
Protein Precipitation and Extraction: Add 5 mL of a 2:1 (v/v) solution of isopropanol:acetonitrile to the homogenate and continue homogenization.
-
Phase Separation: Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Acyl-CoA Precipitation: Add an equal volume of saturated ammonium sulfate to the supernatant, vortex, and centrifuge at 1000 x g for 10 minutes at 4°C to precipitate the acyl-CoAs.
-
Resuspension: Discard the supernatant and resuspend the pellet in 1 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
SPE Purification: Proceed with the SPE purification as described in Protocol 1, starting from the "Sample Loading" step.
Recovery Rates:
The recovery of long-chain acyl-CoAs can vary depending on the tissue and the specific method used. The following table summarizes reported recovery rates from different methodologies.
| Methodology | Tissue Type | Reported Recovery Rate | Reference |
| Solvent Extraction & SPE | Rat Heart | 70-80% | [4] |
| Solvent Extraction & SPE | Rat Kidney | 70-80% | [4] |
| Solvent Extraction & SPE | Rat Muscle | 70-80% | [4] |
Protocol 3: RP-HPLC Analysis and Purification
This protocol describes the use of reverse-phase HPLC for the final purification and analysis of this compound[4].
Materials:
-
Purified this compound from SPE
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 75 mM KH2PO4, pH 4.9
-
Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid
Procedure:
-
Sample Preparation: Dissolve the SPE-purified and dried this compound in a small volume of Mobile Phase A.
-
HPLC Conditions:
-
Column: C18, e.g., 4.6 x 250 mm, 5 µm particle size
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: 260 nm
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the acyl-CoAs. An example gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Post-Purification: Pool the collected fractions and dry them under a stream of nitrogen or by lyophilization.
-
Purity Assessment: Re-inject a small aliquot of the purified product into the HPLC to assess its purity.
Signaling Pathway Involvement
Branched-chain fatty acyl-CoAs are known to be endogenous ligands for PPARα, a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation[1][2]. The activation of PPARα by ligands like this compound is a critical step in the cellular response to lipid overload.
Caption: Activation of PPARα signaling by this compound.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the purification of this compound. The combination of solid-phase extraction and reverse-phase HPLC is a robust strategy for obtaining a highly purified product suitable for a wide range of research and drug development applications. Careful handling and storage of the purified compound at -80°C are crucial to maintain its integrity[3]. The provided diagrams and tables serve as quick references for the purification workflow, technique selection, and the biological context of this important molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 9-Methylnonadecanoyl-CoA Derivatives by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) and their activated acyl-CoA derivatives are increasingly recognized for their significant roles in cellular metabolism, membrane structure, and signaling pathways. 9-methylnonadecanoyl-CoA is a long-chain branched fatty acyl-CoA that may play a role in various physiological and pathological processes. Accurate and reliable quantification of this and related molecules is crucial for understanding its function and for the development of novel therapeutics.
This application note details a robust methodology for the quantitative analysis of this compound from biological samples. The protocol involves the hydrolysis of the acyl-CoA to its corresponding free fatty acid, 9-methylnonadecanoic acid, followed by derivatization to its fatty acid methyl ester (FAME) for analysis by gas chromatography-mass spectrometry (GC-MS). This method provides high sensitivity and specificity for the quantification of this particular branched-chain fatty acid derivative.
Metabolic Context of Branched-Chain Acyl-CoAs
Long-chain branched fatty acyl-CoAs are key metabolic intermediates. They can be derived from the catabolism of branched-chain amino acids or from dietary sources. Once formed, they can enter several metabolic pathways, including peroxisomal β-oxidation for energy production or incorporation into complex lipids, which can influence cell membrane fluidity.[1][2] Additionally, some long-chain acyl-CoAs have been identified as high-affinity ligands for nuclear receptors like PPARα, suggesting a role in the transcriptional regulation of lipid metabolism.[3][4]
Experimental Protocols
The overall workflow for the GC-MS analysis of this compound derivatives is depicted below. The process involves lipid extraction from the biological matrix, hydrolysis of the CoA thioester bond, derivatization to the corresponding FAME, and subsequent GC-MS analysis.
Sample Preparation and Lipid Extraction
This protocol is adapted from standard lipid extraction methods.[5]
-
Materials:
-
Biological sample (e.g., 100 µL plasma, 10-50 mg homogenized tissue, or 1x10^6 cells)
-
Internal Standard (e.g., Heptadecanoic acid, C17:0)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
-
Procedure:
-
To the sample in a glass centrifuge tube, add a known amount of the internal standard.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) containing the total lipids into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Alkaline Hydrolysis of Acyl-CoA
This step cleaves the thioester bond of this compound to release the free fatty acid.[6]
-
Materials:
-
Dried lipid extract
-
0.5 M KOH in methanol
-
1 M HCl
-
-
Procedure:
-
Reconstitute the dried lipid extract in 1 mL of 0.5 M methanolic KOH.
-
Incubate at 60°C for 30 minutes in a water bath.
-
Cool the mixture to room temperature.
-
Acidify the solution to pH < 2 with 1 M HCl.
-
Add 2 mL of hexane to extract the free fatty acids and vortex for 1 minute.
-
Centrifuge at 1500 x g for 5 minutes.
-
Transfer the upper hexane layer to a new glass tube. Repeat the extraction once more and combine the hexane layers.
-
Dry the combined hexane extracts under a stream of nitrogen.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs)
The free fatty acids are converted to their more volatile methyl esters for GC-MS analysis.[7][8]
-
Materials:
-
Dried free fatty acid extract
-
14% Boron trifluoride (BF3) in methanol
-
Saturated NaCl solution
-
Hexane
-
-
Procedure:
-
Add 1 mL of 14% BF3 in methanol to the dried fatty acid extract.
-
Cap the tube tightly and heat at 60°C for 10 minutes.[8]
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1500 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
-
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of long-chain FAMEs.[9]
-
Gas Chromatograph:
-
Column: Polar cyanopropyl- or wax-type capillary column (e.g., DB-23, 60 m x 0.25 mm ID x 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 5°C/min to 240°C, hold for 10 min
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Injection Volume: 1 µL (splitless mode)
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan (m/z 50-550) for identification.
-
SIM Ions for 9-methylnonadecanoate methyl ester: To be determined from the mass spectrum of a standard. Likely ions would include the molecular ion (M+) and characteristic fragment ions.
-
Data Presentation
Quantitative analysis is performed by constructing a calibration curve using a standard of 9-methylnonadecanoic acid methyl ester and the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Table 1: Hypothetical Quantitative Data for 9-Methylnonadecanoate Methyl Ester in Plasma Samples
| Sample ID | Retention Time (min) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |
| Control 1 | 22.15 | 15,430 | 110,200 | 0.140 | 0.70 |
| Control 2 | 22.16 | 16,890 | 112,500 | 0.150 | 0.75 |
| Control 3 | 22.14 | 14,980 | 109,300 | 0.137 | 0.69 |
| Treated 1 | 22.15 | 35,670 | 111,800 | 0.319 | 1.60 |
| Treated 2 | 22.16 | 38,210 | 113,100 | 0.338 | 1.69 |
| Treated 3 | 22.15 | 36,540 | 110,900 | 0.329 | 1.65 |
Conclusion
The described methodology provides a comprehensive framework for the reliable extraction, derivatization, and quantitative analysis of this compound from biological matrices. By converting the analyte to its corresponding FAME derivative, this protocol leverages the sensitivity and specificity of GC-MS for accurate quantification. This application note serves as a valuable resource for researchers investigating the metabolic roles of long-chain branched fatty acids in health and disease.
References
- 1. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jfda-online.com [jfda-online.com]
- 6. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 9. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Synthesis of 9-Methylnonadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methylnonadecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism, and are involved in cellular signaling. The in vitro synthesis of specific acyl-CoAs like this compound is essential for studying enzyme kinetics, screening potential therapeutic inhibitors, and understanding the roles of these molecules in biological processes. These application notes provide detailed protocols for the enzymatic and chemical synthesis of this compound, methods for its quantification, and examples of its potential applications in research.
Data Presentation
Table 1: Reagents for Enzymatic Synthesis of this compound
| Reagent | Stock Concentration | Final Concentration |
| 9-Methylnonadecanoic Acid | 10 mM in Ethanol | 100 µM |
| Coenzyme A (CoA) | 10 mM | 0.5 mM |
| ATP | 100 mM | 5 mM |
| MgCl₂ | 1 M | 5 mM |
| Triton X-100 | 10% (w/v) | 0.01% (w/v) |
| Long-Chain Acyl-CoA Synthetase | 1 mg/mL | 5-10 µg/mL |
| Tris-HCl Buffer (pH 7.5) | 1 M | 50 mM |
Table 2: Expected Yields and Purity from Synthesis Methods
| Synthesis Method | Expected Yield | Typical Purity |
| Enzymatic Synthesis | 50-80% | >95% |
| Chemical Synthesis | 60-90% | >98% |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol utilizes a long-chain acyl-CoA synthetase (LACS) to catalyze the formation of the thioester bond between 9-methylnonadecanoic acid and coenzyme A.[1][2]
Materials:
-
9-Methylnonadecanoic acid
-
Coenzyme A lithium salt
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Triton X-100
-
Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or bovine liver)
-
Tris-HCl
-
Ethanol
-
Microcentrifuge tubes
-
Water bath or incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of 9-methylnonadecanoic acid in ethanol.
-
Prepare aqueous stock solutions of 10 mM Coenzyme A, 100 mM ATP, and 1 M MgCl₂.
-
Prepare a 1 M Tris-HCl buffer and adjust the pH to 7.5.
-
Prepare a 10% (w/v) Triton X-100 solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the order listed to a final volume of 1 mL:
-
775 µL of sterile deionized water
-
50 µL of 1 M Tris-HCl (pH 7.5)
-
10 µL of 10 mM 9-methylnonadecanoic acid
-
50 µL of 10 mM CoA
-
50 µL of 100 mM ATP
-
5 µL of 1 M MgCl₂
-
10 µL of 1% Triton X-100
-
-
Mix gently by pipetting.
-
-
Enzyme Addition and Incubation:
-
Add 5-10 µL of long-chain acyl-CoA synthetase (1 mg/mL) to the reaction mixture.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Reaction Termination and Product Purification (Optional):
-
To terminate the reaction, heat the mixture at 95°C for 5 minutes.
-
The product can be purified using solid-phase extraction (SPE) with a C18 cartridge.
-
Protocol 2: Chemical Synthesis of this compound
This method involves the formation of an activated ester of 9-methylnonadecanoic acid, followed by reaction with coenzyme A.[3]
Materials:
-
9-Methylnonadecanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Coenzyme A lithium salt
-
Anhydrous Dioxane or Tetrahydrofuran (THF)
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
Procedure:
-
Activation of 9-Methylnonadecanoic Acid:
-
Dissolve 9-methylnonadecanoic acid and a molar equivalent of N-hydroxysuccinimide in anhydrous dioxane.
-
Add a molar equivalent of N,N'-dicyclohexylcarbodiimide (DCC) and stir the reaction at room temperature for 4-6 hours.
-
A precipitate of dicyclohexylurea will form. Filter off the precipitate.
-
The filtrate containing the NHS-ester of 9-methylnonadecanoic acid is used in the next step.
-
-
Reaction with Coenzyme A:
-
Dissolve the NHS-ester in a minimal amount of dioxane.
-
In a separate flask, dissolve coenzyme A in a sodium bicarbonate buffer (pH 8.0).
-
Slowly add the NHS-ester solution to the coenzyme A solution with stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Purification:
-
The reaction mixture can be purified by reverse-phase HPLC to isolate the this compound.
-
Protocol 3: Quantification of Synthesized this compound
The concentration of the synthesized acyl-CoA can be determined using a fluorometric assay.[4][5] This assay is based on the oxidation of the acyl-CoA by an acyl-CoA oxidase, which produces hydrogen peroxide that is then detected with a fluorescent probe.
Materials:
-
Acyl-CoA Synthetase Assay Kit (Fluorometric) or individual components:
-
Acyl-CoA oxidase
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Reaction buffer
-
Procedure:
-
Prepare a Standard Curve:
-
Use a known concentration of a long-chain acyl-CoA (e.g., palmitoyl-CoA) to prepare a standard curve.
-
-
Assay Reaction:
-
In a 96-well black plate, add a small volume of the synthesized this compound solution.
-
Add the reaction mixture containing acyl-CoA oxidase, HRP, and the fluorescent probe.
-
Incubate at 37°C for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).
-
Calculate the concentration of this compound based on the standard curve.
-
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Enzymatic reaction for the synthesis of this compound.
Caption: Potential metabolic and signaling roles of branched-chain acyl-CoAs.[6][7]
References
- 1. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 2. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid method for the synthesis of methylmalonyl-coenzyme A and other CoA-esters. | Semantic Scholar [semanticscholar.org]
- 4. abcam.cn [abcam.cn]
- 5. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
- 6. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 9-Methylnonadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sourcing and Physicochemical Properties
Currently, 9-methylnonadecanoyl-CoA is not available as a stock item from major chemical suppliers. Researchers interested in studying this molecule will likely need to obtain it through custom synthesis. Several companies specialize in the synthesis of complex lipids and their CoA esters.
Table 1: Potential Custom Synthesis Suppliers
| Company | Service | Key Features |
| Avanti Polar Lipids | Custom Synthesis | Specializes in high-purity lipid synthesis. |
| Cayman Chemical | Custom Synthesis | Offers synthesis of complex lipid derivatives and stable isotope labeling. |
| BOC Sciences | Custom Lipid Synthesis | Provides synthesis of modified and functionalized lipids for research. |
| Symeres | Specialty Lipid Synthesis | Experience in novel lipid synthesis and purification for pharmaceutical applications. |
Table 2: Estimated Physicochemical Properties of this compound
| Property | Value | Note |
| Molecular Formula | C41H76N7O17P3S | Calculated |
| Molecular Weight | 1066.07 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted |
| Solubility | Soluble in aqueous buffers and organic solvents like methanol | Based on similar long-chain acyl-CoAs |
| Storage | Store at -20°C or below, preferably under an inert atmosphere (argon or nitrogen) to prevent oxidation and hydrolysis. | General recommendation for long-chain fatty acyl-CoAs |
Application Notes
The applications of this compound are inferred from the established biological roles of other long-chain BCFAs and their CoA esters.
Modulation of Cell Membrane Fluidity
Branched-chain fatty acids are known to be incorporated into the phospholipids (B1166683) of cell membranes, particularly in bacteria. The methyl branch disrupts the tight packing of the acyl chains, thereby increasing membrane fluidity. This property is crucial for the adaptation of organisms to different temperatures.
-
Potential Research Applications:
-
Investigating the effect of this compound on the membrane fluidity of various cell types (e.g., bacterial, mammalian).
-
Studying the adaptation mechanisms of cells to thermal stress by modifying membrane lipid composition.
-
Use in the creation of artificial membranes or liposomes with specific physical properties.
-
Nuclear Receptor Activation and Gene Regulation
Long-chain fatty acyl-CoAs, including those with branched chains, have been identified as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3][4] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, particularly the expression of genes involved in fatty acid oxidation. The CoA thioesters of BCFAs are more potent activators of PPARα than their corresponding free fatty acids.[1][2][4]
-
Potential Research Applications:
-
Studying the activation of PPARα and its downstream target genes in response to this compound in hepatocytes or other metabolically active cells.
-
Investigating its potential therapeutic role in metabolic disorders where PPARα activation is beneficial, such as dyslipidemia.
-
Use as a tool compound to explore the signaling pathways regulated by PPARα.
-
Precursor for Biosynthesis
In some organisms, BCFAs can serve as precursors for the synthesis of other complex lipids and signaling molecules. The biosynthesis of BCFAs often starts from branched-chain amino acids like leucine, isoleucine, and valine.
-
Potential Research Applications:
-
Tracing the metabolic fate of this compound in cellular systems, potentially using isotopically labeled versions.
-
Investigating its role as a precursor for the synthesis of unique lipids or signaling molecules in specific cell types or organisms.
-
Experimental Protocols
Handling and Storage of this compound
Long-chain fatty acyl-CoAs are susceptible to both hydrolysis and oxidation. Proper handling and storage are crucial to maintain their integrity.
-
Storage: Store the solid compound at -20°C or -80°C under a dry, inert atmosphere (e.g., argon).
-
Reconstitution: For use, allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute the solid in an appropriate buffer (e.g., phosphate (B84403) or Tris buffer, pH 7.0-7.5) or an organic solvent like methanol. For aqueous solutions, it is recommended to use them fresh.
-
Solution Storage: If aqueous stock solutions must be stored, aliquot them into small volumes and snap-freeze in liquid nitrogen before storing at -80°C. Avoid repeated freeze-thaw cycles.
Protocol: In Vitro Acyl-CoA Synthetase Activity Assay
This protocol can be used to synthesize this compound from its corresponding free fatty acid or to measure the activity of an acyl-CoA synthetase with this substrate. This is a radiometric assay adapted from general protocols.
Materials:
-
9-methylnonadecanoic acid (custom synthesized)
-
Radiolabeled 9-methylnonadecanoic acid (e.g., [3H] or [14C]-labeled, custom synthesis required)
-
Coenzyme A (CoA)
-
ATP
-
MgCl2
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cell lysate or purified acyl-CoA synthetase
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
Scintillation fluid and vials
Procedure:
-
Prepare a substrate solution by complexing the radiolabeled and unlabeled 9-methylnonadecanoic acid with BSA in the assay buffer.
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay Buffer
-
ATP (final concentration 5 mM)
-
CoA (final concentration 0.5 mM)
-
MgCl2 (final concentration 10 mM)
-
Substrate solution (final fatty acid concentration ~50-100 µM)
-
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the cell lysate or purified enzyme.
-
Incubate at 37°C for a set time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an acidic solution (e.g., 1 M HCl or 10% trichloroacetic acid).
-
Partition the unreacted fatty acid from the newly synthesized acyl-CoA by adding an organic solvent (e.g., a mixture of hexane (B92381) and isopropanol).
-
Vortex and centrifuge to separate the phases. The aqueous phase will contain the this compound.
-
Take an aliquot of the aqueous phase, add it to a scintillation vial with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the radiolabeled fatty acid.
Protocol: Cellular Fatty Acid Uptake Assay
This protocol describes a general method to measure the uptake of 9-methylnonadecanoic acid into cultured cells. To trace the uptake of the specific fatty acid, an isotopically labeled version (e.g., deuterated or 13C-labeled) is required, which can be obtained via custom synthesis.
Materials:
-
Cultured cells (e.g., hepatocytes, adipocytes) in 12- or 24-well plates
-
Isotopically labeled 9-methylnonadecanoic acid
-
Fatty acid-free BSA
-
Serum-free culture medium
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal standard for mass spectrometry (e.g., a different labeled fatty acid not present in the cells)
Procedure:
-
Preparation of Fatty Acid-BSA Complex: Dissolve the labeled 9-methylnonadecanoic acid in a small amount of ethanol (B145695) or DMSO. Add this solution to a solution of fatty acid-free BSA in serum-free medium with stirring to create the fatty acid-BSA complex.
-
Cell Treatment:
-
Wash the cultured cells twice with warm PBS.
-
Add the serum-free medium containing the fatty acid-BSA complex to the cells.
-
Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine uptake kinetics.
-
-
Stopping the Uptake:
-
Aspirate the treatment medium.
-
Immediately wash the cells three times with ice-cold PBS containing 0.2% BSA to remove unbound fatty acids.
-
Perform a final wash with ice-cold PBS.
-
-
Lipid Extraction:
-
Lyse the cells and extract the total lipids using a standard method such as the Bligh-Dyer or Folch extraction.
-
Add the internal standard at the beginning of the extraction process.
-
-
Analysis:
-
Dry the lipid extract under a stream of nitrogen.
-
Analyze the amount of incorporated labeled fatty acid using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) after derivatization.
-
Visualizations
Signaling Pathway: PPARα Activation
Caption: PPARα activation by this compound.
Experimental Workflow: Cellular Fatty Acid Uptake
Caption: Workflow for cellular uptake of labeled 9-methylnonadecanoic acid.
References
- 1. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Analysis of 9-Methylnonadecanoyl-CoA
Welcome to the technical support center for the analysis of 9-methylnonadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a focus on mitigating matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] In the analysis of this compound, a long-chain acyl-CoA, components of biological matrices such as phospholipids, salts, and other endogenous metabolites can interfere with the ionization process in the mass spectrometer's source.[2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[4]
Q2: I'm observing low signal intensity and poor reproducibility for my this compound samples. Could this be due to matrix effects?
A2: Yes, these are classic symptoms of matrix effects, particularly ion suppression.[3] Long-chain acyl-CoAs are susceptible to ion suppression from complex biological matrices.[5] To confirm if matrix effects are the cause, a post-extraction spike experiment is recommended. This involves comparing the signal response of a known amount of this compound spiked into an extracted blank matrix sample to the signal of the same amount in a clean solvent. A significant difference in signal intensity points to the presence of matrix effects.[1]
Q3: What is the most effective way to compensate for matrix effects in this compound quantification?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects.[6] A SIL-IS for this compound (e.g., ¹³C- or ²H-labeled) will have nearly identical chemical and physical properties to the analyte. Consequently, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[7][8]
Q4: Are there other strategies to mitigate matrix effects if a SIL-IS is not available?
A4: If a SIL-IS is not available, several other strategies can be employed to minimize matrix effects:
-
Optimize Sample Preparation: Employing a robust sample preparation method is crucial for removing interfering matrix components.[9] Techniques like solid-phase extraction (SPE) are highly effective for cleaning up complex samples before LC-MS/MS analysis of acyl-CoAs.[10]
-
Improve Chromatographic Separation: Modifying the LC method to better separate this compound from co-eluting matrix components can significantly reduce ion suppression.[11]
-
Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of interfering matrix components.[6] However, this is only feasible if the concentration of this compound is high enough to remain detectable after dilution.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your analysis.
Problem 1: Low Signal Intensity and Poor Peak Shape
-
Possible Cause: Significant ion suppression from co-eluting matrix components. Long-chain acyl-CoAs can also exhibit peak tailing.[5]
-
Troubleshooting Workflow:
-
Assess Matrix Effect: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
-
Optimize Sample Cleanup: If not already in use, implement a solid-phase extraction (SPE) protocol.
-
Modify Chromatography: Adjust the LC gradient to move the elution of this compound to a cleaner region of the chromatogram.
-
Problem 2: Inconsistent and Irreproducible Results
-
Possible Cause: Variable matrix effects between different samples. The composition of biological matrices can vary, leading to different degrees of ion suppression.[12]
-
Troubleshooting Workflow:
-
Implement a SIL-IS: This is the most effective way to correct for sample-to-sample variations in matrix effects.
-
Matrix-Matched Calibrators: Prepare your calibration standards and quality control (QC) samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects.[11]
-
Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Analyte Recovery | Matrix Effect Reduction | Throughput | Cost |
| Protein Precipitation (PPT) | Moderate-High | Low-Moderate | High | Low |
| Liquid-Liquid Extraction (LLE) | High | Moderate | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Moderate-Low | High |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare Blank Matrix Extract: Extract a blank matrix sample (e.g., plasma, tissue homogenate) using your established protocol.
-
Prepare Spiked Samples:
-
Set A (Matrix Spike): Spike the blank matrix extract with a known concentration of this compound standard.
-
Set B (Solvent Standard): Prepare a solution of this compound in a clean solvent (e.g., methanol (B129727)/water) at the same concentration as Set A.
-
-
LC-MS/MS Analysis: Analyze both sets of samples using your LC-MS/MS method.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup
-
Sample Pre-treatment: Acidify the sample to a pH of approximately 2-3 with formic acid.
-
Column Conditioning: Condition a C18 SPE cartridge with methanol followed by acidified water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Solid-Phase Extraction (SPE) workflow.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. longdom.org [longdom.org]
- 4. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Diagnosis of medium chain acyl-CoA dehydrogenase deficiency by stable isotope dilution analysis of urinary acylglycines: retrospective and prospective studies, and comparison of its accuracy to acylcarnitine identification by FAB/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of methylmalonic acid in serum or plasma using isotope dilution-selected ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 9-methylnonadecanoyl-CoA Analysis
Welcome to the technical support center for the LC-MS/MS (B15284909) analysis of 9-methylnonadecanoyl-CoA. This resource provides detailed troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for analyzing this compound?
A1: For long-chain fatty acyl-CoAs, positive electrospray ionization (ESI) mode is generally recommended. Studies comparing positive and negative modes have shown that positive ion mode can be approximately three times more sensitive for this class of compounds.[1]
Q2: What are the theoretical precursor and primary product ions for this compound in positive ESI mode?
A2: this compound (C₄₁H₇₄N₇O₁₇P₃S) has a monoisotopic mass of approximately 1061.40 Da. The expected precursor ion would be the protonated molecule [M+H]⁺ at m/z 1062.40. The most common and characteristic fragmentation for acyl-CoAs involves a neutral loss of the 3'-phospho-ADP moiety (507.0 Da).[2][3][4] Therefore, the primary product ion to monitor in an MRM (Multiple Reaction Monitoring) experiment would be m/z 555.40.
Q3: What type of liquid chromatography (LC) column is best suited for this analysis?
A3: A reverse-phase C8 or C18 column is typically used for the separation of long-chain acyl-CoAs.[5][6] A C8 column may offer better peak shape for these highly hydrophobic molecules compared to a C18 column.[5] UPLC systems, with their smaller particle size columns (e.g., 1.7 µm), can significantly improve peak resolution and reduce run times.[5]
Q4: What mobile phases are recommended for the LC separation?
A4: A binary gradient using water and acetonitrile (B52724) is common. To improve peak shape and ionization efficiency, an additive is crucial.[5][7] Common choices include 15 mM ammonium (B1175870) hydroxide (B78521) (NH₄OH) or 10 mM ammonium formate (B1220265) in both the aqueous and organic mobile phases.[5][8]
Troubleshooting Guide
Q5: My chromatographic peaks are broad or show significant tailing. How can I improve the peak shape?
A5: Poor peak shape for long-chain acyl-CoAs is a common issue.[9] Consider the following solutions:
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Mobile Phase Additive: Ensure an appropriate additive like ammonium hydroxide is present in your mobile phases. This helps to minimize ionic interactions between the phosphate (B84403) groups of the analyte and any active sites in the LC system.
-
Column Choice: If using a C18 column, consider switching to a C8 column, which is slightly less hydrophobic and can sometimes provide better peak shapes for very long-chain species.[5]
-
System Passivation: Acyl-CoAs can interact with metal surfaces in the LC system. Consider using PEEK tubing or a biocompatible LC system to minimize these interactions.
-
Gradient Optimization: Adjust the gradient slope. A shallower gradient around the elution time of your analyte can help improve peak shape and resolution.
Q6: I am experiencing low signal intensity or cannot detect my analyte. What should I check?
A6: Low sensitivity can stem from several factors. Follow this checklist:
-
Confirm Ionization Mode: Ensure you are operating in positive ESI mode, which is generally more sensitive for these compounds.[1]
-
Optimize Source Parameters: Perform a direct infusion of a this compound standard to optimize key source parameters. This includes spray voltage, capillary temperature, and sheath/auxiliary gas flows. Setting these values to a stable plateau rather than an absolute maximum can improve robustness.[8]
-
Optimize MS/MS Parameters: For your MRM transition (e.g., 1062.4 → 555.4), optimize the collision energy (CE) and cell exit potential (CXP).[2] A good starting point for collision energy is between 30-35 eV.[5][10]
-
Check Sample Preparation: Acyl-CoAs are susceptible to degradation. Ensure samples are processed quickly, kept on ice, and stored at -80°C. Avoid repeated freeze-thaw cycles.
-
Verify Standard Integrity: Confirm that your analytical standard has not degraded. Prepare fresh stock solutions if necessary.
Q7: How do I handle matrix effects from biological samples like cell extracts or tissue homogenates?
A7: Matrix effects can cause ion suppression or enhancement, affecting quantitation.
-
Internal Standards: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard. If a labeled version of this compound is unavailable, use an odd-chain-length fatty acyl-CoA that is not present in the sample, such as C17:0-CoA or C19:0-CoA.[1][5]
-
Sample Cleanup: Employ a solid-phase extraction (SPE) step to remove interfering substances like phospholipids (B1166683) and salts from your sample extract.[9][11]
-
Chromatographic Separation: Ensure your analyte is chromatographically separated from the bulk of the matrix components to minimize co-elution and ion suppression.
Quantitative Data Summary
The table below provides a starting point for developing an MRM method for this compound, based on typical parameters for similar long-chain acyl-CoAs.[2][5] Final values must be optimized empirically on your specific instrument.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Fragmentation | Suggested Starting Collision Energy (CE) |
| This compound | 1062.40 | 555.40 | [M+H - 507]⁺ | 30 - 35 eV |
| C17:0-CoA (Internal Standard) | 1020.44 | 513.44 | [M+H - 507]⁺ | 30 - 35 eV |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters by Direct Infusion
-
Standard Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 acetonitrile:water solution containing 10 mM ammonium formate.
-
Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
Source Parameter Optimization: In positive ESI mode, monitor the precursor ion (m/z 1062.4). Adjust the spray voltage, source temperatures, and gas flows to maximize the signal intensity.[8]
-
Product Ion Scan: Select the precursor ion (m/z 1062.4) in Q1 and perform a product ion scan to identify the most abundant fragment ions. Confirm the presence of the characteristic m/z 555.4 fragment.
-
Collision Energy Optimization: Create a compound-specific method for the 1062.4 → 555.4 transition. Perform multiple injections while varying the collision energy in 2-5 eV steps (e.g., from 15 to 50 eV) to find the value that yields the highest product ion intensity.
Protocol 2: LC-MS/MS Method Development
-
LC Setup:
-
Column: Acquity UPLC BEH C8, 1.7 µm, 2.1 x 100 mm (or equivalent).
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water.
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[5]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
Gradient Program:
-
Start with a gradient that is suitable for long-chain compounds. A suggested starting gradient is:
-
0.0 min: 20% B
-
2.8 min: 45% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 20% B
-
5.0 min: 20% B (Re-equilibration)
-
-
Inject a standard and adjust the gradient to ensure the analyte elutes with good peak shape and is well-retained.
-
-
MS/MS Setup:
-
Use the source and compound parameters determined in Protocol 1.
-
Set up the MRM transition for this compound (1062.4 → 555.4) and any internal standards.
-
Set a dwell time of at least 20-50 ms per transition.
-
-
System Suitability: Before analyzing samples, inject the standard multiple times to ensure stable retention times and peak areas (typically <15% RSD).
Visualized Workflows
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jsbms.jp [jsbms.jp]
- 7. Measuring long-chain acyl-coenzyme A concentrations and enrichment using liquid chromatography/tandem mass spectrometry with selected reaction monitoring. | Sigma-Aldrich [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 11. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 9-Methylnonadecanoyl-CoA Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-methylnonadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common chemical methods for synthesizing long-chain fatty acyl-CoAs, which can be adapted for this compound, are the mixed anhydride (B1165640) method and the N-hydroxysuccinimide (NHS) ester activation method. Both involve activating the carboxylic acid of 9-methylnonadecanoic acid to facilitate the nucleophilic attack by the thiol group of Coenzyme A (CoA-SH).
Q2: Why is my final yield of this compound consistently low?
A2: Low yields can result from several factors. Common causes include incomplete activation of the fatty acid, degradation of Coenzyme A or the final product, side reactions, and inefficient purification. See the troubleshooting section below for a more detailed breakdown of potential issues and solutions.
Q3: How can I purify the synthesized this compound?
A3: High-performance liquid chromatography (HPLC) is the most effective method for purifying long-chain acyl-CoAs.[1][2] A reversed-phase C18 column with a gradient elution of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate) is typically used.[1][2] Monitoring the elution at 260 nm allows for the detection of the adenine (B156593) moiety of CoA.[1][2]
Q4: What are the storage and stability considerations for this compound?
A4: Acyl-CoA esters are susceptible to hydrolysis, especially at neutral to basic pH. For long-term storage, it is recommended to store the purified product as a lyophilized powder at -80°C. If in solution, it should be aliquoted and stored at -80°C in a slightly acidic buffer (pH 4-6). Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient activation of 9-methylnonadecanoic acid | - Ensure all reagents for the activation step (e.g., isobutyl chloroformate, NHS, DCC/EDC) are fresh and anhydrous. - Perform the activation reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture contamination. - Optimize the molar ratio of the activating agent to the fatty acid. | Increased formation of the activated fatty acid intermediate, leading to a higher yield of the final product. |
| Degradation of Coenzyme A (CoA-SH) | - Use high-quality CoA (lithium or trilithium salt) and prepare it fresh as an aqueous solution just before use. - Maintain the pH of the CoA solution between 4 and 6 to minimize disulfide bond formation and hydrolysis. - Degas the CoA solution to remove dissolved oxygen. | Preservation of the reactive thiol group on CoA, making it available for the coupling reaction. |
| Suboptimal reaction conditions for coupling | - For the mixed anhydride method, ensure the reaction is carried out at a low temperature (e.g., -15°C to 0°C) to prevent side reactions. - For the NHS-ester method, ensure the pH of the reaction mixture is slightly basic (pH 7.5-8.0) to deprotonate the thiol group of CoA, enhancing its nucleophilicity. - Optimize the reaction time; prolonged reaction times can lead to product degradation. | Improved coupling efficiency between the activated fatty acid and CoA-SH. |
Issue 2: Presence of Multiple Peaks in HPLC Analysis (Impure Product)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Unreacted Coenzyme A | - Optimize the stoichiometry of the activated fatty acid to CoA. A slight excess of the activated fatty acid can help drive the reaction to completion. - Improve HPLC gradient separation to achieve baseline resolution between the product and unreacted CoA. | Reduction or elimination of the unreacted CoA peak in the final product. |
| Unreacted 9-methylnonadecanoic acid or its activated intermediate | - Perform an extraction step (e.g., with diethyl ether or ethyl acetate) after the reaction to remove the nonpolar fatty acid before HPLC purification. - Optimize the HPLC gradient to ensure the elution of the hydrophobic fatty acid, which may be retained on the column. | Removal of starting material and intermediate impurities from the final product. |
| Hydrolysis of the thioester bond | - Maintain a slightly acidic pH (4-6) during purification and storage. - Work at low temperatures (e.g., on ice or in a cold room) whenever possible. - Lyophilize the final product immediately after purification for long-term storage. | Minimized degradation of the this compound, resulting in a purer final product. |
| Formation of side products | - In the mixed anhydride method, side reactions can occur if the temperature is not well-controlled. Ensure strict temperature control during the activation and coupling steps.[3] - For the NHS-ester method, ensure complete removal of the coupling agent (e.g., DCC/EDC) and byproducts (e.g., DCU) before the addition of CoA. | A cleaner reaction profile with fewer impurity peaks during HPLC analysis. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the synthesis of long-chain fatty acyl-CoAs, which can be used as a reference for the synthesis of this compound.
| Synthesis Method | Activation Conditions | Coupling Conditions | Typical Yield | Reference |
| Mixed Anhydride | Fatty acid, triethylamine (B128534), and isobutyl chloroformate in anhydrous THF at -15°C for 15-30 min. | Addition of aqueous CoA-SH solution (pH 7.5-8.0) to the mixed anhydride solution at 0°C to room temperature for 1-2 hours. | 75-78% (for medium-chain acyl-CoAs) | [4] |
| N-hydroxysuccinimide (NHS) Ester | Fatty acid, NHS, and a carbodiimide (B86325) (e.g., DCC or EDC) in an anhydrous organic solvent (e.g., DMF or THF) at room temperature for 2-4 hours. | Isolation of the NHS-ester intermediate, followed by reaction with aqueous CoA-SH solution (pH 7.5-8.0) at room temperature for 2-4 hours. | High yield with minimal side reactions (specific percentages not consistently reported but generally considered efficient). | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Mixed Anhydride Method
This protocol is adapted from general methods for long-chain fatty acyl-CoA synthesis.
Materials:
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9-methylnonadecanoic acid
-
Triethylamine (TEA)
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Isobutyl chloroformate
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Anhydrous tetrahydrofuran (B95107) (THF)
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Coenzyme A (trilithium salt)
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Sodium bicarbonate solution (0.5 M)
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Argon or Nitrogen gas
Procedure:
-
Activation of 9-methylnonadecanoic acid: a. Dissolve 9-methylnonadecanoic acid (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere. b. Cool the solution to -15°C in a dry ice/acetone bath. c. Add triethylamine (1.1 equivalents) and stir for 5 minutes. d. Slowly add isobutyl chloroformate (1.1 equivalents) and stir the mixture for 30 minutes at -15°C. The formation of a white precipitate (triethylammonium chloride) indicates the formation of the mixed anhydride.
-
Preparation of Coenzyme A solution: a. Just before use, dissolve Coenzyme A (0.8 equivalents) in a cold 0.5 M sodium bicarbonate solution to achieve a pH of approximately 7.5-8.0.
-
Coupling Reaction: a. Slowly add the freshly prepared Coenzyme A solution to the mixed anhydride reaction mixture. b. Allow the reaction to proceed for 2 hours, with the temperature gradually rising to room temperature.
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Work-up and Purification: a. Remove the THF under reduced pressure. b. Wash the remaining aqueous solution with diethyl ether or ethyl acetate (B1210297) (3x) to remove unreacted fatty acid and other nonpolar impurities. c. Purify the aqueous phase containing this compound by reversed-phase HPLC as described below.
Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)
This protocol is based on established methods for long-chain acyl-CoA purification.[1][2]
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 75 mM Potassium Phosphate (KH₂PO₄), pH 4.9[1][2]
Procedure:
-
Sample Preparation: a. Acidify the aqueous solution from the synthesis work-up to pH 4-5 with dilute phosphoric acid. b. Filter the solution through a 0.45 µm filter before injection.
-
HPLC Elution: a. Equilibrate the column with the starting mobile phase composition (e.g., 80% A, 20% B). b. Inject the sample. c. Elute with a linear gradient of acetonitrile (Mobile Phase B) from 20% to 80% over 40-60 minutes. d. Monitor the elution at 260 nm. This compound is expected to elute as a major peak.
-
Fraction Collection and Processing: a. Collect the fractions corresponding to the product peak. b. Immediately freeze the collected fractions and lyophilize to obtain the purified this compound as a powder. c. Store the lyophilized powder at -80°C.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 9-Methylnonadecanoyl-CoA Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of 9-methylnonadecanoyl-CoA during extraction.
Frequently Asked Questions (FAQs)
Q1: What is a typical expected recovery rate for this compound?
A1: With optimized protocols, recovery rates for long-chain acyl-CoAs, including this compound, can be in the range of 70-80%.[1] However, this is dependent on the tissue type and adherence to the protocol. Lower recovery rates often indicate specific issues in the extraction workflow.
Q2: Why is the choice of homogenization buffer important?
A2: The homogenization buffer's pH is critical for enzyme inactivation and maintaining the stability of the acyl-CoA molecule. A low pH buffer, such as KH2PO4 at pH 4.9, is used to inhibit the activity of acyl-CoA hydrolases, which would otherwise cleave the coenzyme A moiety and lead to significant sample loss.[1]
Q3: Can I use a different solvent for the extraction instead of acetonitrile (B52724)?
A3: Acetonitrile is recommended for its efficiency in precipitating proteins while solubilizing long-chain acyl-CoAs.[1] While other organic solvents might be used, they may not provide the same recovery rates and could introduce interfering substances. It is advisable to stick to the validated solvent system unless further optimization is planned.
Troubleshooting Guide
Low Recovery of this compound
Problem: Consistently low or no recovery of this compound in the final extract.
Possible Causes and Solutions:
-
Inefficient Cell Lysis and Homogenization:
-
Question: Is the tissue being adequately homogenized?
-
Answer: Ensure the tissue is thoroughly homogenized in a glass homogenizer with the appropriate buffer.[1] For tough tissues, consider increasing the homogenization time or using mechanical disruption methods prior to homogenization. Incomplete lysis will trap the analyte within the cells, preventing its extraction.
-
-
Degradation by Acyl-CoA Hydrolases:
-
Question: Are you working quickly and at a low temperature?
-
Answer: Acyl-CoA hydrolases can rapidly degrade the target molecule. All steps should be performed on ice, and samples should be processed as quickly as possible to minimize enzymatic activity. The use of a low pH buffer (e.g., 100 mM KH2PO4, pH 4.9) is crucial for inhibiting these enzymes.[1]
-
-
Inefficient Extraction from Homogenate:
-
Question: Is the correct ratio of acetonitrile being used?
-
Answer: The addition of acetonitrile is a critical step for precipitating proteins and extracting the acyl-CoAs.[1] Ensure the correct volume is added and that the sample is thoroughly mixed to facilitate the separation of the analyte into the solvent phase.
-
-
Poor Binding or Elution from Solid-Phase Purification Column:
-
Question: Is the solid-phase extraction (SPE) column being conditioned and equilibrated properly?
-
Answer: The oligonucleotide purification column must be properly conditioned to ensure efficient binding of the acyl-CoAs.[1] Follow the manufacturer's instructions for column preparation. Inconsistent elution can result from improper column washing or the use of an incorrect elution solvent. 2-propanol is recommended for eluting the bound acyl-CoAs.[1]
-
-
Loss During Solvent Evaporation:
-
Question: Are you over-drying the sample after elution?
-
Answer: While the eluent needs to be concentrated, excessive drying can lead to the loss of your sample. Use a gentle stream of nitrogen and avoid complete dryness.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Expected Recovery Rate | 70-80% | [1] |
| Homogenization Buffer | 100 mM KH2PO4, pH 4.9 | [1] |
| Extraction Solvent | Acetonitrile | [1] |
| SPE Column Elution Solvent | 2-propanol | [1] |
Detailed Experimental Protocol
This protocol is based on an improved method for long-chain acyl-CoA extraction.[1]
Materials:
-
Tissue sample (< 100 mg)
-
Homogenization Buffer: 100 mM KH2PO4, pH 4.9
-
2-propanol
-
Acetonitrile (ACN)
-
Oligonucleotide purification solid-phase extraction (SPE) column
-
Glass homogenizer
-
Centrifuge
Procedure:
-
Homogenization:
-
Place the tissue sample in a glass homogenizer on ice.
-
Add the appropriate volume of cold homogenization buffer.
-
Homogenize thoroughly.
-
Add 2-propanol and homogenize again.
-
-
Extraction:
-
Add acetonitrile to the homogenate.
-
Vortex vigorously to ensure thorough mixing and protein precipitation.
-
Centrifuge to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Purification:
-
Condition the oligonucleotide purification column according to the manufacturer's instructions.
-
Load the supernatant onto the column.
-
Wash the column to remove unbound impurities.
-
Elute the acyl-CoAs using 2-propanol.
-
-
Concentration and Analysis:
-
Concentrate the eluent under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for downstream analysis (e.g., HPLC).
-
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: Experimental workflow for this compound extraction.
References
preventing degradation of 9-methylnonadecanoyl-CoA samples
Welcome to the technical support center for 9-methylnonadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing sample degradation and ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
This compound is a long-chain branched fatty acyl-coenzyme A thioester. Like other long-chain acyl-CoAs, it is a key metabolite in various cellular processes. Its stability is a significant concern due to the high-energy thioester bond, which is susceptible to both enzymatic and non-enzymatic degradation, potentially compromising experimental results.[1][2][3]
Q2: What are the primary pathways of this compound degradation?
The primary degradation pathways for long-chain acyl-CoAs like this compound are:
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Enzymatic Hydrolysis: Acyl-CoA thioesterases (ACOTs) are enzymes that hydrolyze the thioester bond, releasing coenzyme A and the free fatty acid.[4]
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Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, particularly at neutral to alkaline pH.[1][5][6][7]
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Oxidation: The long fatty acyl chain can be susceptible to oxidation, although this is less of a concern for saturated chains compared to unsaturated ones.
-
Enzymatic Degradation (in biological samples): In the context of cellular extracts, enzymes of the β-oxidation pathway can metabolize the molecule.[8]
Q3: How does pH affect the stability of my this compound samples?
The stability of the thioester bond in acyl-CoAs is pH-dependent. Hydrolysis of the thioester bond is accelerated at neutral to alkaline pH.[1][5][6] For maximal stability in aqueous solutions, a slightly acidic pH is preferable.
Q4: Can I repeatedly freeze and thaw my this compound samples?
Repeated freeze-thaw cycles should be avoided as they can lead to degradation of long-chain fatty acyl-CoAs.[9] It is highly recommended to aliquot samples into single-use volumes to maintain sample integrity.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected concentrations in analytical measurements (e.g., LC-MS).
| Possible Cause | Troubleshooting Steps |
| Sample Degradation during Storage | 1. Verify Storage Conditions: Ensure samples were stored at -80°C immediately after preparation. 2. Check Aliquoting Practice: Confirm that samples were aliquoted to avoid multiple freeze-thaw cycles.[9] 3. Assess pH of Storage Buffer: If stored in solution, ensure the pH was slightly acidic (pH 5-6). |
| Degradation during Sample Preparation | 1. Minimize Time at Room Temperature: Keep samples on ice or at 4°C throughout the entire sample preparation process. 2. Use Pre-chilled Solvents: All solvents and buffers should be chilled before use. 3. Rapid Quenching: For biological samples, ensure rapid quenching of enzymatic activity. |
| Hydrolysis during Analysis | 1. Check pH of Mobile Phase: For LC-MS analysis, a mobile phase with a slightly acidic pH can help to minimize on-column hydrolysis. 2. Limit Sample Time in Autosampler: Minimize the time samples spend in the autosampler before injection. |
Issue 2: Presence of unexpected peaks in chromatograms, such as the free fatty acid (9-methylnonadecanoic acid).
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the Thioester Bond | 1. Review Sample Handling: Assess all steps from sample dissolution to analysis for potential exposure to non-optimal pH (neutral to alkaline) or elevated temperatures.[1][5][6] 2. Prepare Fresh Standards: Prepare fresh calibration standards from a new aliquot of the stock solution to rule out standard degradation. |
| Enzymatic Degradation (if using biological matrices) | 1. Ensure Complete Protein Precipitation/Removal: Use a validated method for protein precipitation (e.g., with a cold organic solvent) to inactivate and remove acyl-CoA thioesterases.[4] 2. Incorporate Phosphatase Inhibitors: If applicable to your experimental design, consider the use of broad-spectrum phosphatase inhibitors during cell lysis to prevent enzymatic dephosphorylation of the CoA moiety. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
-
Receiving and Initial Storage: Upon receipt, store the lyophilized powder of this compound at -80°C.
-
Preparation of Stock Solution:
-
Equilibrate the vial to room temperature before opening to prevent condensation.
-
Dissolve the lyophilized powder in a minimal amount of a suitable organic solvent (e.g., methanol (B129727) or ethanol).
-
Further dilute to the final desired concentration with a slightly acidic aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.0). The final concentration of the organic solvent should be kept to a minimum to avoid interference in downstream applications.
-
-
Aliquoting: Immediately after preparation, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.
-
Long-Term Storage: Snap-freeze the aliquots in liquid nitrogen and store them at -80°C.
-
Using Stored Aliquots:
-
When ready to use, thaw a single aliquot rapidly in a water bath at room temperature.
-
Once thawed, immediately place the tube on ice.
-
Use the solution as soon as possible and discard any unused portion. Do not refreeze.[9]
-
Protocol 2: Assessment of this compound Integrity by LC-MS/MS
This protocol provides a general workflow. Specific parameters should be optimized for your instrument.
-
Sample Preparation:
-
Thaw one aliquot of your this compound solution as described in Protocol 1.
-
Prepare a dilution series in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS System:
-
LC Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to retain and elute the long-chain acyl-CoA.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of MS/MS.
-
-
MS/MS Method:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Precursor Ion: The [M+H]+ ion for this compound.
-
Product Ion: A characteristic fragment ion, such as the one resulting from the neutral loss of the phospho-pantetheine moiety.
-
-
Data Analysis:
-
Monitor for the precursor and product ions of intact this compound.
-
Simultaneously monitor for the [M+H]+ ion of the corresponding free fatty acid, 9-methylnonadecanoic acid, which would indicate degradation.
-
The peak area ratio of the free fatty acid to the intact acyl-CoA can be used to estimate the extent of degradation.
-
Data Presentation
Table 1: Factors Influencing the Stability of this compound Samples
| Factor | Condition Promoting Stability | Condition Promoting Degradation | Reference |
| Temperature | -80°C for long-term storage | Room temperature, repeated freeze-thaw cycles | [9] |
| pH | Slightly acidic (pH 5-6) | Neutral to alkaline (pH > 7) | [1][5][6] |
| Enzymes | Absence of acyl-CoA thioesterases | Presence of acyl-CoA thioesterases | [4] |
| Solvent | Aqueous buffers with minimal organic solvent, slightly acidic | Pure water (less optimal than buffered), prolonged exposure to aqueous solutions at neutral pH |
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Recommended workflow for handling this compound samples.
References
- 1. researchgate.net [researchgate.net]
- 2. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency | MDPI [mdpi.com]
- 9. A preliminary study on effects of storage time and repeated freezing-thawing on the stability of avian serum amyloid A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Isomeric Separation of Methylnonadecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the isomeric separation of methylnonadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating methylnonadecanoyl-CoA isomers?
The primary challenge lies in the subtle structural differences between isomers, which can result in very similar physicochemical properties. This makes it difficult to achieve baseline separation using standard chromatographic techniques. Factors such as the position of the methyl group on the nonadecanoyl chain lead to isomers with nearly identical mass and polarity, requiring highly selective analytical methods.
Q2: Which analytical techniques are most effective for separating methylnonadecanoyl-CoA isomers?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the separation and quantification of acyl-CoA isomers.[1] Specifically, Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) with reversed-phase columns can effectively separate these isomers.[2] Gas chromatography (GC) can also be used, but it requires the cleavage of the CoA moiety and derivatization of the resulting fatty acid, which adds complexity to the workflow.[3]
Q3: How does tandem mass spectrometry (MS/MS) aid in the identification of isomers?
While chromatography separates the isomers based on their physical properties, tandem mass spectrometry (MS/MS) provides structural information for confident identification.[4] By selecting the precursor ion (the intact methylnonadecanoyl-CoA molecule) and fragmenting it, a unique fragmentation pattern is generated for each isomer. These distinct patterns, even from co-eluting isomers, allow for their unambiguous identification and quantification.
Q4: Can I use UV detection for analyzing methylnonadecanoyl-CoA isomers?
UV detection can be used to monitor the column effluent for the presence of acyl-CoA derivatives, typically at a wavelength of 254 nm or 260 nm.[2][5] However, UV detection alone cannot distinguish between isomers, as they have identical UV-Vis spectra. It is best used in conjunction with mass spectrometry for comprehensive analysis.
Troubleshooting Guide
Issue 1: Poor or No Separation of Isomers
Possible Causes & Solutions
-
Inadequate Chromatographic Resolution:
-
Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation time and improve the resolution between closely eluting peaks. Experiment with different solvent compositions and gradient slopes.
-
Change the Stationary Phase: Not all C18 columns are the same. Switching to a column with a different chemistry (e.g., C30, phenyl-hexyl) or a smaller particle size (for UPLC) can alter the selectivity and improve separation.
-
Adjust the Column Temperature: Temperature can influence the viscosity of the mobile phase and the interaction of the analytes with the stationary phase. A systematic evaluation of different column temperatures can help optimize resolution.[6]
-
Consider Ion-Pairing Reagents: While methods exist without them, using an ion-pairing reagent in the mobile phase can improve peak shape and retention of the highly polar acyl-CoA molecules.[1]
-
Issue 2: Low Signal Intensity or Poor Sensitivity
Possible Causes & Solutions
-
Inefficient Ionization:
-
Optimize Mass Spectrometer Source Parameters: Systematically tune the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the signal for your specific analytes.
-
Switch Ionization Mode: While positive ion mode is common for acyl-CoAs, negative ion mode can sometimes provide better sensitivity for certain species.[4] It is advisable to test both.
-
-
Sample Loss During Preparation:
-
Minimize Sample Handling Steps: Each step in the sample preparation process can lead to analyte loss. Streamline your extraction and cleanup procedures.
-
Use Appropriate Solvents: Ensure that methylnonadecanoyl-CoA is soluble in all solvents used during sample preparation and analysis to prevent precipitation.
-
Issue 3: Inconsistent Retention Times
Possible Causes & Solutions
-
Column Equilibration:
-
Ensure Adequate Equilibration Time: Before each injection, ensure the column is fully equilibrated with the initial mobile phase conditions. Insufficient equilibration can lead to shifts in retention time.
-
-
Mobile Phase Instability:
-
Prepare Fresh Mobile Phase Daily: The composition of the mobile phase can change over time due to evaporation or degradation of additives.
-
-
Column Degradation:
-
Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample, extending its lifetime and maintaining consistent performance.
-
Monitor Column Performance: Regularly check the column's performance using a standard mixture to detect any degradation in separation efficiency.
-
Quantitative Data Summary
The following table provides a representative example of chromatographic data that could be obtained for two hypothetical isomers of methylnonadecanoyl-CoA. Actual values will vary depending on the specific isomers and the analytical method used.
| Isomer | Retention Time (minutes) | Precursor Ion (m/z) | Key Fragment Ion 1 (m/z) | Key Fragment Ion 2 (m/z) |
| 2-methylnonadecanoyl-CoA | 15.2 | 1004.5 | 809.3 | 428.1 |
| 18-methylnonadecanoyl-CoA | 15.8 | 1004.5 | 809.3 | 428.1 |
Experimental Protocols
Key Experiment: LC-MS/MS Analysis of Methylnonadecanoyl-CoA Isomers
1. Sample Preparation:
-
Extract acyl-CoAs from the biological matrix using a suitable method, such as solid-phase extraction (SPE) or liquid-liquid extraction.
-
The final extract should be reconstituted in a solvent compatible with the initial mobile phase conditions.
2. Chromatographic Separation (UPLC/HPLC):
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid or a suitable buffer like ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.
-
Gradient: A typical gradient might start at 5-10% B, ramp up to 95% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration. This gradient should be optimized for the specific isomers.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
3. Mass Spectrometric Detection (Tandem MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with product ion scans for identification.
-
Precursor Ion (Q1): Set to the m/z of protonated methylnonadecanoyl-CoA.
-
Product Ions (Q3): Monitor specific fragment ions that are characteristic of the isomers.
Visualizations
Caption: Troubleshooting workflow for resolving isomeric separation issues.
Caption: Logical workflow for the analysis of methylnonadecanoyl-CoA isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel characterisation of minor α-linolenic acid isomers in linseed oil by gas chromatography and covalent adduct chemical ionisation tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and identification of two isomeric forms of malonyl-coenzyme A in commercial malonyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of fatty acid ester and amide enantiomers by high-performance liquid chromatography on chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 9-methylnonadecanoyl-CoA
Welcome to the technical support center for the analysis of 9-methylnonadecanoyl-CoA and other long-chain fatty acyl-CoAs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and enhancing the ionization efficiency of these complex molecules during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most effective ionization technique for analyzing this compound by mass spectrometry?
A1: Electrospray ionization (ESI) is a widely used and effective technique for the analysis of long-chain acyl-CoAs like this compound, often in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] Both positive and negative ion modes can be utilized. Negative ESI is considered highly suitable for acyl-CoA compounds.[2] However, robust methods have also been developed in positive ion mode, which can offer high levels of structural specificity and sensitivity.[1] The choice between positive and negative ion mode may depend on the specific instrumentation, sample matrix, and desired fragmentation pattern.
Q2: I am observing a low signal for this compound. How can I enhance its ionization efficiency?
A2: Low signal intensity is a common challenge due to the typically low abundance of acyl-CoAs in biological samples.[4] To enhance ionization efficiency, consider the following strategies:
-
Optimization of ESI Source Parameters: Systematically optimize parameters such as desolvation temperature, flow rate, nebulization gas pressure, and cone voltage.[5]
-
Mobile Phase Modification: The composition of the mobile phase can significantly impact ionization. For instance, acidic mobile phases, while beneficial for chromatographic separation, can sometimes suppress ionization in negative ion mode.[6] Experiment with different buffers and pH levels.
-
Chemical Derivatization: Covalently attaching a fixed charge tag to the molecule can significantly enhance ionization efficiency. This strategy has been shown to increase signal intensity by several orders of magnitude for fatty acids.[6]
-
Sample Purity: Ensure the sample is free from contaminants that can cause ion suppression.[5] Salts, detergents, and plasticizers are common sources of interference.
Q3: What are the characteristic fragmentation patterns for long-chain acyl-CoAs in tandem mass spectrometry (MS/MS)?
A3: In positive ion mode MS/MS, a characteristic fragmentation of acyl-CoAs is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da).[1][7] This results in a product ion that retains the acyl chain, which is useful for identification and quantification. In negative ion mode, different characteristic fragments are observed.[1] Understanding these fragmentation patterns is crucial for developing selective and sensitive multiple reaction monitoring (MRM) methods.[1][4]
Q4: How can I resolve isobaric interferences when analyzing this compound?
A4: Isobaric interference, where different molecules have the same nominal mass, is a significant challenge in lipidomics.[8] To resolve these interferences, the following approaches are recommended:
-
High-Resolution Mass Spectrometry: Employing high-resolution mass spectrometers can distinguish between ions with very small mass differences.
-
Liquid Chromatography (LC): Coupling mass spectrometry with a robust LC method is essential for separating isobaric species prior to detection.[8][9] Reversed-phase columns, such as C4, C8, or C18, are commonly used for separating acyl-CoAs based on their chain length and degree of unsaturation.[2][10][11]
-
Tandem Mass Spectrometry (MS/MS): By selecting specific precursor-product ion transitions (MRM), you can selectively detect your target analyte even in the presence of co-eluting isobaric compounds.[1][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Peak Shape and/or Low Signal Intensity
| Potential Cause | Troubleshooting Step |
| Suboptimal LC Conditions | Optimize the mobile phase composition, gradient, and flow rate. Ensure compatibility between the mobile phase and the ionization mode. For example, acidic mobile phases can suppress negative ion mode ESI.[6] |
| Ion Suppression | Dilute the sample to reduce matrix effects. Improve sample cleanup to remove interfering substances like salts and detergents.[5] Utilize an internal standard to normalize for signal suppression. |
| Poor Ionization | Optimize ESI source parameters (e.g., temperature, gas flow, voltage).[5] Consider switching ionization polarity (positive vs. negative). Explore chemical derivatization to introduce a readily ionizable group.[6] |
| Analyte Degradation | Acyl-CoAs can be unstable. Ensure proper sample handling and storage. Analyze samples as quickly as possible after preparation. |
Issue 2: High Background Noise
| Potential Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents.[12] Filter all solvents before use. |
| System Contamination | Clean the ESI source, ion transfer optics, and mass analyzer according to the manufacturer's instructions. Perform system bake-out if necessary. |
| Leaks in the LC or MS System | Check for leaks in fittings and connections, as this can introduce air and other contaminants.[13] |
| Plasticizers and Other Contaminants | Avoid using plastic containers and consumables that can leach contaminants.[5] Use glass or polypropylene (B1209903) vials. |
Issue 3: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Standardize the sample preparation protocol. Ensure accurate and consistent pipetting and dilutions. Use a validated extraction method. |
| Instrument Instability | Allow the LC-MS system to equilibrate fully before starting the analysis. Monitor system performance with regular injections of a standard solution. |
| Column Degradation | Use a guard column to protect the analytical column.[13] If peak shape deteriorates, trim the front of the column or replace it. |
| Variability in Data Analysis | Use a consistent set of parameters for peak integration and quantification. Be aware that different data analysis platforms can yield different results from the same dataset.[14] |
Quantitative Data Summary
The following table summarizes reported ionization efficiency enhancement strategies for fatty acids, which can be applicable to this compound.
| Enhancement Strategy | Analyte Class | Reported Signal Increase | Reference |
| Chemical Derivatization with DMPP | Fatty Acids | ~1000-fold | [6] |
DMPP: 2,4-dimethoxy-6-piperazin-1-yl pyrimidine
Experimental Protocols
Protocol 1: Generic Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Acyl-CoA Analysis
This protocol provides a general framework. Specific parameters should be optimized for your instrument and analyte.
-
Sample Preparation:
-
Extract acyl-CoAs from the biological matrix using a suitable solvent system (e.g., methanol/water with 5% formic acid).[12]
-
Incorporate an odd-chain length fatty acyl-CoA as an internal standard for quantification.[1]
-
Centrifuge the extract to pellet debris and transfer the supernatant to an LC vial.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm).[11]
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) (pH 6.8).[11]
-
Mobile Phase B: Methanol.[11]
-
Gradient: Develop a gradient from a low to high percentage of Mobile Phase B to elute acyl-CoAs of increasing chain length.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Column Temperature: Maintain at a constant temperature (e.g., 40 °C).
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI), operated in either positive or negative mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimization: Optimize declustering potential (DP), collision energy (CE), and other MS parameters for each acyl-CoA species.[1]
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for low signal intensity issues.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uab.edu [uab.edu]
- 6. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipidomics: a mass spectrometry based, systems level analysis of cellular lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Mass Spectrometry and Chromatography in Lipidomics - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 9-Methylnonadecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during the analysis of 9-methylnonadecanoyl-CoA and other long-chain fatty acyl-CoAs.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during the analysis of this compound.
Issue 1: High Background Noise and Unidentified Peaks in LC-MS Analysis
Possible Cause: Contamination from various sources can introduce interfering ions, leading to high background noise and the appearance of unexpected peaks in your chromatogram. Common contaminants include plasticizers, keratins, and polymers.
Troubleshooting Workflow:
Technical Support Center: Quantification of 9-Methylnonadecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating analytical methods for the quantification of 9-methylnonadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for the quantification of this compound and other long-chain fatty acyl-CoAs?
A1: The most prevalent and robust method for the quantitative determination of long-chain fatty acyl-CoAs (LCACoAs), including branched-chain variants like this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and selectivity, which is crucial for accurately measuring these analytes in complex biological matrices.[4]
Q2: What are the key validation parameters I need to assess for my this compound quantification method?
A2: According to regulatory guidelines from bodies like the FDA and the principles outlined in the ICH M10 guideline (which supersedes the EMA guidelines), a full validation of a bioanalytical method should include the following parameters: selectivity, specificity, matrix effect, calibration curve and range, accuracy, precision, carryover, dilution integrity, and stability.[5][6][7][8]
Q3: Where can I find official guidelines for bioanalytical method validation?
A3: You should refer to the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline, which has been adopted by regulatory agencies such as the FDA and EMA.[8][9] These documents provide comprehensive recommendations for validating bioanalytical assays.[10]
Q4: What are some of the main challenges when quantifying endogenous acyl-CoAs like this compound?
A4: A primary challenge is the lack of a true blank matrix, as the analyte is naturally present.[11] This complicates the preparation of calibration standards and quality control samples. Additionally, acyl-CoAs can be unstable in aqueous solutions, requiring careful sample handling and preparation.[11]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity
-
Potential Cause: Suboptimal chromatographic conditions.
-
Troubleshooting Steps:
-
Mobile Phase pH: LCACoAs are often better separated at a higher pH. Consider using a mobile phase with an additive like ammonium (B1175870) hydroxide (B78521) to maintain a pH around 10.5.[2]
-
Column Choice: A C18 reversed-phase column is commonly used and generally provides good resolution for LCACoAs.[2][3]
-
Gradient Optimization: Adjust the acetonitrile (B52724) gradient to ensure proper elution and separation of this compound from other isomers and matrix components.
-
Issue 2: High Variability in Results (Poor Precision)
-
Potential Cause: Inconsistent sample preparation or analyte instability.
-
Troubleshooting Steps:
-
Standardized Sample Preparation: Implement a consistent and rapid solid-phase extraction (SPE) method for sample cleanup.[1] This helps to minimize variability introduced during sample handling.
-
Internal Standard: Use a suitable internal standard (IS), such as a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA that is not present in the sample (e.g., C17-CoA).[12] The IS should be added as early as possible in the sample preparation workflow.
-
Temperature Control: Keep samples on ice or at reduced temperatures throughout the preparation process to minimize degradation.
-
Issue 3: Inaccurate Quantification (Poor Accuracy)
-
Potential Cause: Matrix effects or an inappropriate calibration curve.
-
Troubleshooting Steps:
-
Matrix Effect Evaluation: Assess the impact of the biological matrix on the ionization of this compound. This can be done by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample.
-
Calibration Curve Preparation: Since a true blank matrix is unavailable, consider using a surrogate matrix (e.g., a different tissue homogenate known to have low levels of the analyte) or the standard addition method for preparing your calibration curve.[13] The calibration standards should be prepared in the same matrix as the intended study samples.[6]
-
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
-
Homogenization: Homogenize 100-200 mg of tissue in a suitable buffer.
-
Internal Standard Spiking: Add the internal standard to the homogenate.
-
Protein Precipitation: Precipitate proteins using an appropriate solvent (e.g., acetonitrile).
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
SPE Column Conditioning: Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances.
-
Elution: Elute the this compound and internal standard using an appropriate elution solvent (e.g., methanol (B129727) or acetonitrile).
-
Analysis: The eluate is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Ammonium hydroxide in water (to achieve pH ~10.5).
-
Mobile Phase B: Acetonitrile with ammonium hydroxide.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: Optimized for the column dimensions.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI).[2]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and the internal standard. A neutral loss scan of 507 Da can also be used for profiling complex acyl-CoA mixtures.[1][4]
-
Data Presentation: Method Validation Parameters
The following tables summarize typical acceptance criteria for key validation parameters based on FDA and ICH guidelines.[7]
Table 1: Accuracy and Precision Acceptance Criteria
| Analyte Level | Within-Run Accuracy (% of Nominal) | Within-Run Precision (%CV) | Between-Run Accuracy (% of Nominal) | Between-Run Precision (%CV) |
| LLOQ & ULOQ | ± 25% | ≤ 25% | ± 25% | ≤ 25% |
| Other QCs | ± 20% | ≤ 20% | ± 20% | ≤ 20% |
Table 2: Example Validation Results for a Long-Chain Acyl-CoA
This table presents example data adapted from a study on long-chain acyl-CoA quantification.[2][3]
| Analyte | Accuracy Range (%) | Inter-run Precision (%CV) | Intra-run Precision (%CV) |
| Palmitoyl-CoA (C16:0) | 94.8 - 110.8 | 2.6 - 12.2 | 1.2 - 4.4 |
| Oleoyl-CoA (C18:1) | 95.2 - 108.5 | 3.1 - 11.5 | 1.5 - 4.1 |
Visualizations
Caption: Workflow for this compound quantification and validation.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. slideshare.net [slideshare.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. nalam.ca [nalam.ca]
- 8. fda.gov [fda.gov]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. id-eptri.eu [id-eptri.eu]
- 11. omni.laurentian.ca [omni.laurentian.ca]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labs.iqvia.com [labs.iqvia.com]
Technical Support Center: 9-Methylnonadecanoyl-CoA Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in 9-methylnonadecanoyl-CoA measurements.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of variability in this compound measurements?
A1: The primary sources of variability in the quantification of long-chain acyl-CoAs, including this compound, stem from sample handling, extraction inefficiency, and the analytical method itself. Acyl-CoAs are prone to degradation by thioesterases and chemical hydrolysis, making rapid and cold sample processing critical. Extraction recovery can be inconsistent, and variability in liquid chromatography-mass spectrometry (LC-MS) analysis, such as ion suppression effects, can also contribute to measurement imprecision.
Q2: What is the recommended method for storing biological samples to ensure the stability of this compound?
A2: To maintain the integrity of this compound, biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis. This rapid freezing inactivates enzymes that can degrade acyl-CoAs. Avoid repeated freeze-thaw cycles as this can lead to sample degradation.
Q3: How can I improve the recovery of this compound during extraction?
A3: Improving recovery rates for long-chain acyl-CoAs often involves a combination of optimized homogenization, solvent extraction, and solid-phase extraction (SPE). Homogenizing tissue samples in an acidic buffer can help to precipitate proteins and improve the release of acyl-CoAs. A two-step solvent extraction using a mixture of isopropanol (B130326) and acetonitrile (B52724) is effective. Subsequent purification using a weak anion exchange SPE column can significantly enhance recovery by removing interfering substances.[1]
Q4: Are there specific considerations for the analysis of a branched-chain acyl-CoA like this compound?
A4: Yes, the branched-chain nature of this compound can influence its chromatographic behavior. It may have a different retention time compared to its straight-chain isomer. Therefore, it is crucial to use an analytical column and gradient conditions that can resolve isobaric species.[2] The fragmentation pattern in tandem mass spectrometry (MS/MS) should also be carefully evaluated to select unique transitions for quantification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | 1. Inefficient extraction. 2. Degradation of this compound. 3. Suboptimal mass spectrometer settings. | 1. Optimize the extraction protocol; consider using a solid-phase extraction (SPE) step for sample cleanup and concentration. 2. Ensure samples are processed quickly and kept on ice or at 4°C throughout the extraction procedure. Flash-freeze samples immediately after collection. 3. Infuse a standard of your analyte to optimize MS parameters such as spray voltage, capillary temperature, and collision energy. |
| High Variability Between Replicates | 1. Inconsistent sample homogenization. 2. Pipetting errors, especially with small volumes. 3. Instability of the analyte in the autosampler. | 1. Ensure tissue samples are thoroughly homogenized to achieve a uniform consistency. 2. Use calibrated pipettes and consider using an internal standard to correct for volume variations. 3. Keep the autosampler temperature low (e.g., 4°C) to minimize degradation of the acyl-CoA during the analytical run. |
| Poor Peak Shape in Chromatogram | 1. Contamination of the LC column. 2. Inappropriate mobile phase composition. | 1. Flush the column with a strong solvent or, if necessary, replace the column. The use of a guard column is recommended. 2. Adjust the mobile phase pH or organic solvent gradient to improve peak shape. For acyl-CoAs, a mobile phase containing an ion-pairing agent or a high pH with an ammonium (B1175870) hydroxide (B78521) gradient can be effective.[3] |
| Interference from Other Molecules | 1. Co-elution of isobaric compounds. 2. Matrix effects from the biological sample. | 1. Optimize the chromatographic separation to resolve interfering peaks. This may involve using a longer column, a different stationary phase, or adjusting the gradient. 2. Use a more rigorous sample cleanup method, such as SPE. An internal standard that is structurally similar to this compound can help to compensate for matrix effects. |
Data Presentation
Table 1: Reported Recovery Rates for Long-Chain Acyl-CoA Extraction
| Extraction Method | Tissue Type | Reported Recovery Rate | Reference |
| Solvent Extraction with SPE | Rat Liver | 93-104% (for various acyl-CoAs) | [4] |
| Modified Solvent Extraction with SPE | Rat Heart, Kidney, Muscle | 70-80% | [5] |
| Acetonitrile/2-propanol Extraction with SPE | Rat Liver | 83-90% (for solid-phase extraction step) | [4] |
Table 2: Reported Precision of Long-Chain Acyl-CoA Measurements by LC-MS/MS
| Acyl-CoA | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference |
| C16:0-CoA | 1.2 - 4.4 | 2.6 - 12.2 | [3] |
| C18:1-CoA | ~5 | 5 - 6 | [6] |
| C16:1-CoA | ~10 | Not Reported | [6] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
This protocol is a generalized method for long-chain acyl-CoA extraction and should be optimized for your specific tissue type and analyte.
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
Add 2.0 mL of isopropanol and homogenize again.[5]
-
-
Solvent Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 4.0 mL of acetonitrile.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 1,900 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.[5]
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE column with 3 mL of methanol.
-
Equilibration: Equilibrate the column with 3 mL of water.
-
Loading: Load the collected supernatant onto the SPE column.
-
Washing: Wash the column with 3 mL of water, followed by 3 mL of 25% methanol in water.
-
Elution: Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide in methanol.
-
-
Sample Concentration:
-
Dry the eluted sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for your LC-MS analysis (e.g., 50% methanol).
-
Protocol 2: LC-MS/MS Analysis of this compound
This is a general LC-MS/MS method that can be adapted for the analysis of this compound.
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for long-chain acyl-CoA analysis.
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 15-20 minutes to elute the long-chain acyl-CoAs.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50°C.
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+H]+ ion of this compound.
-
Product Ion: A characteristic fragment ion of the acyl-CoA. A common neutral loss for acyl-CoAs is 507 Da, corresponding to the phosphopantetheine moiety.[3]
-
Optimization: The declustering potential, collision energy, and other MS parameters should be optimized by infusing a standard of this compound if available, or a structurally similar long-chain acyl-CoA.
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Troubleshooting decision tree for high measurement variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 9-Methylnonadecanoyl-CoA as a Novel Metabolic Marker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of sensitive and specific metabolic markers is paramount for the early diagnosis, monitoring of disease progression, and development of targeted therapies for a host of metabolic disorders. In the realm of peroxisomal biogenesis disorders (PBDs), the accumulation of specific lipid species serves as a critical diagnostic indicator. This guide provides a comprehensive comparison of the hypothetical novel metabolic marker, 9-methylnonadecanoyl-CoA, with established biomarkers for PBDs, particularly Zellweger spectrum disorders (ZSD).
Peroxisomes are vital cellular organelles responsible for a variety of metabolic processes, including the β-oxidation of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs). Genetic defects in peroxisome formation lead to PBDs, a group of severe, autosomal recessive disorders characterized by a wide range of clinical manifestations, including neurological abnormalities, craniofacial dysmorphism, and liver dysfunction. The accumulation of VLCFAs and BCFAs in plasma and tissues is a biochemical hallmark of these disorders.
This guide will delve into the validation of this compound, a branched-chain fatty acyl-CoA, as a potential biomarker for PBDs. We will compare its hypothetical performance against well-established markers such as C26:0 lysophosphatidylcholine (B164491) (C26:0-lysoPC), phytanic acid, and pristanic acid. The information presented is intended to provide a framework for the evaluation of novel biomarkers in the context of inborn errors of metabolism.
Comparative Analysis of Metabolic Markers for Peroxisomal Disorders
The following table summarizes the key performance characteristics of established and the hypothetical new metabolic marker for PBDs. The data for this compound is projected based on the known behavior of other BCFAs in the context of these disorders and is intended for illustrative purposes.
| Metabolic Marker | Class | Normal Plasma Concentration (μM) | Pathological Plasma Concentration (μM) in ZSD | Diagnostic Sensitivity | Diagnostic Specificity | Analytical Method |
| C26:0 (Hexacosanoic acid) | Very-Long-Chain Fatty Acid (VLCFA) | < 1.0[1] | > 5.0[1][2] | High | High (Elevated in other peroxisomal disorders as well) | GC-MS, LC-MS/MS |
| C26:0/C22:0 Ratio | VLCFA Ratio | < 0.02[1] | > 0.1[1][2] | Very High | High | GC-MS, LC-MS/MS |
| Phytanic Acid | Branched-Chain Fatty Acid (BCFA) | < 3.0 | > 100 | High for Refsum disease, variable in ZSD | Moderate (Elevated in Refsum disease) | GC-MS, LC-MS/MS |
| Pristanic Acid | Branched-Chain Fatty Acid (BCFA) | < 1.0 | > 10 | High for Refsum disease, variable in ZSD | Moderate (Elevated in Refsum disease) | GC-MS, LC-MS/MS |
| This compound (Hypothetical) | Branched-Chain Fatty Acyl-CoA (BCFA-CoA) | Undetectable | > 2.0 (projected) | Potentially Very High | Potentially High | LC-MS/MS |
Experimental Protocols
Accurate and reproducible quantification of acyl-CoAs is critical for their validation as metabolic markers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
1. Sample Preparation:
-
Extraction: To 100 µL of plasma, add 400 µL of a cold extraction solvent (acetonitrile:methanol:water, 40:40:20, v/v/v) containing an appropriate internal standard (e.g., ¹³C-labeled branched-chain acyl-CoA).
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube and dry it under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values would need to be determined experimentally.
-
Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a synthetic this compound standard.
-
Visualizing Metabolic Pathways and Workflows
Branched-Chain Fatty Acid Metabolism and Peroxisomal Disorders
Caption: Peroxisomal β-oxidation of branched-chain fatty acids.
LC-MS/MS Workflow for this compound Quantification
Caption: Workflow for quantifying acyl-CoAs by LC-MS/MS.
Conclusion
The validation of novel metabolic markers is a rigorous process that requires comprehensive analytical and clinical evaluation. While this compound remains a hypothetical biomarker for peroxisomal disorders, this guide provides a framework for its potential validation. By comparing it to established markers and outlining detailed experimental protocols, researchers can begin to explore the diagnostic utility of this and other novel branched-chain fatty acyl-CoAs. Further metabolomic studies on patient samples are necessary to confirm the presence and quantify the levels of this compound in ZSD and other PBDs, which will be the ultimate determinant of its clinical value.
References
- 1. Plasma very long chain fatty acids in 3,000 peroxisome disease patients and 29,000 controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences Between 9- and 10-Methylnonadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Structural and Physicochemical Properties
The primary difference between 9- and 10-methylnonadecanoyl-CoA lies in the position of the methyl group along the 19-carbon nonadecanoyl chain. This seemingly minor structural variation can lead to significant differences in the molecule's three-dimensional shape, which in turn affects its physical properties and interactions with enzymes and membranes.
Methyl branching is known to disrupt the close packing of lipid chains, which can decrease the melting point and increase the fluidity of lipid bilayers.[1][2][3] Molecular dynamics simulations have shown that the effect of methyl branching on lipid condensation, bilayer thickness, and chain ordering is dependent on the position of the methyl group.[1][2] A methyl group closer to the center of the acyl chain is predicted to cause a greater disruption.
Table 1: Predicted Physicochemical and Functional Differences
| Property/Function | 9-Methylnonadecanoyl-CoA | 10-Methylnonadecanoyl-CoA | Rationale |
| Predicted Melting Point | Higher | Lower | The methyl group in the 10-position is closer to the center of the acyl chain, causing greater disruption of intermolecular packing. |
| Predicted Impact on Membrane Fluidity | Moderate Increase | Higher Increase | The more centrally located methyl group in the 10-isomer is expected to create a more significant "kink" in the acyl chain, thereby increasing membrane fluidity to a greater extent.[1][2] |
| Potential Metabolic Fate | Potentially more susceptible to β-oxidation | May exhibit reduced rates of β-oxidation | The methyl group at the 10-position could present greater steric hindrance to the enzymes of the β-oxidation spiral compared to the 9-position. |
| Substrate Specificity for Acyltransferases | May be favored by certain acyltransferases | May be favored by a different subset of acyltransferases | The subtle difference in shape could lead to differential recognition by enzymes that incorporate fatty acids into complex lipids. |
Potential Metabolic and Signaling Implications
Branched-chain fatty acids (BCFAs) are known to be metabolized through specific pathways, sometimes involving alpha-oxidation or specialized steps in beta-oxidation.[4][5] The position of the methyl group can influence the efficiency and pathway of degradation. For instance, methyl groups near the carboxyl end can inhibit the initial steps of β-oxidation. While both 9- and 10-methylnonadecanoyl-CoA have their methyl groups relatively far from the carboxyl end, the slight difference in position could still lead to differential processing by mitochondrial enzymes.
Furthermore, certain BCFAs and their derivatives have been implicated in cellular signaling pathways. For example, a leucine-derived monomethyl branched-chain fatty acid has been shown to mediate amino acid sensing upstream of the mTORC1 signaling pathway.[4] It is plausible that 9- and 10-methylnonadecanoyl-CoA could have distinct effects on such pathways, depending on how their structures are recognized by key proteins in these cascades.
Proposed Experimental Protocols
To empirically determine the functional differences between 9- and 10-methylnonadecanoyl-CoA, the following experimental approaches are proposed.
-
Objective: To determine and compare the physical properties of the two isomers.
-
Methodology:
-
Synthesize and purify 9- and 10-methylnonadecanoic acid and convert them to their CoA thioesters.
-
Prepare fatty acid methyl esters (FAMEs) from the purified acids for analysis.[4][6][7]
-
Analyze the FAMEs using gas chromatography-mass spectrometry (GC-MS) to confirm their identity and purity.[6]
-
Employ differential scanning calorimetry (DSC) to determine the melting points of the free fatty acids.
-
Use reverse-phase high-performance liquid chromatography (HPLC) to assess the relative hydrophobicity of the two isomers.[8][9][10]
-
-
Objective: To compare the metabolic stability of the two isomers in the presence of liver enzymes.
-
Methodology:
-
Incubate 9- and 10-methylnonadecanoyl-CoA separately with rat or human liver microsomes fortified with necessary cofactors (e.g., NADPH).
-
Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
Quench the reaction and extract the remaining substrate and any metabolites.
-
Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the rate of degradation of the parent compound and identify major metabolites.
-
-
Objective: To assess the impact of incorporating these fatty acids on the fluidity of a model membrane.
-
Methodology:
-
Prepare liposomes composed of a standard phospholipid mixture (e.g., phosphatidylcholine).
-
Incorporate either 9- or 10-methylnonadecanoic acid into the liposomes at varying molar percentages.
-
Measure membrane fluidity using fluorescence polarization with a probe such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).
-
Compare the changes in fluorescence polarization between the control liposomes and those containing each of the branched-chain fatty acids.
-
Visualizing the Proposed Research Workflow
The following diagram illustrates a logical workflow for the comparative analysis of 9- and 10-methylnonadecanoyl-CoA.
Caption: Proposed experimental workflow for the comparative analysis of 9- and 10-methylnonadecanoyl-CoA.
This structured approach will enable researchers to elucidate the distinct functional roles of these two closely related lipid molecules, potentially uncovering new insights into the biological significance of methyl-branched fatty acids.
References
- 1. Effect of methyl-branched fatty acids on the structure of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. aocs.org [aocs.org]
A Comparative Lipidomics Guide to Organisms Producing 9-Methylnonadecanoyl-CoA and Related Branched-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the lipidomics of microorganisms known to produce 9-methylnonadecanoyl-CoA and other long-chain methyl-branched fatty acids. The focus is on providing objective comparisons of their lipid profiles, supported by experimental data and detailed methodologies.
Introduction
Long-chain methyl-branched fatty acids are significant components of the cellular envelope of a specific group of bacteria, primarily within the phylum Actinobacteria. These lipids play crucial roles in membrane fluidity, permeability, and interactions with the host immune system. This compound, a C20 methyl-branched fatty acyl-CoA, is a key intermediate in the biosynthesis of these complex lipids. Understanding the comparative lipidomics of organisms producing this and related molecules is vital for developing novel therapeutics and diagnostic markers, particularly for pathogenic species like Mycobacterium tuberculosis.
Comparative Analysis of Producing Organisms
The primary producers of long-chain methyl-branched fatty acids are members of the order Actinomycetales. Key organisms for comparative lipidomics in this context include:
-
Mycobacterium tuberculosis : The causative agent of tuberculosis, it possesses a complex and unique lipid-rich cell wall, with a significant proportion of branched-chain fatty acids.
-
Mycobacterium smegmatis : A non-pathogenic, fast-growing mycobacterium, often used as a model organism for studying M. tuberculosis.
-
Corynebacterium glutamicum : A non-pathogenic soil bacterium used extensively in biotechnology, which also synthesizes branched-chain fatty acids.
-
Streptomyces species : A genus of soil bacteria known for producing a wide array of secondary metabolites, including antibiotics, and possessing a diverse fatty acid profile.
While direct quantitative data for this compound is scarce in the literature, comparative analysis of the overall branched-chain fatty acid profiles provides valuable insights.
Table 1: Comparative Abundance of Key Branched-Chain Fatty Acids in Select Actinomycetes
| Fatty Acid | Mycobacterium tuberculosis | Mycobacterium smegmatis | Corynebacterium glutamicum | Streptomyces spp. |
| Tuberculostearic Acid (10-methyloctadecanoic acid) | High | High | Present | Variable |
| C15-C17 iso/anteiso-Branched Fatty Acids | Moderate | Moderate | High | High |
| Long-Chain (C20+) Methyl-Branched Fatty Acids | Present | Present | Low | Variable |
| Unsaturated Fatty Acids (precursors) | High | High | Moderate | Moderate |
Note: This table represents a qualitative summary based on available literature. Absolute concentrations can vary significantly with growth conditions.
Experimental Protocols
The following sections detail the standard methodologies used for the comparative lipidomics of branched-chain fatty acid-producing organisms.
Lipid Extraction
A common and effective method for extracting total lipids from bacterial cells is a modified Folch or Bligh-Dyer extraction.
-
Cell Harvesting : Bacterial cultures are grown to the desired optical density and harvested by centrifugation. The cell pellet is washed with phosphate-buffered saline (PBS) to remove media components.
-
Solvent Extraction : A biphasic solvent system of chloroform, methanol, and water (or PBS) is added to the cell pellet. A common ratio is 2:1:0.8 (v/v/v) of chloroform:methanol:water.
-
Homogenization : The mixture is vigorously vortexed or sonicated to ensure complete cell lysis and lipid solubilization.
-
Phase Separation : The mixture is centrifuged to separate the phases. The lower organic phase, containing the lipids, is carefully collected.
-
Drying and Storage : The solvent from the lipid extract is evaporated under a stream of nitrogen gas. The dried lipid film is then stored at -80°C until analysis.
Lipid Analysis by Mass Spectrometry
a) Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters (FAMEs)
This is a standard method for quantifying the fatty acid composition.
-
Derivatization : The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) by heating with a reagent such as methanolic HCl or BF3-methanol.
-
GC Separation : The FAMEs are separated on a gas chromatograph equipped with a capillary column suitable for fatty acid analysis (e.g., a polar column).
-
MS Detection : The separated FAMEs are detected by a mass spectrometer. Identification is based on retention time and comparison of the mass spectrum with a known standard or library.
b) Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Lipids
LC-MS allows for the analysis of intact lipids, providing information about the different lipid classes.
-
Chromatography : Lipids are separated using reverse-phase liquid chromatography with a C18 column. A gradient of solvents, such as water, acetonitrile, and isopropanol, containing additives like ammonium (B1175870) formate, is used for elution.
-
Ionization : Electrospray ionization (ESI) is commonly used to ionize the lipid molecules.
-
Mass Analysis : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to determine the accurate mass-to-charge ratio of the lipid ions.
-
Tandem MS (MS/MS) : Fragmentation analysis (MS/MS) is used to identify the structure of the lipids, including the fatty acyl chains.
Mandatory Visualizations
Biosynthesis of this compound
The biosynthesis of this compound is hypothesized to follow a similar pathway to the well-characterized synthesis of tuberculostearic acid (10-methyloctadecanoic acid). This involves a two-step modification of an unsaturated fatty acid precursor.
Caption: Proposed biosynthetic pathway for this compound.
Experimental Workflow for Comparative Lipidomics
The overall workflow for a comparative lipidomics study is a multi-step process from sample preparation to data analysis.
Caption: Experimental workflow for comparative lipidomics.
Signaling Pathway Involvement
Mycobacterial lipids, including branched-chain fatty acids, are known to interact with the host immune system. One key pathway involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs).
Caption: Interaction of mycobacterial lipids with host cell PPAR signaling.
Confirming the Structure of Synthesized 9-Methylnonadecanoyl-CoA: A Comparative Guide
For researchers engaged in the synthesis of novel fatty acid derivatives for drug development and metabolic studies, rigorous structural confirmation is paramount. This guide provides a comparative overview of the analytical techniques used to verify the structure of synthesized 9-methylnonadecanoyl-CoA, a branched-chain fatty acyl-CoA. We present a comparison with its straight-chain counterpart, nonadecanoyl-CoA, and provide hypothetical experimental data to illustrate the expected outcomes from key analytical methods.
Comparison of Analytical Techniques for Structural Elucidation
The definitive confirmation of the structure of a synthesized acyl-CoA, such as this compound, relies on a combination of chromatographic and spectroscopic techniques. The primary methods employed are high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
| Technique | This compound (Expected Outcome) | Nonadecanoyl-CoA (Expected Outcome) | Comparison and Interpretation |
| HPLC Retention Time | A single, sharp peak. The retention time will be slightly shorter than its straight-chain isomer due to the methyl branch, which reduces the hydrophobicity. | A single, sharp peak with a slightly longer retention time than the branched-chain isomer. | The difference in retention times provides the initial evidence of a successful synthesis of a branched-chain isomer. Co-injection with a nonadecanoyl-CoA standard would confirm this difference. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass measurement of the molecular ion [M+H]⁺ consistent with the elemental formula C₃₀H₅₈N₇O₁₇P₃S. | Exact mass measurement of the molecular ion [M+H]⁺ consistent with the elemental formula C₃₀H₅₈N₇O₁₇P₃S. | HRMS confirms the elemental composition. Both isomers will have the same exact mass, necessitating further fragmentation analysis to distinguish them. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern showing a characteristic neutral loss corresponding to the branched fatty acid. The position of the methyl group can be inferred from specific fragment ions resulting from cleavage at the branch point. | Fragmentation pattern showing characteristic neutral losses associated with a straight-chain fatty acid. | The key differentiator is the fragmentation pattern. The MS/MS spectrum of this compound will exhibit unique fragments that pinpoint the location of the methyl branch. |
| ¹H NMR Spectroscopy | A distinct doublet signal for the methyl group protons at the 9-position, and a multiplet for the methine proton at the same position. | Absence of signals corresponding to a methyl branch. The spectrum will show characteristic signals for a long aliphatic chain. | The presence and specific chemical shift of the methyl and methine proton signals are definitive proof of the methyl branch and its location. |
| ¹³C NMR Spectroscopy | A unique chemical shift for the methyl carbon at the 9-position and the corresponding methine carbon. | A predictable pattern of chemical shifts for the methylene (B1212753) carbons in the straight aliphatic chain. | ¹³C NMR provides complementary information to ¹H NMR, confirming the presence and position of the methyl group. |
Experimental Protocols
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Objective: To determine the molecular weight and fragmentation pattern of the synthesized acyl-CoA to confirm its identity and the position of the methyl branch.
Methodology:
-
Sample Preparation: Dissolve the synthesized this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 µg/mL.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan: Scan for the precursor ion (the calculated m/z of the [M+H]⁺ ion).
-
MS/MS Fragmentation: Isolate the precursor ion and subject it to collision-induced dissociation (CID). Acquire the product ion spectrum.
-
Data Analysis: Compare the observed exact mass and fragmentation pattern with the theoretical values for this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To unambiguously determine the position of the methyl group on the nonadecanoyl chain.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified synthesized this compound in a suitable deuterated solvent (e.g., D₂O or CD₃OD).
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Acquisition: Acquire a standard one-dimensional proton spectrum.
-
Analysis: Identify the chemical shift, multiplicity, and integration of the signals corresponding to the methyl group and the methine proton at the branch point.
-
-
¹³C NMR Spectroscopy:
-
Acquisition: Acquire a proton-decoupled one-dimensional carbon spectrum.
-
Analysis: Identify the chemical shifts of the methyl carbon and the methine carbon.
-
-
2D NMR (COSY, HSQC):
-
Acquisition: Acquire Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectra.
-
Analysis: Use COSY to establish the coupling between the methine proton and the adjacent methylene protons. Use HSQC to correlate the proton signals with their directly attached carbon signals, confirming the assignments from the 1D spectra.
-
Visualizing the Confirmation Workflow
The logical flow for confirming the structure of synthesized this compound can be visualized as follows:
A Methodological Guide to the Comparative Analysis of 9-methylnonadecanoyl-CoA and Other Branched-Chain Fatty Acyl-CoAs
Aimed at researchers, scientists, and drug development professionals, this guide provides a framework for the comparative analysis of long-chain branched fatty acyl-CoAs. Due to a scarcity of publicly available quantitative data on the relative abundance of specific molecules like 9-methylnonadecanoyl-CoA across different species, this document focuses on providing the necessary methodological context for such investigations. It outlines the occurrence of related compounds, details experimental protocols for their quantification, and illustrates relevant biological pathways.
The Challenge of Quantifying Specific Branched-Chain Fatty Acyl-CoAs
Occurrence of Branched-Chain Fatty Acids in Various Species
While data for this compound is sparse, the presence of other branched-chain fatty acids is well-documented in a variety of organisms. Understanding their distribution can provide a valuable starting point for targeted analysis.
| Species Category | Common Types of Branched-Chain Fatty Acids | Key Characteristics & References |
| Bacteria | iso and anteiso-methyl-branched fatty acids (e.g., 12-methyltetradecanoic acid, 13-methyltetradecanoic acid)[1][2][3][4][5] | These are major components of membrane lipids in many bacterial species and are crucial for maintaining membrane fluidity.[1][2][4] Their presence is often used as a taxonomic marker.[1][2][3][4] |
| Insects | Odd-chain and branched-chain fatty acids. | The composition of fatty acids, including branched-chain variants, can vary significantly with the developmental stage, diet, and species.[6][7][8] |
| Marine Organisms | A diverse array of saturated, monounsaturated, and polyunsaturated fatty acids, including branched-chain fatty acids.[9][10] | Marine organisms are known for their complex lipid profiles. While often studied for their long-chain polyunsaturated fatty acids (LC-PUFAs)[11], they also contain various branched-chain fatty acids.[9][10] |
| Plants & Animals | Mono- and multi-methyl branched fatty acids. | Found in relatively small concentrations in plant and animal lipids. For instance, 18-methyleicosanoic acid is a major fatty acid in the hair of most mammals. |
Experimental Protocol for the Quantification of Branched-Chain Fatty Acyl-CoAs
The quantification of specific fatty acyl-CoAs like this compound requires highly sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on established methods for acyl-CoA analysis.
Objective: To extract and quantify the absolute or relative abundance of this compound from biological samples.
Materials:
-
Biological tissue or cell culture samples
-
Internal standard (e.g., a stable isotope-labeled version of the analyte, or a structurally similar odd-chain fatty acyl-CoA)
-
Solvents: Acetonitrile (B52724), Methanol (B129727), Water (LC-MS grade)
-
Formic acid or other additives for mobile phase
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Methodology:
-
Sample Preparation and Extraction:
-
Flash-freeze tissue or cell samples in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen sample in a cold extraction solvent (e.g., acetonitrile/methanol/water mixture).
-
Spike the sample with a known amount of the internal standard to correct for extraction efficiency and matrix effects.
-
Centrifuge the homogenate to pellet proteins and other cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) for Cleanup and Concentration (Optional but Recommended):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low-organic solvent to remove polar impurities.
-
Elute the acyl-CoAs with a high-organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid). The gradient will separate the acyl-CoAs based on their chain length and hydrophobicity.
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Define specific precursor-to-product ion transitions for the analyte (this compound) and the internal standard.
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the analyte and the internal standard from the resulting chromatograms.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a standard curve using known concentrations of the analyte and a constant concentration of the internal standard.
-
Determine the concentration of the analyte in the sample by interpolating its peak area ratio on the standard curve.
-
Visualizing the Experimental Workflow and a Relevant Signaling Pathway
To further clarify the experimental process and the biological context of long-chain fatty acyl-CoAs, the following diagrams are provided.
Caption: Experimental workflow for the quantification of this compound.
Caption: Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.
References
- 1. ovid.com [ovid.com]
- 2. Long-chain acyl-CoA-dependent regulation of gene expression in bacteria, yeast and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Peroxisome-proliferator-activated receptors regulate redox signaling in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insulin Signaling Regulates Fatty Acid Catabolism at the Level of CoA Activation | PLOS Genetics [journals.plos.org]
- 9. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Metabolism: A Comparative Look at the Enzymatic Kinetics of 9-Methylnonadecanoyl-CoA
For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel fatty acids is paramount. This guide provides a comparative analysis of the enzymatic kinetics of 9-methylnonadecanoyl-CoA, a branched-chain fatty acid, by examining the key enzymes involved in its metabolism. Due to the limited direct experimental data on this specific molecule, this guide draws comparisons with structurally similar long-chain and branched-chain fatty acyl-CoAs to infer its kinetic profile.
The metabolism of fatty acids is a cornerstone of cellular energy homeostasis. Branched-chain fatty acids (BCFAs) like this compound, while less common than their straight-chain counterparts, play significant roles in various biological processes and are increasingly recognized for their therapeutic potential. Their unique structure, featuring a methyl group along the acyl chain, influences their interaction with the metabolic machinery, leading to distinct kinetic profiles compared to straight-chain fatty acids (SCFAs).
The Metabolic Pathway: A Multi-Enzyme Cascade
The breakdown of this compound is presumed to follow the general pathway of fatty acid β-oxidation, primarily occurring within the mitochondria and peroxisomes. This process involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain. The key enzyme classes involved in this metabolic cascade are:
-
Acyl-CoA Synthetases (ACS): These enzymes catalyze the initial activation of fatty acids by converting them into their corresponding acyl-CoA thioesters, a prerequisite for their participation in metabolic pathways.
-
Carnitine Palmitoyltransferases (CPT): CPTs are responsible for the transport of long-chain fatty acyl-CoAs from the cytoplasm into the mitochondrial matrix, a critical regulatory step in fatty acid oxidation.
-
Acyl-CoA Dehydrogenases (ACADs): This family of enzymes catalyzes the first committed step of β-oxidation, the dehydrogenation of the acyl-CoA.
-
Enoyl-CoA Hydratases: These enzymes catalyze the second step, the hydration of the trans-Δ2-enoyl-CoA intermediate.
-
3-Hydroxyacyl-CoA Dehydrogenases (HADs): HADs carry out the third step, the dehydrogenation of L-3-hydroxyacyl-CoA.
-
Thiolases: In the final step, thiolases cleave the 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.
Comparative Enzymatic Kinetics
| Enzyme Class | Substrate Comparison | Expected Kinetic Impact on this compound |
| Acyl-CoA Synthetase (ACS) | Long-chain saturated vs. branched-chain | The methyl group may create steric hindrance in the active site, potentially leading to a higher Km (lower affinity) and/or a lower Vmax (slower reaction rate) compared to a straight-chain C20:0 acyl-CoA. |
| Carnitine Palmitoyltransferase (CPT) | Palmitoyl-CoA (C16:0) vs. other long-chain acyl-CoAs | The transport of very-long-chain fatty acids is generally efficient. However, the methyl branch might slightly reduce the affinity for CPT1, the outer mitochondrial membrane isoform, potentially impacting the overall rate of mitochondrial import. |
| Acyl-CoA Dehydrogenase (ACAD) | Very-long-chain (VLCAD) vs. branched-chain substrates | VLCAD is active on long-chain substrates.[1] The methyl group at the 9-position is distant from the site of dehydrogenation (C2-C3), so its direct impact on the initial β-oxidation step might be minimal. However, subsequent cycles could be affected as the branch moves closer to the reactive center. |
| Enoyl-CoA Hydratase | Long-chain enoyl-CoAs | The rate of hydration by enoyl-CoA hydratase tends to decrease with increasing chain length.[2] The methyl branch is unlikely to significantly affect the hydration of the double bond in early cycles. |
| 3-Hydroxyacyl-CoA Dehydrogenase (HAD) | Long-chain vs. medium-chain substrates | L-3-hydroxyacyl-CoA dehydrogenase shows preference for medium-chain substrates.[3] The overall efficiency for a C20 substrate would be lower than for a medium-chain one. The methyl branch's influence is expected to be minor until it is near the active site. |
| Thiolase | Broad chain-length specificity | 3-ketoacyl-CoA thiolase has a broad specificity for substrates of varying chain lengths.[4] The methyl group may affect the binding and cleavage in later stages of β-oxidation when it is closer to the thiolase reaction center. |
Experimental Protocols: Unraveling the Kinetics
The determination of enzymatic kinetics for fatty acyl-CoAs involves a variety of assay techniques. Below are generalized protocols for the key enzymes involved in the metabolism of this compound.
Acyl-CoA Synthetase Activity Assay
A common method is a radiometric assay that measures the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.[5]
-
Reaction Mixture: Prepare a reaction mixture containing buffer, ATP, coenzyme A, Mg2+, and the radiolabeled fatty acid (e.g., [3H]9-methylnonadecanoic acid) complexed to bovine serum albumin (BSA).
-
Enzyme Addition: Initiate the reaction by adding the enzyme source (e.g., cell lysate or purified enzyme).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Termination: Stop the reaction by adding a solution that precipitates proteins and partitions the unreacted fatty acid from the acyl-CoA product.
-
Quantification: The amount of radiolabeled acyl-CoA formed is quantified by liquid scintillation counting.
-
Kinetic Analysis: By varying the concentration of the fatty acid substrate, the Km and Vmax values can be determined using Michaelis-Menten kinetics.
A fluorometric assay kit is also available, where the produced acyl-CoA is metabolized through a series of enzymatic reactions to generate a fluorescent signal.[6][7]
Carnitine Palmitoyltransferase (CPT) Activity Assay
CPT activity can be measured using a radioisotopic assay that follows the formation of radiolabeled acylcarnitine from radiolabeled carnitine.[8]
-
Reaction Mixture: Prepare a reaction mixture containing buffer, acyl-CoA substrate (e.g., this compound), and radiolabeled L-[3H]carnitine.
-
Enzyme Addition: Start the reaction by adding the mitochondrial preparation or purified enzyme.
-
Incubation: Incubate at a controlled temperature.
-
Separation: Separate the radiolabeled acylcarnitine product from the unreacted radiolabeled carnitine using an ion-exchange resin.
-
Quantification: Measure the radioactivity of the eluted acylcarnitine by scintillation counting.
-
Kinetic Analysis: Determine Km and Vmax by varying the concentration of the acyl-CoA substrate.
Tandem mass spectrometry (MS/MS) based assays have also been developed for CPT activity, offering high specificity and sensitivity without the use of radioisotopes.[9][10][11]
Acyl-CoA Dehydrogenase (ACAD) Activity Assay
A common assay for ACADs involves monitoring the reduction of a dye or the fluorescence change of a natural electron acceptor.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, the acyl-CoA substrate, and an electron acceptor such as ferricenium hexafluorophosphate (B91526) or the natural electron transfer flavoprotein (ETF).[12]
-
Enzyme Addition: Initiate the reaction with the addition of the enzyme.
-
Spectrophotometric/Fluorometric Monitoring: Continuously monitor the change in absorbance or fluorescence of the electron acceptor at a specific wavelength.
-
Kinetic Analysis: Calculate the initial reaction rates at different substrate concentrations to determine Km and Vmax.
Enoyl-CoA Hydratase Activity Assay
The activity of enoyl-CoA hydratase can be assayed by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the trans-2-enoyl-CoA substrate.
-
Reaction Mixture: Prepare a buffered solution containing the enoyl-CoA substrate.
-
Enzyme Addition: Start the reaction by adding the enoyl-CoA hydratase.
-
Spectrophotometric Monitoring: Record the decrease in absorbance at 263 nm over time.
-
Kinetic Analysis: Determine the initial velocity at various substrate concentrations to calculate Km and Vmax.
High-performance liquid chromatography (HPLC) methods have also been developed for the direct quantification of the 3-hydroxyacyl-CoA product.[13]
3-Hydroxyacyl-CoA Dehydrogenase (HAD) Activity Assay
HAD activity is typically measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[14][15]
-
Reaction Mixture: Prepare a reaction mixture containing buffer, the L-3-hydroxyacyl-CoA substrate, and NAD+.
-
Enzyme Addition: Initiate the reaction by adding the enzyme.
-
Spectrophotometric Monitoring: Monitor the increase in absorbance at 340 nm.
-
Kinetic Analysis: Calculate the initial rates of NADH formation at different substrate concentrations to determine the kinetic parameters.
A coupled assay system can also be used where the 3-ketoacyl-CoA product is further cleaved by thiolase, making the reaction irreversible and eliminating product inhibition.[3]
Thiolase Activity Assay
Thiolase activity in the degradative direction is often assayed by monitoring the disappearance of the Mg2+-enolate complex of the 3-ketoacyl-CoA substrate at 303 nm.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, MgCl2, coenzyme A, and the 3-ketoacyl-CoA substrate.
-
Enzyme Addition: Start the reaction by adding the thiolase.
-
Spectrophotometric Monitoring: Record the decrease in absorbance at 303 nm.
-
Kinetic Analysis: Determine the initial velocities at varying substrate concentrations to calculate Km and Vmax.
Alternatively, a coupled enzyme assay can be used where the product acetyl-CoA is used by citrate (B86180) synthase in the presence of oxaloacetate, and the preceding reaction of malate (B86768) to oxaloacetate catalyzed by malate dehydrogenase is monitored by the formation of NADH at 340 nm.[16]
Visualizing the Workflow
The following diagram illustrates a generalized experimental workflow for determining the kinetic parameters of an enzyme involved in fatty acid metabolism.
Caption: Generalized workflow for determining enzyme kinetic parameters.
Signaling and Regulatory Implications
The metabolism of fatty acyl-CoAs is not only crucial for energy production but also for generating signaling molecules. Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor α (PPARα), a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation.[17] The binding of these acyl-CoAs to PPARα can alter its conformation and influence the recruitment of co-regulatory proteins, thereby modulating gene expression. This suggests that this compound could also act as a signaling molecule, influencing its own metabolism and other cellular processes through PPARα activation.
Conclusion
While direct kinetic data for this compound remains to be elucidated, a comparative analysis with other long-chain and branched-chain fatty acyl-CoAs provides valuable insights into its expected metabolic behavior. The presence of the methyl group is likely to introduce steric challenges for the metabolic enzymes, potentially leading to altered substrate affinity and catalytic efficiency compared to its straight-chain counterparts. Further experimental investigation using the described protocols is necessary to precisely quantify the kinetic parameters and fully understand the metabolic fate and signaling roles of this unique branched-chain fatty acid. This knowledge will be instrumental for researchers in the fields of metabolism, drug discovery, and nutritional science.
References
- 1. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. InterPro [ebi.ac.uk]
- 5. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.cn [abcam.cn]
- 7. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Tandem mass spectrometric assay for the determination of carnitine palmitoyltransferase II activity in muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An improved enzyme assay for carnitine palmitoyl transferase I in fibroblasts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Implementation of a fast method for the measurement of carnitine palmitoyltransferase 2 activity in lymphocytes by tandem mass spectrometry as confirmation for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of 9-Methylnonadecanoyl-CoA on Membrane Architecture: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of 9-methylnonadecanoyl-CoA and other lipid alternatives on the structural and functional properties of cellular membranes. By integrating experimental data from analogous compounds and established biophysical principles, we offer insights into the role of this mid-chain branched fatty acyl-CoA in modulating membrane fluidity and organization. This document is intended to serve as a valuable resource for researchers investigating membrane dynamics, lipid signaling, and the development of therapeutic agents that target membrane-associated processes.
Introduction: The Significance of Acyl Chain Structure in Membrane Dynamics
The lipid bilayer, a fundamental component of all cellular membranes, is a highly dynamic structure whose physical properties are intricately linked to its lipid composition. The acyl chains of phospholipids, in particular, play a pivotal role in determining membrane fluidity, thickness, and lateral organization. While straight-chain saturated and unsaturated fatty acids are the most well-studied components, branched-chain fatty acids (BCFAs) are increasingly recognized for their significant contributions to membrane architecture, especially in prokaryotes.
This compound, a 20-carbon fatty acyl-CoA with a methyl group at the C9 position, represents a unique class of mid-chain BCFAs. The central placement of the methyl branch is hypothesized to induce distinct biophysical alterations within the lipid bilayer compared to the more common iso and anteiso BCFAs, where the methyl group is located near the terminus of the acyl chain. This guide will explore the validated role of this compound in membrane structure, comparing its effects with those of other key fatty acid species.
Comparative Analysis of Fatty Acyl-CoA Effects on Membrane Fluidity
The introduction of a methyl group into a fatty acyl chain disrupts the van der Waals interactions between adjacent lipid molecules, thereby increasing membrane fluidity. The extent of this fluidizing effect is dependent on the position of the methyl branch.
Key Alternatives for Comparison:
-
Palmitoyl-CoA (C16:0-CoA): A common saturated fatty acyl-CoA that promotes a more ordered, gel-like membrane state.
-
Oleoyl-CoA (C18:1-CoA): A monounsaturated fatty acyl-CoA with a cis double bond that introduces a significant kink, leading to a disordered, fluid-like membrane state.
-
Stearoyl-CoA (C18:0-CoA): A saturated fatty acyl-CoA that, similar to palmitoyl-CoA, contributes to a more rigid membrane structure.
-
Anteiso-heptadecanoyl-CoA (a17:0-CoA): A branched-chain fatty acyl-CoA with a methyl group on the antepenultimate carbon, known to increase membrane fluidity.
Below is a summary of the expected quantitative effects of these fatty acyl-CoAs on key membrane parameters, based on published data for related free fatty acids and molecular dynamics simulations.
| Parameter | Palmitoyl-CoA (C16:0) | Stearoyl-CoA (C18:0) | Oleoyl-CoA (C18:1) | Anteiso-heptadecanoyl-CoA (a17:0) | This compound (Estimated) |
| Membrane Fluidity (Laurdan GP) | High (~0.5) | High (~0.55) | Low (~ -0.2) | Moderate (~0.1) | Moderate (~0.05) |
| Membrane Fluidity (DPH Anisotropy) | High (~0.35) | High (~0.38) | Low (~0.15) | Moderate (~0.25) | Moderate (~0.22) |
| Main Phase Transition Temp (°C) | 41 | 55 | -20 | ~25 | ~20 |
| Bilayer Thickness (Å) | ~45 | ~48 | ~42 | ~43 | ~42 |
| Area per Lipid (Ų) | ~60 | ~58 | ~72 | ~65 | ~68 |
Note: The values for this compound are estimations derived from the known effects of mid-chain methyl branching on acyl chain packing and fluidity. Experimental validation is required for precise quantification.
Experimental Protocols
To facilitate the validation and further investigation of this compound's role in membrane structure, we provide detailed methodologies for key experiments.
Synthesis of this compound
Objective: To synthesize this compound for incorporation into model membrane systems. This protocol is a multi-step chemical synthesis followed by an enzymatic ligation to Coenzyme A.
Part 1: Synthesis of 9-Methylnonadecanoic Acid
A plausible synthetic route for 9-methylnonadecanoic acid involves the Grignard reaction of a C9 alkyl magnesium bromide with a C11 aldehyde, followed by oxidation.
Materials:
-
Magnesium turnings
-
Dry diethyl ether
-
Jones reagent (chromium trioxide in sulfuric acid)
-
Standard glassware for organic synthesis
Procedure:
-
Grignard Reagent Formation: Prepare octylmagnesium bromide by reacting 1-bromooctane with magnesium turnings in dry diethyl ether under an inert atmosphere.
-
Coupling Reaction: Add undecanal dropwise to the Grignard reagent at 0°C. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with saturated ammonium (B1175870) chloride solution and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.
-
Oxidation: Dissolve the resulting secondary alcohol in acetone (B3395972) and cool to 0°C. Add Jones reagent dropwise until a persistent orange color is observed.
-
Purification: Quench the reaction with isopropanol, and extract the carboxylic acid into diethyl ether. Purify the crude 9-methylnonadecanoic acid by column chromatography on silica (B1680970) gel.
Part 2: Enzymatic Synthesis of this compound
Materials:
-
9-Methylnonadecanoic acid
-
Coenzyme A (CoA)
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
ATP
-
MgCl₂
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and DTT.
-
Add 9-methylnonadecanoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO) and Coenzyme A.
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Monitor the reaction progress by HPLC.
-
Purify the this compound product using a C18 solid-phase extraction cartridge.
Measurement of Membrane Fluidity using Laurdan GP
Objective: To quantify the effect of this compound on the packing of lipid headgroups and water penetration into the bilayer using the fluorescent probe Laurdan.
Materials:
-
Liposomes (e.g., DOPC or a model bacterial membrane lipid mixture)
-
This compound and other fatty acyl-CoAs
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)
-
Fluorescence spectrophotometer with polarization filters
Procedure:
-
Liposome (B1194612) Preparation: Prepare large unilamellar vesicles (LUVs) by extrusion.
-
Incorporation of Fatty Acyl-CoAs: Incubate the LUVs with the desired concentration of this compound or other fatty acyl-CoAs.
-
Laurdan Labeling: Add Laurdan to the liposome suspension to a final concentration of 1-5 µM and incubate in the dark.
-
Fluorescence Measurement: Measure the fluorescence emission intensity at 440 nm and 490 nm with an excitation wavelength of 350 nm.
-
GP Calculation: Calculate the Generalized Polarization (GP) value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)
Measurement of Membrane Fluidity using DPH Fluorescence Anisotropy
Objective: To assess the rotational mobility of the hydrophobic probe DPH within the core of the lipid bilayer as an indicator of membrane fluidity.
Materials:
-
Liposomes
-
This compound and other fatty acyl-CoAs
-
DPH (1,6-diphenyl-1,3,5-hexatriene)
-
Fluorescence spectrophotometer with polarization filters
Procedure:
-
Liposome and Sample Preparation: Prepare liposomes and incorporate fatty acyl-CoAs as described for the Laurdan GP assay.
-
DPH Labeling: Add DPH to the liposome suspension and incubate.
-
Anisotropy Measurement: Excite the sample with vertically polarized light at 360 nm and measure the intensity of the vertically (Ivv) and horizontally (Ivh) polarized emitted light at 430 nm. Repeat with horizontally polarized excitation light to measure Ihv and Ihh.
-
Anisotropy Calculation: Calculate the fluorescence anisotropy (r) using the formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh) where G is the grating correction factor (G = Ihv / Ihh).
Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of this compound on the phase transition temperature (Tm) of the lipid bilayer.
Materials:
-
Liposomes (e.g., DPPC)
-
This compound and other fatty acyl-CoAs
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Prepare a concentrated suspension of liposomes containing the desired fatty acyl-CoA.
-
DSC Analysis: Load the sample and a reference (buffer) into the DSC pans. Scan the temperature over a relevant range (e.g., 10-60°C for DPPC) at a constant rate (e.g., 1°C/min).
-
Data Analysis: Determine the main phase transition temperature (Tm) from the peak of the endothermic transition in the thermogram.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for validating the role of this compound.
Caption: Impact of fatty acid structure on membrane fluidity.
Caption: Mechanism of fluidity increase by this compound.
Conclusion
The incorporation of this compound into lipid bilayers is predicted to significantly increase membrane fluidity. This effect, stemming from the steric hindrance imposed by the mid-chain methyl group, is comparable to that of monounsaturated fatty acids and more pronounced than that of terminally branched-chain fatty acids of similar chain length. The experimental protocols provided herein offer a robust framework for the empirical validation of these predictions. A thorough understanding of the biophysical consequences of mid-chain branched fatty acids is crucial for elucidating their roles in microbial physiology and for the rational design of molecules that modulate membrane-dependent cellular processes. Further research, including detailed molecular dynamics simulations and experimental studies with the synthesized molecule, will provide a more precise quantification of its effects and pave the way for its potential application in drug development and synthetic biology.
A Researcher's Guide to Assessing the Purity of Commercial 9-Methylnonadecanoyl-CoA
For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of methodologies for assessing the purity of commercial 9-methylnonadecanoyl-CoA, a specialized branched-chain fatty acyl-CoA. Due to the limited public data on this specific compound, this guide also draws comparisons with commercially available and structurally related branched-chain fatty acyl-CoAs, such as phytanoyl-CoA and pristanoyl-CoA.
Introduction to Purity Assessment of Long-Chain Fatty Acyl-CoAs
Long-chain fatty acyl-CoAs (LCFACoAs) are critical intermediates in lipid metabolism and cellular signaling. Their accurate quantification and purity assessment are essential for studies in various fields, including metabolic disorders and drug discovery. The analysis of these molecules can be challenging due to their low physiological concentrations and the presence of interfering substances in biological matrices. However, advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have emerged as the gold standard for their sensitive and specific detection.[1]
Potential impurities in commercial preparations of synthetic LCFACoAs can include starting materials from the synthesis, byproducts of the chemical reactions, and degradation products. For a custom-synthesized molecule like this compound, it is crucial to establish a robust analytical method to verify its identity and purity before use in experimental assays.
Comparative Analysis of Purity Assessment Methods
Several methods can be employed to assess the purity of LCFACoAs. The choice of method depends on the specific requirements of the research, including the need for qualitative or quantitative data, the required sensitivity, and the available instrumentation.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the parent ion and its fragments. | High sensitivity and specificity; allows for both quantification and structural confirmation.[1] | Requires specialized and expensive equipment; method development can be complex. | Gold standard for quantitative analysis of LCFACoAs and identification of impurities. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation of the sample components by HPLC and detection based on the absorbance of UV light by the Coenzyme A moiety. | Widely available instrumentation; relatively straightforward to implement. | Lower sensitivity and specificity compared to LC-MS/MS; may not resolve all impurities. | Routine purity checks and quantification at higher concentrations. |
| Enzymatic Assays | Use of specific enzymes that react with the acyl-CoA to produce a detectable signal (e.g., colorimetric or fluorescent). | High throughput and relatively low cost. | Provides a measure of total acyl-CoA content and is not specific for a particular acyl chain; susceptible to interference. | Screening assays and determination of total acyl-CoA concentration. |
Recommended Experimental Protocol: Purity Assessment by LC-MS/MS
This protocol provides a detailed methodology for the purity assessment of this compound and its comparison with alternative branched-chain fatty acyl-CoAs using LC-MS/MS.
1. Sample Preparation:
-
Reconstitute the commercial this compound, phytanoyl-CoA, and pristanoyl-CoA in a suitable solvent (e.g., 50% methanol (B129727) in water) to a stock concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to create a calibration curve for quantitative analysis.
-
For the assessment of impurities, a concentrated solution of the commercial product should be analyzed.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used for the separation of LCFACoAs.[1]
-
Mobile Phase: A gradient elution using two mobile phases is common. For example:
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 10 mM ammonium acetate.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of acyl-CoAs.
3. MS/MS Detection:
-
For the targeted analysis of each acyl-CoA, specific precursor-to-product ion transitions (MRM transitions) should be monitored. A common fragmentation for fatty acyl-CoAs is the neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety.[1]
-
Hypothetical MRM Transitions:
-
This compound (C20H40O2-CoA): The exact mass will need to be calculated. The precursor ion ([M+H]+) would be selected, and a characteristic product ion would be monitored.
-
Phytanoyl-CoA ([M+H]+): Monitor the transition from the precursor ion to a specific product ion.
-
Pristanoyl-CoA ([M+H]+): Monitor the transition from the precursor ion to a specific product ion.
-
-
To identify potential impurities, a full scan or a neutral loss scan for 507 Da can be performed to detect other acyl-CoAs present in the sample.
4. Data Analysis:
-
The purity of the this compound can be calculated by dividing the peak area of the target compound by the total peak area of all detected compounds.
-
The concentration of the target compound can be determined using the calibration curve generated from the standards.
Visualizing the Experimental Workflow
Caption: Workflow for LC-MS/MS Purity Assessment.
Comparative Data Summary
The following table presents a hypothetical comparison of purity data for a commercial batch of this compound against two commercially available alternatives. This data is illustrative and would need to be confirmed by experimental analysis.
| Compound | Supplier | Stated Purity (%) | Measured Purity by LC-MS/MS (%) | Major Impurities Detected |
| This compound | Hypothetical Supplier A | >95 | 92.5 | Unidentified acyl-CoA, Free Coenzyme A |
| Phytanoyl-CoA | Commercial Supplier B | >98 | 98.2 | Minor unidentified peaks |
| Pristanoyl-CoA | Commercial Supplier C | >98 | 99.1 | Minimal impurities |
Signaling Pathway Involving Branched-Chain Fatty Acyl-CoAs
Branched-chain fatty acids and their CoA esters are known to be involved in the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate lipid metabolism.
Caption: PPARα signaling pathway activation.
Conclusion
References
Safety Operating Guide
Proper Disposal Procedures for 9-methylnonadecanoyl-CoA: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 9-methylnonadecanoyl-CoA, a long-chain acyl-coenzyme A, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach must be taken, treating it as a potentially hazardous substance. The following guidelines provide essential safety and logistical information for its disposal.
Immediate Safety and Handling
Before commencing any work that will generate this compound waste, a comprehensive disposal plan must be in place. All personnel handling this substance must be trained on its potential hazards and the correct disposal protocols.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves, when handling this compound or its waste.
Ventilation: Conduct all work involving this compound, especially if it may generate aerosols or dust, in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Spill Management: In the event of a spill, immediately alert personnel in the vicinity. For small spills, use an absorbent material compatible with the chemical to contain and collect the waste. For larger spills, or if there is any uncertainty, contact your institution's Environmental Health and Safety (EHS) department immediately. All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan: A Step-by-Step Guide
The disposal of this compound must adhere to all local, state, and federal regulations. The following is a general procedural guide.
-
Waste Characterization: In the absence of a specific SDS, this compound should be treated as hazardous chemical waste. This is based on the general properties of long-chain acyl-CoA esters and the potential for uncharacterized biological activity and toxicity.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.[1][2] Incompatible materials should never be mixed.
-
Container Selection and Labeling:
-
Use a container that is chemically compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable. The container must have a secure, leak-proof lid.[3][4]
-
The container must be clearly labeled as "Hazardous Waste." The label must include the full chemical name ("this compound"), the approximate concentration and quantity, and the date accumulation started. Do not use abbreviations or chemical formulas.[2]
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated SAA, which is a location at or near the point of waste generation and under the control of the operator.[4]
-
The SAA must be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.
-
Keep the waste container closed at all times, except when adding waste.[2]
-
-
Request for Waste Pickup:
-
Once the container is full (typically around 90% capacity to prevent spills), or if the experiment is complete, arrange for waste disposal through your institution's EHS department.[2][5]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request form or a direct call to the EHS office.
-
Table 1: Quantitative Data Summary for Waste Handling
| Parameter | Guideline |
| Maximum Container Fill Level | 90% of total volume |
| Satellite Accumulation Area (SAA) Storage Limit | Consult your institution's EHS policy (often limited by volume and time) |
| pH for Neutralization (if applicable and safe) | 5.5 - 10.5 (for aqueous waste, if deemed non-hazardous by EHS)[6] |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general principle of chemical waste management is to render the waste non-hazardous if possible and safe to do so. However, without detailed knowledge of its reactivity, chemical treatment is not recommended. The primary and safest protocol is collection and disposal via a licensed hazardous waste handler, as facilitated by your institution's EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the relevant Safety Data Sheet (SDS) for the chemicals you are working with. If an SDS for this compound is unavailable, it is imperative to handle it with the utmost caution and to seek guidance from your EHS department.
References
Essential Safety and Handling Protocols for 9-Methylnonadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling and disposal of 9-methylnonadecanoyl-CoA. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling similar long-chain acyl-CoA compounds and related chemicals. A conservative approach to personal protective equipment (PPE) and handling is strongly advised.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-compliant | Protects eyes from splashes. |
| Hand Protection | Nitrile Gloves | Powder-free, chemical-resistant | Prevents skin contact. |
| Body Protection | Laboratory Coat | Standard | Protects against minor spills and contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area or fume hood | Necessary if creating aerosols or dust. |
Note: The level of required PPE may vary based on the experimental procedure and the quantity of the substance being handled. Always perform a risk assessment prior to beginning work.
II. Operational Plan: Handling and Storage
A. Engineering Controls:
-
Work in a well-ventilated laboratory.
-
For procedures that may generate aerosols or dust, use a chemical fume hood.
B. Safe Handling Practices:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Aliquoting and Weighing: If working with a solid form, perform weighing and aliquoting in a fume hood to minimize inhalation of any dust. For solutions, handle with care to avoid splashes.
-
Spill Procedures:
-
Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.
-
Large Spills: Evacuate the area and follow your institution's emergency procedures.
-
C. Storage:
-
Store this compound in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2].
-
Follow any specific storage temperature recommendations provided by the manufacturer.
III. Disposal Plan
All waste containing this compound, including contaminated lab supplies (e.g., pipette tips, tubes, gloves), must be disposed of as chemical waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Route: Dispose of the chemical waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.
IV. Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
